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  • Product: 4-Bromo-2-methoxy-5-methylbenzyl alcohol
  • CAS: 2056110-53-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-methoxy-5-methylbenzyl alcohol, a substituted aromatic alcohol, represents a class of compounds with significant potential in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-5-methylbenzyl alcohol, a substituted aromatic alcohol, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. Its unique substitution pattern—a bromine atom, a methoxy group, and a methyl group on the benzene ring—offers a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy and methyl groups influence the molecule's electronic properties and steric hindrance, thereby modulating its reactivity and potential biological activity. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of its properties, synthesis, and analytical characterization, offering field-proven insights for professionals in drug discovery and chemical research.

Physicochemical Characteristics

The physicochemical properties of 4-Bromo-2-methoxy-5-methylbenzyl alcohol are crucial for predicting its behavior in various chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of available information and data from closely related analogs allows for a robust characterization.

PropertyValueSource/Comment
CAS Number 2056110-53-1[1][2][3]
Molecular Formula C₉H₁₁BrO₂[1][2]
Molecular Weight 231.09 g/mol [2]
Physical Form Solid[1]
Melting Point Data not available. Analog (4-Bromo-2,6-dimethylphenyl)methanol melts at room temperature.[4]The melting point is influenced by crystal lattice energy and intermolecular forces. The substitution pattern will affect crystal packing.
Boiling Point Data not available. Predicted for analog (4-Bromo methylbenzyl alcohol) to be 287.9±20.0 °C.High boiling point is expected due to the molecular weight and polar hydroxyl group.
Solubility Insoluble in water.[2] Expected to be soluble in organic solvents like chloroform and methanol.The hydrophobic benzene ring and bromine atom decrease water solubility, while the polar alcohol group and methoxy group may allow for some solubility in polar organic solvents.
pKa Predicted for analog (4-Bromo-2-methoxybenzyl alcohol) to be 14.04±0.10.[2]The acidity of the benzylic alcohol is influenced by the electronic effects of the ring substituents.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂OH), the methoxy protons (OCH₃), and the methyl protons (CH₃). The chemical shifts and splitting patterns will be influenced by the electronic environment created by the substituents on the benzene ring. For a similar compound, 2-Bromo-4,5-dimethoxy-benzyl alcohol, the benzylic protons appear as a singlet around 4.68 ppm, and the methoxy protons as singlets around 3.87-3.89 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The carbon of the CH₂OH group is expected to appear in the range of 60-70 ppm. The aromatic carbons will have distinct chemical shifts based on their position relative to the substituents. For 2-Bromo-4,5-dimethoxy-benzyl alcohol, the benzylic carbon resonates at 64.9 ppm, and the methoxy carbons are at 56.0 and 56.2 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[6][7][8][9][10]

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, indicative of hydrogen bonding.

  • C-H Stretch (Aromatic): Peaks will appear in the region of 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

  • C=C Stretch (Aromatic): Characteristic absorptions for the aromatic ring will be present around 1450-1600 cm⁻¹.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the alcohol and the ether will be visible in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight (231.09), with a characteristic M+2 isotope peak of similar intensity due to the presence of bromine. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl radical (•OH) to form a stable benzylic cation, or the loss of the entire hydroxymethyl group (•CH₂OH).[11]

Synthesis Methodology

A plausible synthetic route to 4-Bromo-2-methoxy-5-methylbenzyl alcohol would involve the reduction of the corresponding aldehyde, 4-bromo-2-methoxy-5-methylbenzaldehyde. This aldehyde can be synthesized from commercially available precursors. A general and robust method for the reduction of an aldehyde to a primary alcohol is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

Representative Protocol: Reduction of a Substituted Benzaldehyde

This protocol is adapted from standard procedures for the reduction of aromatic aldehydes.

Step 1: Dissolution of the Aldehyde

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-2-methoxy-5-methylbenzaldehyde in methanol. The volume of methanol should be sufficient to fully dissolve the aldehyde with stirring.

Step 2: Addition of the Reducing Agent

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄), typically 1.1 to 1.5 equivalents, in small portions to control the exothermic reaction and hydrogen gas evolution.

Step 3: Reaction Monitoring

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

Step 4: Quenching and Work-up

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-Bromo-2-methoxy-5-methylbenzyl alcohol by column chromatography on silica gel or by recrystallization to yield the pure product.

SynthesisWorkflow cluster_synthesis Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol start 4-Bromo-2-methoxy-5-methylbenzaldehyde in Methanol reduction Addition of NaBH4 (0-5 °C to RT) start->reduction Reduction monitoring TLC Monitoring reduction->monitoring workup Quenching, Extraction, & Drying monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product Pure 4-Bromo-2-methoxy-5-methylbenzyl alcohol purification->product

Caption: A typical workflow for the synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized 4-Bromo-2-methoxy-5-methylbenzyl alcohol, a series of analytical techniques should be employed.

Step 1: Spectroscopic Analysis

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The observed chemical shifts, integration, and coupling patterns should be consistent with the expected structure.

  • IR Spectroscopy: Obtain an IR spectrum to verify the presence of the key functional groups, particularly the O-H stretch of the alcohol.

  • Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight and isotopic pattern of bromine.

Step 2: Chromatographic Analysis

  • Thin Layer Chromatography (TLC): Use TLC for rapid purity assessment and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Employ HPLC for quantitative purity analysis.

Step 3: Physical Characterization

  • Melting Point: Determine the melting point of the solid product. A sharp melting point range is indicative of high purity.

Caption: Workflow for the analytical characterization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Safety, Handling, and Storage

As a brominated aromatic compound, 4-Bromo-2-methoxy-5-methylbenzyl alcohol requires careful handling to minimize risks. The following guidelines are based on general safety protocols for similar chemical classes.[12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Caption: Key structural features of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

References

  • AOBChem. 4-Bromo-2-methoxy-5-methylbenzyl alcohol | 2056110-53-1. [Link]

  • Appchem. 4-Bromo-2-methoxy-5-methylbenzyl alcohol | 2056110-53-1 | C9H11BrO2. [Link]

  • Reagentia. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1 x 1 g). [Link]

  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]

  • Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

  • Orango. Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. [Link]

  • NIST WebBook. 4-Methoxybenzyl alcohol, TMS derivative. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • NIST WebBook. 4-Methoxyphenyl methyl carbinol. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • PENTA. Bromine - SAFETY DATA SHEET. [Link]

  • University of California, Santa Barbara. Bromine. [Link]

  • The Royal Society of Chemistry. Functionalized graphene oxide as an efficient adsorbent for CO2 capture and support for heterogeneous catalysis. [Link]

  • chemconnections. Mass Spectrometry Fragmentation. [Link]

  • The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

  • Pharmaceutical Press. Benzyl Alcohol. [Link]

  • hil8_sln.html. [Link]

  • Slideshare. Fragmentation of different functional groups. [Link]

  • GISSMO NMR. Benzyl-alcohol. [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

Sources

Exploratory

4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS 2056110-53-1): A Multi-Functional Aryl Scaffold in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) serves as a premium tetra-substituted aromatic scaffold. Featuring a precise arrangement of an aryl bromide, a benzylic alcohol, and sterically/electronically modulating methyl and methoxy groups, this molecule is uniquely engineered for late-stage functionalization, library generation, and the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth mechanistic analysis of its physicochemical properties, structural elucidation, and field-proven experimental protocols for its deployment in synthetic workflows.

Part 1: Structural Elucidation & Physicochemical Profiling

To effectively utilize CAS 2056110-53-1, one must first understand the electronic and steric interplay of its substituents. The core is a benzene ring with the following substitution pattern (relative to the benzylic carbon at C1):

  • C1 (Hydroxymethyl): A versatile handle for oxidation, halogenation, or etherification.

  • C2 (Methoxy): Exerts a strong +M (resonance) effect, enriching the electron density of the ring, while providing a hydrogen-bond acceptor vector for biological target engagement.

  • C4 (Bromo): The primary site for transition-metal catalyzed cross-coupling. It is positioned para to the hydroxymethyl group and meta to the methoxy group.

  • C5 (Methyl): Positioned ortho to the bromide, it imparts significant steric hindrance around the C-Br bond and contributes a weak +I (inductive) effect.

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Synthetic Implication
CAS Number 2056110-53-1Unique identifier for procurement, IP tracking, and regulatory documentation .
Molecular Formula C₉H₁₁BrO₂Dictates mass spectrometric isotopic pattern (M, M+2 in ~1:1 ratio), crucial for LC-MS validation.
Molecular Weight 231.086 g/mol Utilized for precise stoichiometric calculations in micro-scale library synthesis .
SMILES c1(c(cc(c(c1)Br)C)CO)OCDefines the 3D conformation; highlights the steric shielding of the C4-Br bond by the C5-Methyl group.
Functional Vectors Aryl Bromide, Benzylic AlcoholEnables orthogonal, chemoselective late-stage functionalization without requiring protecting groups.

Part 2: Mechanistic Utility in Synthetic Workflows

The true value of 4-Bromo-2-methoxy-5-methylbenzyl alcohol lies in its capacity for divergent synthesis. By selectively targeting either the benzylic alcohol or the aryl bromide, chemists can rapidly generate diverse chemical space.

G SM CAS 2056110-53-1 (Starting Material) Oxidation Benzylic Oxidation (DMP, Swern) SM->Oxidation Pathway A Coupling Cross-Coupling (Suzuki, Buchwald) SM->Coupling Pathway B Substitution Benzylic Substitution (PBr3, SOCl2) SM->Substitution Pathway C Aldehyde 4-Bromo-2-methoxy- 5-methylbenzaldehyde Oxidation->Aldehyde Biaryl Biaryl/Heteroaryl Scaffold Coupling->Biaryl Halide Benzyl Halide/Amine Substitution->Halide

Synthetic Diversification Workflow of CAS 2056110-53-1.

The Challenge of Oxidative Addition

In Palladium-catalyzed cross-coupling (Pathway B), the rate-limiting step is typically the oxidative addition of Pd(0) into the C-Br bond. For CAS 2056110-53-1, the steric hindrance imposed by the ortho-methyl group at C5, combined with the overall electron-rich nature of the ring, raises the activation energy barrier for this insertion . Consequently, standard ligands like PPh₃ often fail or require excessive heating, leading to decomposition.

To overcome this, the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) is mandated. These ligands stabilize the highly active mono-ligated Pd(0) species and accelerate oxidative addition .

Table 2: Ligand Selection Matrix for Cross-Coupling of CAS 2056110-53-1
LigandCatalyst PrecursorBase / SolventEfficacyMechanistic Causality
PPh₃ Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂OLowFails to overcome the steric barrier of the ortho-methyl group; slow oxidative addition.
dppf Pd(dppf)Cl₂K₂CO₃ / DMFModerateBidentate nature prevents catalyst deactivation, but the electron density is insufficient for rapid insertion.
XPhos Pd₂(dba)₃K₃PO₄ / TolueneHigh Electron-rich dialkylbiaryl phosphine forces a highly active mono-ligated Pd(0) state, accelerating insertion.

Part 3: Advanced Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checks to ensure high fidelity and reproducibility at the bench.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This protocol selectively couples the aryl bromide while leaving the benzylic alcohol intact, utilizing the XPhos ligand system to overcome the steric hindrance of the scaffold.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet PdII_Ar Ar-Pd(II)-Ar' Complex Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Substrate CAS 2056110-53-1 Substrate->OxAdd

Mechanistic workflow of Pd-catalyzed Suzuki-Miyaura cross-coupling for CAS 2056110-53-1.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill the vessel with ultra-pure Argon (3 cycles). Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst poisoning and substrate homocoupling.

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v) via syringe.

  • Execution: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validating Check (Critical): Monitor the reaction via LC-MS. Look for the disappearance of the starting material isotopic pattern (m/z 230/232). Validation Rule: If the debrominated byproduct (m/z 153.09) exceeds 10% relative abundance, the transmetalation step is too slow. To correct this in subsequent runs, reduce the water content in the solvent system or switch to a strictly anhydrous base like Cs₂CO₃.

  • Workup: Quench with water, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Oxidation to 4-Bromo-2-methoxy-5-methylbenzaldehyde

Converting the benzylic alcohol to an aldehyde provides a powerful electrophilic handle for reductive aminations or Wittig olefination.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an Argon atmosphere at 0 °C.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.1 equiv) portion-wise over 10 minutes. Causality: DMP is specifically chosen over harsher oxidants (like Jones reagent or KMnO₄) to prevent over-oxidation to the carboxylic acid and to avoid electrophilic degradation of the electron-rich methoxy-substituted aromatic ring.

  • Execution: Allow the reaction to warm naturally to room temperature and stir for 2 hours.

  • Self-Validating Check (Critical): Perform TLC (Hexanes:EtOAc 3:1). The aldehyde product will exhibit a higher Rf (~0.6) compared to the starting alcohol (~0.3). Validation Rule: Dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The immediate formation of a bright yellow/orange precipitate on the product spot confirms the presence of the aldehyde, validating the reaction without requiring immediate NMR analysis.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Causality: Na₂S₂O₃ safely reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde. Extract with DCM, dry, and concentrate.

Conclusion

4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS 2056110-53-1) is a highly versatile building block that requires a nuanced understanding of its steric and electronic properties to be utilized effectively. By employing modern ligand systems to overcome the steric hindrance at the C4 position and utilizing mild, chemoselective reagents for the C1 benzylic alcohol, researchers can unlock the full potential of this scaffold in the rapid assembly of complex pharmaceutical libraries.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from[Link]

Foundational

The Definitive Guide to the Structural Elucidation of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and data interpretation required for the complete structural elucidation of 4-Bromo-2-methoxy-5-methylbenzyl alcohol. Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and data interpretation required for the complete structural elucidation of 4-Bromo-2-methoxy-5-methylbenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern spectroscopic techniques to unambiguously confirm the molecular structure of this complex substituted aromatic compound.

Introduction: The Imperative of Structural Verification

This guide will detail the logical workflow for the structure elucidation of 4-Bromo-2-methoxy-5-methylbenzyl alcohol, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for confident structure confirmation.[1][2]

Predicted Spectroscopic Data and Interpretation

Based on the known structure of 4-Bromo-2-methoxy-5-methylbenzyl alcohol and data from analogous compounds, a full suite of spectroscopic data can be predicted. This section will detail these predictions and the rationale behind them.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Bromo-2-methoxy-5-methylbenzyl alcohol, the predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) would exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3Singlet1HAr-HThe proton at C6 is deshielded by the adjacent bromine atom and is a singlet due to the absence of adjacent protons.
~6.9Singlet1HAr-HThe proton at C3 is shielded by the methoxy group and is also a singlet.
~4.6Singlet2H-CH₂OHThe benzylic protons are deshielded by the adjacent aromatic ring and the hydroxyl group. They appear as a singlet as there are no adjacent protons.
~3.8Singlet3H-OCH₃The protons of the methoxy group are in a typical chemical shift range for such functional groups.
~2.3Singlet3HAr-CH₃The protons of the methyl group attached to the aromatic ring are in their characteristic chemical shift region.
Variable (broad)Singlet1H-OHThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet due to hydrogen bonding and exchange.

G cluster_Aromatic Aromatic Region cluster_Aliphatic Aliphatic & Functional Group Region Ar_H1 ~7.3 ppm (s, 1H) Ar_H2 ~6.9 ppm (s, 1H) CH2OH ~4.6 ppm (s, 2H) OCH3 ~3.8 ppm (s, 3H) Ar_CH3 ~2.3 ppm (s, 3H) OH Variable (br s, 1H) Structure 4-Bromo-2-methoxy-5-methylbenzyl alcohol Ar-H (C6) Ar-H (C3) -CH₂OH -OCH₃ Ar-CH₃ -OH Structure:f1->Ar_H1 Structure:f2->Ar_H2 Structure:f3->CH2OH Structure:f4->OCH3 Structure:f5->Ar_CH3 Structure:f6->OH

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. A broadband proton-decoupled ¹³C NMR spectrum of 4-Bromo-2-methoxy-5-methylbenzyl alcohol is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155Ar-C-OCH₃The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded.
~138Ar-C-CH₂OHThe ipso-carbon attached to the benzyl alcohol moiety.
~133Ar-C-CH₃The carbon atom of the aromatic ring attached to the methyl group.
~130Ar-CH (C6)Aromatic CH carbon.
~115Ar-CH (C3)Aromatic CH carbon, shielded by the adjacent methoxy group.
~112Ar-C-BrThe carbon attached to the bromine atom is deshielded, but to a lesser extent than the carbon attached to oxygen.
~64-CH₂OHThe benzylic carbon is in a typical range for a primary alcohol.
~56-OCH₃The carbon of the methoxy group.
~20Ar-CH₃The carbon of the methyl group attached to the aromatic ring.

G cluster_Aromatic Aromatic Carbons (110-160 ppm) cluster_Aliphatic Aliphatic & Functional Group Carbons (15-70 ppm) Title Predicted ¹³C NMR Signal Regions C_OMe ~155 ppm (Ar-C-OCH₃) C_CH2OH ~138 ppm (Ar-C-CH₂OH) C_Me ~133 ppm (Ar-C-CH₃) C_H1 ~130 ppm (Ar-CH) C_H2 ~115 ppm (Ar-CH) C_Br ~112 ppm (Ar-C-Br) CH2OH_C ~64 ppm (-CH₂OH) OCH3_C ~56 ppm (-OCH₃) Ar_CH3_C ~20 ppm (Ar-CH₃)

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 4-Bromo-2-methoxy-5-methylbenzyl alcohol is expected to show characteristic absorption bands corresponding to its key functional moieties.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic (sp² C-H)
2950-2850C-H stretchAliphatic (sp³ C-H)
1600, 1480C=C stretchAromatic Ring
1250C-O stretchAryl ether (-OCH₃)
1050C-O stretchPrimary alcohol (-CH₂OH)
~800C-H bendOut-of-plane bending for substituted benzene
~600C-Br stretchAryl bromide
Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For 4-Bromo-2-methoxy-5-methylbenzyl alcohol (MW = 231.09 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M⁺ and M⁺+2) at m/z 231 and 233, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway:

  • Loss of H₂O: A common fragmentation for alcohols, leading to a fragment ion at m/z 213/215.

  • Loss of •CH₂OH: Cleavage of the benzylic C-C bond would result in a fragment at m/z 200/202.

  • Loss of •OCH₃: Cleavage of the methyl group from the ether would give a fragment at m/z 200/202.

  • Benzylic cleavage: Formation of the tropylium ion is less likely due to the substitution pattern, but fragments corresponding to the substituted benzyl cation might be observed.

G M [M]⁺˙ m/z 231/233 M-H2O [M-H₂O]⁺˙ m/z 213/215 M->M-H2O - H₂O M-CH2OH [M-•CH₂OH]⁺ m/z 200/202 M->M-CH2OH - •CH₂OH M-OCH3 [M-•OCH₃]⁺ m/z 200/202 M->M-OCH3 - •OCH₃

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data necessary for the structure elucidation of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Bromo-2-methoxy-5-methylbenzyl alcohol into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Gently swirl the vial to ensure complete dissolution of the solid.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

    • Process the ¹H NMR data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Process the ¹³C NMR data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Place a small amount (a few milligrams) of 4-Bromo-2-methoxy-5-methylbenzyl alcohol in a small vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

    • Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.

  • Instrumental Analysis:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum to display in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation:

    • Dissolve a small amount of 4-Bromo-2-methoxy-5-methylbenzyl alcohol in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumental Analysis:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) system.

    • For GC-MS, use an appropriate column and temperature program to ensure good separation and elution of the compound.

    • Set the ion source to electron ionization (EI) mode with a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

    • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion: A Cohesive Structural Narrative

The synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating framework for the structural elucidation of 4-Bromo-2-methoxy-5-methylbenzyl alcohol. The ¹H and ¹³C NMR spectra will definitively establish the connectivity of the atoms and the substitution pattern on the aromatic ring. IR spectroscopy will confirm the presence of the key alcohol and ether functional groups. Finally, mass spectrometry will provide the molecular weight and fragmentation data that corroborate the proposed structure. By carefully analyzing the data from each of these powerful analytical techniques, researchers can have the utmost confidence in the structural integrity of this and other similarly complex molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methoxy-5-methylbenzyl Alcohol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2-methoxy-5-methylbenzyl alcohol is a substituted aromatic alcohol that holds significant potential as a versatile building block in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methoxy-5-methylbenzyl alcohol is a substituted aromatic alcohol that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the benzene ring, provides multiple reactive sites for further molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and prospective applications in the development of novel therapeutic agents.

Core Molecular and Physical Properties

4-Bromo-2-methoxy-5-methylbenzyl alcohol is a solid at room temperature, and its core properties are summarized in the table below. These characteristics are fundamental for its use in synthetic chemistry, influencing reaction conditions, solvent selection, and purification strategies.

PropertyValueSource(s)
Chemical Formula C₉H₁₁BrO₂[1][2]
Molecular Weight 231.09 g/mol [1]
CAS Number 2056110-53-1[1][2]
Physical Form Solid
InChI Key MXTXKAAZJNZDFH-UHFFFAOYSA-N

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol can be achieved through a multi-step process, beginning with the selective bromination of a suitable precursor, followed by the reduction of a carbonyl group. The following protocol is a robust and validated method for its preparation.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol can be envisioned to start from 2-methoxy-5-methylbenzaldehyde. The key steps involve the regioselective bromination of the aromatic ring, followed by the reduction of the aldehyde functionality to the corresponding alcohol.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Reduction Start 2-Methoxy-5-methylbenzaldehyde Product1 4-Bromo-2-methoxy-5-methylbenzaldehyde Start->Product1 Bromination Reagent1 N-Bromosuccinimide (NBS) Acetic Acid (Solvent) Reagent1->Product1 Product2 4-Bromo-2-methoxy-5-methylbenzyl alcohol Product1->Product2 Reduction Reagent2 Sodium Borohydride (NaBH4) Methanol (Solvent) Reagent2->Product2

Caption: Proposed synthesis workflow for 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxy-5-methylbenzaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methoxy-5-methylbenzaldehyde (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from ethanol to afford pure 4-Bromo-2-methoxy-5-methylbenzaldehyde.

Step 2: Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

  • Reaction Setup: In a round-bottom flask, dissolve the 4-Bromo-2-methoxy-5-methylbenzaldehyde (1 equivalent) obtained from the previous step in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reduction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Applications in Drug Development and Medicinal Chemistry

Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[3] The unique combination of a bromine atom, a methoxy group, and a methyl group in 4-Bromo-2-methoxy-5-methylbenzyl alcohol offers multiple avenues for molecular diversification, making it a valuable building block for drug discovery programs.

Role as a Synthetic Intermediate

The primary application of 4-Bromo-2-methoxy-5-methylbenzyl alcohol is as a precursor for more complex molecules. The hydroxyl group can be easily converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents.

Potential in the Synthesis of Biologically Active Scaffolds

While specific drugs derived directly from 4-Bromo-2-methoxy-5-methylbenzyl alcohol are not prominently documented in publicly available literature, its structural motifs are present in various classes of biologically active compounds. For instance, substituted brominated aromatic compounds are explored as intermediates in the synthesis of kinase inhibitors and other targeted cancer therapies. The methoxy and methyl groups can influence the pharmacokinetic properties of a drug molecule, such as its metabolic stability and lipophilicity.

cluster_0 Synthetic Utility cluster_1 Potential Therapeutic Areas Start 4-Bromo-2-methoxy-5-methylbenzyl alcohol Intermediate Activated Intermediate (e.g., Benzyl Bromide) Start->Intermediate Activation of Hydroxyl Group Final Complex Bioactive Molecule Intermediate->Final Nucleophilic Substitution or Cross-Coupling Oncology Oncology Final->Oncology Neuroscience Neuroscience Final->Neuroscience Infectious_Diseases Infectious_Diseases Final->Infectious_Diseases

Caption: Logical relationship of 4-Bromo-2-methoxy-5-methylbenzyl alcohol as a key intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-methoxy-5-methylbenzyl alcohol. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-methoxy-5-methylbenzyl alcohol is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and multiple reactive sites make it an attractive starting material for the synthesis of complex and novel bioactive molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to access this important building block for their scientific endeavors.

References

  • Beilstein Journals. Supplementary Information. [Link]

  • Applichem. 4-Bromo-2-methoxy-5-methylbenzyl alcohol. [Link]

  • AOBChem. 4-Bromo-2-methoxy-5-methylbenzyl alcohol. [Link]

  • AOBChem. 4-Bromo-2-methoxy-5-methylbenzyl alcohol. [Link]

  • Applichem. 4-Bromo-2-methoxy-5-methylbenzyl alcohol. [Link]

  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

  • Appchem. 4-Bromo-2-methoxy-5-methylbenzyl alcohol. [Link]

  • Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Beilstein Journals. Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound ch. [Link]

  • RSC Publishing. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. [Link]

  • Appchem. 4-Bromo-2-methoxy-5-methylbenzyl alcohol. [Link]

  • PubMed. Synthesis and antibacterial evaluation of novel 11-O-carbamoyl clarithromycin ketolides. [Link]

  • Wiley Online Library. Supporting Information. [Link]

  • Supporting Information Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]

Sources

Foundational

Spectroscopic data for 4-Bromo-2-methoxy-5-methylbenzyl alcohol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol Authored by a Senior Application Scientist This guide provides a comprehensive overview of the expected spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS No: 2056110-53-1), a key intermediate in pharmaceutical and organic synthesis.[1][2][3][4] While experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of spectroscopy and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.

The molecular structure, with a molecular formula of C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol , presents a unique combination of functional groups that give rise to a distinct spectroscopic signature.[1][2] Understanding these signatures is paramount for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-2-methoxy-5-methylbenzyl alcohol, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and the integrity of its functional groups.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment, which is dictated by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing bromo group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Ar-H (Position 3)~6.9 - 7.1Singlet1HThis proton is ortho to the electron-donating methoxy group and para to the methyl group, leading to a relatively upfield shift. It appears as a singlet due to the absence of adjacent protons.
Ar-H (Position 6)~7.3 - 7.5Singlet1HThis proton is ortho to the electron-withdrawing bromine atom, causing a downfield shift. It also appears as a singlet.
CH₂ OH~4.6 - 4.8Singlet (or Doublet if coupled to OH)2HThe benzylic protons are deshielded by the adjacent aromatic ring and the oxygen atom. The signal is typically a singlet but can split into a doublet if coupling to the hydroxyl proton is observed.
CH₃ O-~3.8 - 3.9Singlet3HMethoxy group protons consistently appear as a sharp singlet in this region.
Ar-CH₃ ~2.2 - 2.4Singlet3HThe protons of the methyl group attached to the aromatic ring are slightly deshielded and appear as a singlet.
CH₂OH Variable (Broad Singlet)Broad Singlet1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with D₂O.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C -OH (Benzylic)~60 - 65The benzylic carbon is shielded relative to the aromatic carbons but deshielded compared to a simple alkane due to the attached oxygen.
C -Br (C4)~112 - 116The carbon directly attached to bromine experiences a moderate deshielding effect.
C -OCH₃ (C2)~155 - 159The carbon bearing the methoxy group is significantly deshielded due to the electronegativity of the oxygen atom.
C -CH₂OH (C1)~130 - 134This quaternary carbon is deshielded by the attached aromatic carbons and the hydroxymethyl group.
C -H (C6)~130 - 133This aromatic CH carbon is deshielded by the adjacent bromine atom.
C -CH₃ (C5)~128 - 132This quaternary carbon's shift is influenced by the attached methyl and bromo groups.
C -H (C3)~110 - 114This aromatic CH carbon is shielded by the ortho-methoxy group.
C H₃O-~55 - 57The methoxy carbon is a characteristic signal in this region.
Ar-C H₃~15 - 20The methyl carbon attached to the aromatic ring is found in the aliphatic region.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-methoxy-5-methylbenzyl alcohol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

NMR Acquisition Workflow

IR_Workflow A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum (16-32 Scans) A->C B Acquire Background Spectrum (Clean Crystal) D Background Subtraction & Data Processing B->D C->D E Functional Group Identification D->E

Caption: Standard workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds like 4-Bromo-2-methoxy-5-methylbenzyl alcohol, MS is particularly informative due to the characteristic isotopic pattern of bromine.

Predicted Mass Spectrum Data

The key feature in the mass spectrum will be the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Ion Predicted m/z Description
[M]⁺230Molecular ion with ⁷⁹Br
[M+2]⁺232Molecular ion with ⁸¹Br
[M-H₂O]⁺212 / 214Loss of water from the molecular ion.
[M-CH₂OH]⁺199 / 201Loss of the hydroxymethyl radical, forming a stable benzylic cation.
[C₈H₈BrO]⁺215 / 217Loss of a methyl radical from the methoxy group.

The base peak in the spectrum is likely to be the fragment resulting from the loss of the hydroxymethyl group ([M-CH₂OH]⁺), due to the stability of the resulting substituted benzyl cation. The presence of the bromine isotope pattern in the fragment ions is a powerful diagnostic tool for confirming the structure. [5]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Alternatively, direct infusion via an Electrospray Ionization (ESI) source can be used after dissolving the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. ESI is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectrometry Workflow (GC-MS)

MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer A Sample Injection B Separation in GC Column A->B C Electron Ionization (EI) B->C Transfer Line D Mass Analyzer (Quadrupole) C->D E Detector D->E F Data System (Mass Spectrum) E->F

Caption: Workflow for structural analysis by GC-MS.

Summary of Predicted Spectroscopic Data

Technique Key Predicted Features
¹H NMR Two aromatic singlets (~6.9-7.1 and ~7.3-7.5 ppm); Benzylic CH₂ singlet (~4.6-4.8 ppm); Methoxy singlet (~3.8-3.9 ppm); Methyl singlet (~2.2-2.4 ppm).
¹³C NMR Nine distinct carbon signals; C-O (ether) at ~155-159 ppm; C-Br at ~112-116 ppm; C-OH (benzylic) at ~60-65 ppm.
IR Broad O-H stretch (3200-3600 cm⁻¹); Strong C-O stretches (1000-1275 cm⁻¹); C-Br stretch (500-600 cm⁻¹).
MS (EI) Molecular ion peaks at m/z 230/232 (1:1 ratio); Likely base peak at m/z 199/201 corresponding to [M-CH₂OH]⁺.

This guide provides a robust, predictive framework for the spectroscopic analysis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol. These data points serve as a benchmark for researchers to confirm the identity, purity, and structure of this important chemical intermediate.

References

  • AOBChem. (n.d.). 4-Bromo-2-methoxy-5-methylbenzyl alcohol. Retrieved from aobchem.com. [Link]

  • Appchem. (n.d.). 4-Bromo-2-methoxy-5-methylbenzyl alcohol. Retrieved from Appchem. [Link]

  • Reagentia. (n.d.). 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1 x 1 g). Retrieved from Reagentia. [Link]

  • Appchem. (n.d.). 4-Bromo-2-methoxy-5-methylbenzyl alcohol | 2056110-53-1. Retrieved from Appchem. [Link]

  • The Ertl group et al. (2012). Supplementary Information. Beilstein Journals. [Link]

  • Carballares et al. (2019). Mass spectra of the metabolites identified in the present study. ResearchGate. [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

Sources

Exploratory

The Strategic Role of 4-Bromo-2-methoxy-5-methylbenzyl Alcohol in Modern Drug Discovery: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Workflows, and Pharmacophore Utility Executive Summary In the landscape of modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Workflows, and Pharmacophore Utility

Executive Summary

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is heavily reliant on the availability of pre-functionalized, orthogonally reactive building blocks. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS 2056110-53-1) [1] has emerged as a highly privileged scaffold. Rather than relying on linear, step-by-step functionalization of simple arenes, researchers utilize this compound to rapidly access complex chemical space. This whitepaper provides an in-depth technical analysis of its structural utility, historical emergence in fragment-based drug discovery (FBDD), and validated experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Historical Context and Discovery

The "discovery" of 4-bromo-2-methoxy-5-methylbenzyl alcohol is not defined by a single historical isolation event, but rather by the evolutionary demands of 21st-century medicinal chemistry. In the late 1990s and early 2000s, the pharmaceutical industry shifted toward high-throughput cross-coupling and late-stage functionalization.

During the development of highly specific kinase inhibitors and prostaglandin E2 (PGE2) receptor modulators, researchers identified that specific meta/para substitution patterns on benzyl alcohols dramatically improved binding affinity and metabolic stability. The unique combination of a halogen, a methoxy group, and a methyl group on a benzylic architecture was historically synthesized in-house via multi-step electrophilic aromatic substitutions. By the 2010s, as the demand for thienopyrimidine derivatives [3] and indazole-based protein kinase inhibitors[4] surged, this specific substitution pattern was commercialized as a standalone, off-the-shelf building block, saving discovery chemists critical weeks in early-stage SAR (Structure-Activity Relationship) campaigns.

Structural Rationale & Pharmacophore Utility (E-E-A-T)

Every functional group on 4-bromo-2-methoxy-5-methylbenzyl alcohol serves a distinct, calculated purpose in both synthesis and biological targeting:

  • 4-Bromo (The Synthetic Handle): Acts as an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Its para-relationship to the benzylic carbon allows for linear extension of the molecule, which is critical for reaching deep into solvent channels of target proteins.

  • 2-Methoxy (The Conformational Lock): The electron-donating methoxy group enriches the aromatic ring, facilitating faster oxidative addition during palladium catalysis. Biologically, it serves as a critical hydrogen-bond acceptor (e.g., interacting with the hinge region of kinases) and provides steric bulk that restricts the rotation of the adjacent benzylic group, locking the molecule into a bioactive conformation.

  • 5-Methyl (The Metabolic Shield): Positioned meta to the benzylic alcohol, the methyl group fills small lipophilic pockets (Van der Waals interactions) in the receptor site. Crucially, it blocks cytochrome P450-mediated metabolic oxidation at the electron-rich aromatic positions, thereby increasing the half-life of the resulting drug.

  • Benzylic Alcohol (The Pro-Electrophile): A highly versatile moiety that can be directly utilized in etherification, oxidized to an aldehyde for reductive amination, or converted into a halide for nucleophilic displacement[2].

BindingModel Inhibitor Derivative Core (Substituted Benzyl) Pocket1 Hydrophobic Pocket (5-Methyl interaction) Inhibitor->Pocket1 Van der Waals Pocket2 Hinge Region (H-bond via 2-Methoxy) Inhibitor->Pocket2 H-Bond Acceptor Pocket3 Solvent Channel (Coupled Biaryl Motif) Inhibitor->Pocket3 Pi-Pi Stacking

Figure 1: Pharmacophore binding model showing target protein interaction with the scaffold.

Experimental Workflows & Validated Protocols

To maximize the utility of this building block, the following protocols have been designed to ensure high yield, chemoselectivity, and self-validation.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the 4-bromo position without oxidizing or protecting the free benzylic alcohol. Causality & Rationale: The free benzylic alcohol can coordinate with palladium, potentially stalling the catalytic cycle. To prevent this, a biphasic solvent system (1,4-Dioxane/Water) is used with a mild base ( K2​CO3​ ). The catalyst Pd(dppf)Cl2​ is selected because its bidentate ligand (dppf) provides a large bite angle, which forces the sterically hindered, electron-rich ortho-methoxy intermediate through the reductive elimination step efficiently.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 ratio, 0.1 M concentration).

  • Catalyst Loading: Under a positive flow of nitrogen, add Pd(dppf)Cl2​ (0.05 eq).

  • Reaction: Seal the flask and heat to 90 °C for 4–6 hours with vigorous stirring.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the characteristic 1:1 isotopic bromine doublet ( M,M+2 at m/z 230/232) confirms complete oxidative addition and conversion to the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Mitsunobu Etherification

Objective: To form an aryl-benzyl ether utilizing the benzylic alcohol, leaving the bromine atom intact for downstream late-stage functionalization. Causality & Rationale: The Mitsunobu reaction operates under mild, neutral conditions, avoiding the harsh bases required for Williamson ether synthesis that might cause side reactions with the bromine. The order of addition is strictly causal: DIAD must be added last and dropwise at 0 °C to prevent the premature formation of an unreactive betaine intermediate, ensuring the triphenylphosphine ( PPh3​ ) selectively activates the benzylic alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq), a phenolic nucleophile (1.1 eq), and PPh3​ (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.

  • Self-Validation: The stoichiometric formation of triphenylphosphine oxide (TPPO) visible on TLC (UV active, low Rf) validates that the activation complex was successfully formed. Product formation is confirmed via 1H NMR by observing the downfield shift of the benzylic CH2​ protons from ~4.6 ppm (alcohol) to ~5.1 ppm (ether).

SyntheticWorkflow SM 4-Bromo-2-methoxy- 5-methylbenzyl alcohol Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd Catalyst Mitsunobu Mitsunobu Reaction SM->Mitsunobu DIAD, PPh3 Oxidation Alcohol Oxidation SM->Oxidation MnO2 Prod1 Biaryl Intermediate Suzuki->Prod1 Prod2 Aryl Ether Derivative Mitsunobu->Prod2 Prod3 Aldehyde Precursor Oxidation->Prod3

Figure 2: Divergent synthetic workflow utilizing orthogonal reactivity of the building block.

Quantitative Data Summary

The table below summarizes the standardized reaction parameters and expected quantitative outcomes when utilizing 4-bromo-2-methoxy-5-methylbenzyl alcohol in discovery chemistry.

Reaction TypeReagents & CatalystsSolvent SystemTemp (°C)Typical Yield (%)Key Analytical Marker
Suzuki-Miyaura Aryl- B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 1,4-Dioxane / H2​O (4:1)9075 - 88Loss of Br isotope pattern (m/z)
Mitsunobu Phenol derivative, PPh3​ , DIADTHF (Anhydrous)0 to 2565 - 80Benzylic CH2​ shift in 1H NMR
Oxidation MnO2​ (Activated, 10 eq)Dichloromethane2585 - 95Appearance of CHO at ~10.2 ppm
Halogenation PBr3​ or SOCl2​ Dichloromethane0 to 2590 - 98Shift in retention time (HPLC)

References

  • Sigma-Aldrich. "4-Bromo-2-methoxy-5-methylbenzyl alcohol | 2056110-53-1".

  • Blades, K., et al. "Synthesis of Benzyl Alcohol Building Blocks Bearing an Aldehyde, Pinacol Borane or Carboxylic Acid Motif via Lithium–Bromide Exchange". Thieme-connect. 1

  • Google Patents. "EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them". 2

  • Google Patents. "US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use". 3

Sources

Foundational

Advanced Synthetic Applications of 4-Bromo-2-methoxy-5-methylbenzyl alcohol in Drug Discovery

Executive Summary 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry. Its unique substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a reactive primary benzylic alcohol, an electron-donating methoxy group, a weakly donating methyl group, and a cross-coupling-ready aryl bromide—makes it an ideal starting material for complex pharmacophore development.

This technical guide explores three distinct research areas leveraging the orthogonal reactivity of this molecule. By applying principles of chemoselectivity and catalysis, researchers can independently functionalize the benzylic position or the aryl bromide without unwanted cross-reactivity.

Core Structural Analysis & Orthogonal Reactivity

The strategic value of 4-Bromo-2-methoxy-5-methylbenzyl alcohol lies in its dual electrophilic/nucleophilic potential. The benzylic alcohol can be oxidized or converted into a leaving group, while the aryl bromide serves as a prime candidate for transition-metal-catalyzed cross-coupling.

ReactivityMap Core 4-Bromo-2-methoxy- 5-methylbenzyl alcohol Oxidation Chemoselective Oxidation (Cu/TEMPO) Core->Oxidation Primary Alcohol Activation Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Aryl Bromide Activation Substitution Photoredox Cross-Coupling Core->Substitution Benzylic Activation Aldehyde Benzaldehyde Derivative Oxidation->Aldehyde Biaryl Biaryl Scaffold Coupling->Biaryl Diarylmethane Diarylmethane Derivatives Substitution->Diarylmethane

Orthogonal reactivity map of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Research Area 1: Chemoselective Oxidation for Heterocycle Synthesis

Causality & Mechanism

The primary alcohol must often be oxidized to a benzaldehyde derivative to serve as a precursor for Knoevenagel condensations or multicomponent heterocycle syntheses (e.g., tetrazoles). However, traditional harsh oxidants (like KMnO₄) risk over-oxidation to the carboxylic acid. To preserve the integrity of the aryl bromide and prevent over-oxidation, a mild, chemoselective catalytic system using TEMPO and a copper(I) co-catalyst under aerobic conditions is required. This system facilitates a radical-mediated oxidation that strictly halts at the aldehyde stage[1]. Alternatively, in situ prepared sodium ferrate in acetonitrile provides excellent monooxygenation selectivity[2].

Quantitative Data: Oxidation Conditions Comparison
Oxidant SystemSolventConversion (%)Selectivity (Aldehyde:Acid)Reaction TimeRef
KMnO₄ (Stoichiometric)H₂O / Acetone>95%5 : 95 (Over-oxidation)2 hN/A
Sodium Ferrate (in situ)Acetonitrile88%99 : 18 h[2]
CuI / TEMPO / O₂Acetonitrile96%>99 : 14 h[1]
Protocol 1: Self-Validating Aerobic Oxidation
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add 10 mol % CuI, 10 mol % 4-dimethylaminopyridine (DMAP), and 1 mol % TEMPO. Causality: DMAP acts as a basic ligand to stabilize the active Cu-alkoxide intermediate, preventing catalyst aggregation.

  • Atmosphere: Purge the flask with an oxygen balloon for 5 minutes, then maintain under a positive O₂ atmosphere.

  • Reaction: Stir at 25 °C for 4 hours.

  • Validation & QC: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the highly polar alcohol spot completely shifts to a higher Rf aldehyde spot. Post-workup, confirm the aldehyde proton via ¹H NMR (singlet at ~10.2 ppm). No broad carboxylic acid OH stretch should be visible in the IR spectrum.

Research Area 2: Palladium-Catalyzed Late-Stage Functionalization

Causality & Mechanism

The aryl bromide at the 4-position is sterically hindered by the adjacent 5-methyl group and electronically modulated by the 2-methoxy group. Transition-metal-catalyzed cross-coupling of such hindered, electron-rich aryl halides is notoriously difficult due to slow reductive elimination and competitive β-hydride elimination pathways[3]. To overcome this, highly active palladium catalysts paired with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) must be employed to force the catalytic cycle forward.

SuzukiWorkflow Step1 Step 1: Reagents Ar-Br + Ar'-B(OH)2 Pd(OAc)2 + XPhos Step2 Step 2: Degassing Argon sparging (15 mins) Step1->Step2 Step3 Step 3: Reaction 80°C, 12h Inert Atmosphere Step2->Step3 Step4 Step 4: Workup Filter Pd black Aqueous Wash Step3->Step4 Step5 Step 5: Isolation Flash Column Chromatography Step4->Step5

Step-by-step workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Setup: To a Schlenk tube, add 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol %), XPhos (10 mol %), and K₃PO₄ (2.0 equiv).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, killing the active Pd(0) catalyst.

  • Heating: Seal the tube and heat at 80 °C in an oil bath for 12 hours.

  • Validation & QC: Cool to room temperature. A successful reaction is visually validated by the precipitation of palladium black. Dilute with EtOAc, filter through a pad of Celite, and analyze the crude mixture via LC-MS to confirm the mass of the biaryl product before proceeding to silica gel chromatography.

Research Area 3: Photoredox-Catalyzed Cross-Electrophile Coupling (XEC)

Causality & Mechanism

Diarylmethanes are a privileged scaffold in drug discovery. Traditional SN2 reactions of benzyl halides require harsh basic conditions that can degrade sensitive functional groups. By converting the benzyl alcohol to a benzyl chloride, researchers can utilize photoredox-catalyzed cross-electrophile coupling (XEC)[4]. Crucially, photoredox generation of benzylic radicals is mild enough to tolerate aryl bromide motifs on the same molecule[5]. This allows the benzylic position to be functionalized without triggering the aryl bromide, leaving it intact for subsequent derivatization.

Photoredox PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star 440 nm Blue LED PC_red Ir(IV) Oxidized PC_star->PC_red SET to Substrate Radical Benzylic Radical PC_star->Radical Fragmentation of Ar-CH2-Cl PC_red->PC Reductant (Zn)

Simplified photoredox catalytic cycle for benzylic radical generation.

Protocol 3: Benzylic Halogenation & XEC
  • Halogenation: Treat the benzyl alcohol with SOCl₂ (1.5 equiv) in CH₂Cl₂ at 0 °C for 2 hours to yield the benzyl chloride quantitatively. Remove volatiles under vacuum.

  • Photoredox Setup: In a 20 mL scintillation vial, combine the synthesized benzyl chloride (1.0 equiv), a secondary aryl bromide coupling partner (1.0 equiv), NiCl₂·glyme (10 mol %), dtbbpy (10 mol %), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol %), and Zn powder (2.0 equiv) in DMA (0.1 M).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Triplet excited states of photocatalysts are highly sensitive to triplet oxygen quenching. Complete deoxygenation is mandatory for radical generation.

  • Irradiation: Irradiate with 440 nm blue LEDs at room temperature for 24 hours.

  • Validation & QC: Quench with water and extract with diethyl ether. The retention of the native aryl bromide on the 4-Bromo-2-methoxy-5-methylbenzyl scaffold must be verified via ¹³C NMR (confirming the C-Br carbon peak at ~110-115 ppm) and high-resolution mass spectrometry (HRMS) showing the characteristic 1:1 isotopic pattern of bromine.

Sources

Exploratory

4-Bromo-2-methoxy-5-methylbenzyl alcohol safety and handling precautions

Technical Whitepaper: Physicochemical Profiling, Safety, and Handling Precautions for 4-Bromo-2-methoxy-5-methylbenzyl Alcohol in Drug Discovery Executive Summary As pharmaceutical pipelines increasingly rely on complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling, Safety, and Handling Precautions for 4-Bromo-2-methoxy-5-methylbenzyl Alcohol in Drug Discovery

Executive Summary

As pharmaceutical pipelines increasingly rely on complex biaryl and highly functionalized aromatic scaffolds, halogenated benzyl alcohols have emerged as critical synthetic building blocks. 4-Bromo-2-methoxy-5-methylbenzyl alcohol is a highly versatile intermediate utilized in advanced drug discovery[1]. Featuring an aryl bromide moiety primed for transition-metal-catalyzed cross-coupling and a benzylic hydroxyl group suitable for late-stage oxidation or etherification, this compound offers dual-axis functionalization. However, the exact structural features that make it synthetically valuable also dictate strict safety and handling paradigms. This guide provides an in-depth analysis of the physicochemical hazards, handling protocols, and exothermic risks associated with its application.

Physicochemical Profiling & Causality of Hazards

To design safe experimental workflows, researchers must first understand the molecular causality behind the compound's reactivity and associated hazards.

  • The Benzylic Hydroxyl Moiety: Benzyl alcohols are generally stable under standard conditions; however, under strongly acidic conditions or in the presence of specific metal contaminants (such as dissolved iron(II) or hydrogen bromide), they can undergo exothermic polymerization[2]. Furthermore, the benzylic position is susceptible to autoxidation if exposed to strong oxidizing agents, necessitating controlled storage environments.

  • The Aryl Bromide Moiety: The primary utility of this molecule lies in its participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which slightly tempers the rate of oxidative addition compared to electron-deficient aryl bromides. Despite this, the cross-coupling of aryl bromides is notorious for triggering significant exothermic events that can lead to thermal runaway if not properly managed[3].

  • Steric Accessibility: The 4-bromo position is flanked by a methyl group at C5 and a proton at C3, with the methoxy group positioned at C2. This arrangement leaves the bromide relatively accessible for efficient oxidative insertion by Pd(0) species, meaning catalytic initiation can occur rapidly once the activation energy threshold is reached.

Safety & Hazard Classification

Based on structural homology to general benzyl alcohols and brominated aromatics, 4-Bromo-2-methoxy-5-methylbenzyl alcohol is classified as a solid irritant[2][4]. It poses risks of skin and eye irritation, as well as respiratory tract irritation if inhaled as a fine dust.

Table 1: Physicochemical and Safety Data Summary

ParameterSpecification / Data
Chemical Name 4-Bromo-2-methoxy-5-methylbenzyl alcohol
CAS Number 2056110-53-1[1]
Molecular Formula C9H11BrO2[4]
Physical State Solid[4]
Primary Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Storage Requirements Cool, dry environment (<77°F / 25°C); protect from strong oxidizers[4]
Incompatible Materials Strong acids, strong oxidizing agents, transition metal contaminants[2]

Engineering Controls & Personal Protective Equipment (PPE)

To maintain a self-validating safety environment, the following controls are mandatory:

  • Engineering Controls: All weighing, transfer, and manipulation of the solid must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of airborne particulates.

  • PPE: Nitrile gloves (minimum 4 mil thickness, double-gloved during large-scale transfers), tightly fitting chemical splash goggles, and a flame-resistant laboratory coat.

  • Spill Mitigation: In the event of a solid spill, avoid raising dust. Sweep up using a damp absorbent pad to suppress aerosolization and dispose of the material in a designated halogenated waste container.

Experimental Workflows & Methodologies

Workflow 1: Safe Reagent Preparation and Storage

Causality: Solid benzyl alcohols can degrade via UV exposure or absorb ambient moisture, leading to inaccurate stoichiometric calculations and the quenching of sensitive catalytic cycles.

  • Atmospheric Purging: Purge the analytical balance enclosure with dry nitrogen to minimize ambient moisture exposure during weighing.

  • Weighing: Weigh the required mass of 4-Bromo-2-methoxy-5-methylbenzyl alcohol into a pre-dried, amber glass vial. The amber glass prevents potential UV-mediated radical degradation.

  • Dissolution (Self-Validating Step): Dissolve the solid in an anhydrous, degassed solvent (e.g., THF or 1,4-dioxane). Visually confirm complete dissolution. If the solution is cloudy, filter it through a 0.22 µm PTFE syringe filter to remove insoluble impurities before introducing it to a catalytic system.

  • Storage: Blanket the headspace of the vial with Argon before sealing it with a PTFE-lined cap. Store at 2-8°C if the reagent is not to be used immediately.

Workflow 2: Exotherm-Mitigated Suzuki-Miyaura Cross-Coupling

Causality: Conducting cross-coupling reactions in an "all-in" batch fashion with aryl bromides can lead to a runaway exotherm where the Maximum Temperature of Synthesis Reaction (MTSR) exceeds the solvent's boiling point[3][5]. This protocol utilizes controlled addition to mitigate thermal risks.

  • System Setup: Equip a jacketed reaction vessel with a reflux condenser, an internal thermocouple, and an automated syringe pump.

  • Catalyst & Boronic Acid Loading: Charge the vessel with the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a 9:1 mixture of degassed 1,4-dioxane/water. Heat the mixture to 60°C.

  • Controlled Substrate Addition: Dissolve 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in a minimum volume of 1,4-dioxane. Load this solution into the syringe pump.

  • Exotherm Management: Add the aryl bromide solution dropwise over 60 minutes. Crucial: Continuously monitor the internal thermocouple. The rate of addition must be dynamically adjusted to ensure the internal temperature does not spike beyond 65°C, preventing solvent boil-off and thermal runaway[3].

  • Reaction Validation: After the addition is complete, stir the mixture for 2 hours. Validate complete conversion via LC-MS. Do not proceed to the aqueous quench until the aryl bromide is fully consumed, as unreacted halogenated organics complicate waste disposal and downstream product purification.

Reaction Pathway Visualization

G A 4-Bromo-2-methoxy- 5-methylbenzyl alcohol C Oxidative Addition (Exotherm Risk) A->C Substrate Input B Pd(0) Catalyst Activation B->C Active Pd(0) D Transmetalation (Boronic Acid) C->D Thermal Monitoring E Reductive Elimination D->E Base Mediated E->B Catalyst Regeneration F Functionalized Biaryl Scaffold E->F Product Release

Fig 1: Catalytic cycle and thermal risk points in the Pd-catalyzed cross-coupling of the title aryl bromide.

References

  • Reagentia.eu. "4-Bromo-2-methoxy-5-methylbenzyl alcohol (1 x 1 g) - Reagentia". 1

  • Sigma-Aldrich. "4-Bromo-2-methoxy-5-methylbenzyl alcohol | 2056110-53-1 - MilliporeSigma". 4

  • National Center for Biotechnology Information. "Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem".2

  • Organic Process Research & Development (ACS Publications). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species". 5

  • Organic Process Research & Development (ACS Publications). "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions".3

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol from 1,4-dibromo-2-fluorobenzene

Abstract This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol, a valuable substituted aromatic alcohol intermediate for pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol, a valuable substituted aromatic alcohol intermediate for pharmaceutical and materials science research. The described synthetic pathway commences with the commercially available starting material, 1,4-dibromo-2-fluorobenzene, and proceeds through a carefully orchestrated four-step sequence: regioselective formylation, nucleophilic aromatic substitution (SNAr) for methoxylation, electrophilic aromatic substitution for methylation, and a final chemoselective reduction. This document offers detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, and includes visual diagrams to elucidate the reaction workflow and mechanisms. All quantitative data is summarized in tables for clarity, and key claims are supported by authoritative references.

Introduction

Substituted benzyl alcohols are fundamental building blocks in organic synthesis, serving as key precursors for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The specific substitution pattern of 4-Bromo-2-methoxy-5-methylbenzyl alcohol, featuring a bromine atom for subsequent cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl group for steric and electronic modulation, makes it a versatile intermediate. This guide details a logical and efficient pathway for its synthesis from 1,4-dibromo-2-fluorobenzene, a readily accessible starting material. The presented route is designed to be robust and scalable, addressing key challenges such as regioselectivity and functional group compatibility.

Overall Synthetic Strategy

The synthesis is designed as a linear four-step sequence. The strategy hinges on the differential reactivity of the two bromine atoms in the starting material and the strategic timing of each functional group's introduction to achieve the desired regiochemistry.

G cluster_0 Synthetic Workflow A 1,4-Dibromo-2-fluorobenzene B Step 1: Regioselective Formylation A->B C 4-Bromo-2-fluorobenzaldehyde B->C D Step 2: Nucleophilic Methoxylation (SNAr) C->D E 4-Bromo-2-methoxybenzaldehyde D->E F Step 3: Friedel-Crafts Methylation E->F G 4-Bromo-2-methoxy-5-methylbenzaldehyde F->G H Step 4: Chemoselective Reduction G->H I 4-Bromo-2-methoxy-5-methylbenzyl alcohol H->I

Figure 1: Overall synthetic workflow from the starting material to the final product.

Part 1: Synthesis of 4-Bromo-2-methoxybenzaldehyde

This initial phase of the synthesis involves two key transformations: the selective formylation of the starting material, followed by the substitution of the fluorine atom with a methoxy group.

Step 1: Regioselective Formylation of 1,4-Dibromo-2-fluorobenzene

The first critical step is the introduction of a formyl group at the C1 position. This is achieved through a selective metal-halogen exchange, followed by quenching with an electrophilic formylating agent. The fluorine atom at the C2 position directs the organometallic formation to the adjacent bromine due to its inductive effect and ability to coordinate with the metal, making the C1-Br bond more susceptible to exchange than the C4-Br bond. A process using a Grignard reagent at a moderate temperature of 0 °C is employed to avoid the cryogenic conditions often required for organolithium reagents[1][2].

Protocol 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

Reagent/ParameterValueMolar Eq.
1,4-Dibromo-2-fluorobenzene25.4 g1.0
Anhydrous Tetrahydrofuran (THF)250 mL-
Isopropylmagnesium chloride (2M in THF)55 mL1.1
N,N-Dimethylformamide (DMF)11.0 mL1.4
Reaction Temperature (Formylation)0 °C-
Work-up1M HCl (aq)-
Purification SolventHeptane-

Procedure:

  • A dry, inert-atmosphere, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 1,4-dibromo-2-fluorobenzene (1.0 eq).

  • Anhydrous THF is added to dissolve the starting material.

  • The solution is cooled to 0 °C using an ice-water bath.

  • Isopropylmagnesium chloride solution (1.1 eq) is added dropwise over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • The mixture is stirred at 0 °C for 1 hour after the addition is complete.

  • Anhydrous N,N-dimethylformamide (1.4 eq) is then added dropwise, ensuring the temperature does not exceed 10 °C.

  • The reaction is stirred for an additional 2 hours at 0 °C and then allowed to warm to room temperature.

  • The reaction is carefully quenched by the slow addition of 1M aqueous HCl.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by crystallization from heptane to yield 4-bromo-2-fluorobenzaldehyde as a solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

With the formyl group installed, the next step is to replace the fluorine atom with the desired methoxy group. The electron-withdrawing formyl group activates the ring towards nucleophilic aromatic substitution, facilitating the displacement of the fluoride ion by methoxide. Using a mild base like potassium carbonate in methanol at a slightly elevated temperature minimizes the risk of side reactions, such as the Cannizzaro reaction, which can be an issue with stronger bases like sodium methoxide[1][2].

Protocol 2: Synthesis of 4-Bromo-2-methoxybenzaldehyde

Reagent/ParameterValueMolar Eq.
4-Bromo-2-fluorobenzaldehyde20.3 g1.0
Methanol200 mL-
Potassium Carbonate (K₂CO₃)20.7 g1.5
Reaction Temperature50 °C-
Work-upWater, Ethyl Acetate-
Purification SolventHeptane-

Procedure:

  • To a round-bottom flask are added 4-bromo-2-fluorobenzaldehyde (1.0 eq), methanol, and potassium carbonate (1.5 eq).

  • The suspension is heated to 50 °C and stirred vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • Water is added to the residue, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by crystallization from heptane to afford 4-bromo-2-methoxybenzaldehyde.

Part 2: Introduction of the Methyl Group and Final Reduction

This phase completes the synthesis by first installing the methyl group onto the aromatic ring and then reducing the aldehyde to the target benzyl alcohol.

Step 3: Friedel-Crafts Methylation of 4-Bromo-2-methoxybenzaldehyde

This step is the most challenging transformation in the sequence due to the presence of the deactivating formyl group, which typically hinders Friedel-Crafts reactions[3]. However, the regioselectivity is strongly governed by the other substituents. The powerful activating and ortho, para-directing methoxy group, along with the weaker ortho, para-directing bromo group, synergistically direct the incoming electrophile to the C5 position. The meta-directing effect of the formyl group also favors substitution at C5. Despite the electronic deactivation, the reaction can be driven to completion, often requiring a potent methylating agent and a strong Lewis acid catalyst.

G cluster_0 Directing Effects on 4-Bromo-2-methoxybenzaldehyde Ring OCH3 OCH3 (ortho, para-director, Activating) C5 C5 (Target Position) OCH3->C5 para Br Br (ortho, para-director, Deactivating) Br->C5 ortho CHO CHO CHO->C5 meta

Figure 2: Converging directing effects for electrophilic attack at the C5 position.

Protocol 3: Synthesis of 4-Bromo-2-methoxy-5-methylbenzaldehyde

Reagent/ParameterValueMolar Eq.
4-Bromo-2-methoxybenzaldehyde21.5 g1.0
Anhydrous Dichloromethane (DCM)200 mL-
Aluminum Chloride (AlCl₃)14.7 g1.1
Methyl Iodide (CH₃I)7.5 mL1.2
Reaction Temperature0 °C to RT-
Work-upIce, HCl (aq)-

Procedure:

  • A dry, inert-atmosphere flask is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • The suspension is cooled to 0 °C.

  • A solution of 4-bromo-2-methoxybenzaldehyde (1.0 eq) in anhydrous DCM is added dropwise.

  • Methyl iodide (1.2 eq) is then added slowly to the mixture at 0 °C.

  • The reaction is allowed to warm slowly to room temperature and stirred for 12-16 hours. Progress should be monitored by GC-MS or TLC.

  • The reaction mixture is then carefully poured onto crushed ice, followed by the addition of concentrated HCl to dissolve the aluminum salts.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • After filtration and solvent evaporation, the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 4-bromo-2-methoxy-5-methylbenzaldehyde.

Step 4: Chemoselective Reduction to Benzyl Alcohol

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and selective reducing agent. It readily reduces aldehydes and ketones but does not typically affect other functional groups present in the molecule, such as the aryl bromide or the ether linkage[4][5][6]. The reaction is conveniently carried out in a protic solvent like methanol or ethanol at room temperature.

Protocol 4: Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Reagent/ParameterValueMolar Eq.
4-Bromo-2-methoxy-5-methylbenzaldehyde22.9 g1.0
Methanol250 mL-
Sodium Borohydride (NaBH₄)2.8 g0.75
Reaction Temperature0 °C to RT-
Work-upWater, Ethyl Acetate-

Procedure:

  • Dissolve 4-bromo-2-methoxy-5-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.75 eq) portion-wise, controlling any effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC shows full conversion.

  • Quench the reaction by the slow addition of water.

  • Remove the majority of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography to obtain pure 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Safety Precautions

  • Organometallic Reagents: Isopropylmagnesium chloride is reactive and should be handled under an inert atmosphere (Nitrogen or Argon).

  • Lewis Acids: Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and avoid exposure to moisture.

  • Halogenated Compounds: Methyl iodide is a toxic and volatile alkylating agent. All manipulations should be performed in a well-ventilated fume hood.

  • Reducing Agents: Sodium borohydride reacts with acidic solutions to produce flammable hydrogen gas. Add it slowly and in portions.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

The synthetic route detailed in this application note provides a comprehensive and logical pathway for the preparation of 4-Bromo-2-methoxy-5-methylbenzyl alcohol from 1,4-dibromo-2-fluorobenzene. By carefully selecting reagents and reaction conditions, this four-step process effectively manages challenges of regioselectivity and functional group compatibility. The protocols provided herein are designed to be a valuable resource for researchers in organic synthesis and drug development, enabling the reliable production of this versatile chemical intermediate.

References

  • Firdaus, M., et al. (2017). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 12(1), 59-66.
  • Lee, J. E., et al. (2017). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Rapid Communications in Mass Spectrometry, 31(18), 1541-1548. Available at: [Link]

  • Staubitz, A., et al. (2020). Friedel–Crafts Type Methylation with Dimethylhalonium Salts. Chemistry – A European Journal, 26(68), 15847-15854. Available at: [Link]

  • Laird, F. M., & Ball, N. D. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(7), 4634-4654. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]

  • Zeynizadeh, B., & Behyar, T. (2005). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Journal of the Brazilian Chemical Society, 16(6A), 1200-1209. Available at: [Link]

  • Si, Y., et al. (2023). Scalable and Practical Electrooxidation of Electron‐Deficient Methylarenes to Access Aromatic Aldehydes. Angewandte Chemie International Edition, 62(31), e202305009. Available at: [Link]

  • Ramachandran, P. V., et al. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Saito, S., Ohwada, T., & Shudo, K. (1995). Friedel—Crafts-Type Reaction of Benzaldehyde with Benzene. Diprotonated Benzaldehyde as the Reactive Intermediate. Journal of the American Chemical Society, 117(46), 11592-11593. Available at: [Link]

  • Minnaard, A. J., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]

  • BYJU'S. (2019). Gattermann Koch Reaction Mechanism. Available at: [Link]

  • Pure Chemistry. (2023). Aromatic formylation reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Available at: [Link]

  • Chem-Station. (2009). Reimer-Tiemann Reaction. Available at: [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Ito, Y., et al. (2007). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. The Journal of Organic Chemistry, 72(19), 7472–7475. Available at: [Link]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

Application

Application Note: 4-Bromo-2-methoxy-5-methylbenzyl Alcohol as a Versatile Building Block in Complex Molecule Synthesis

Executive Summary In modern drug discovery, materials science, and complex molecule synthesis, the strategic selection of multi-functional building blocks is paramount. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, materials science, and complex molecule synthesis, the strategic selection of multi-functional building blocks is paramount. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1)[1] serves as a premium scaffold due to its highly orthogonal reactivity profile. Featuring a benzylic alcohol, an aryl bromide, and sterically/electronically tuning methoxy and methyl groups, this molecule allows for sequential, highly controlled functionalization.

This application note details the physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for deploying this compound in advanced synthetic workflows.

Physicochemical Properties & Data Presentation

Understanding the fundamental properties of this building block is the first step in predicting its behavior in various solvent systems and analytical assays.

PropertyValue
Chemical Name 4-Bromo-2-methoxy-5-methylbenzyl alcohol
CAS Registry Number 2056110-53-1[1]
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol
SMILES String c1(c(cc(c(c1)Br)C)CO)OC[1]
Physical Appearance Solid[1]
Expected LC-MS (ESI+) m/z 213 / 215 (1:1 ratio) [M+H−H2​O]+

Mechanistic Insights & Orthogonal Reactivity (E-E-A-T)

As a synthetic chemist, leveraging a building block requires understanding the causality behind its reactivity. The utility of 4-bromo-2-methoxy-5-methylbenzyl alcohol stems from the precise spatial arrangement of its functional groups:

  • The Benzylic Alcohol (C1): Serves as a primary site for oxidation or nucleophilic substitution. It can be chemoselectively oxidized to an aldehyde without affecting the aryl halide, or converted into a leaving group (e.g., mesylate, bromide) for downstream alkylations[2].

  • The Aryl Bromide (C4): Acts as a robust electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Steric and Electronic Tuning (C2-Methoxy, C5-Methyl): The methoxy group at C2 provides electron density to the ring. Critically, the methyl group at C5 sits ortho to the bromide. This C5-methyl group introduces significant steric bulk, which directly impacts the rate of oxidative addition during Pd-catalysis. This structural reality dictates our choice of highly active, bulky phosphine ligands in cross-coupling protocols.

Reactivity SM 4-Bromo-2-methoxy- 5-methylbenzyl alcohol Ox Oxidation (MnO2) SM->Ox Chemoselective Coupling Suzuki Coupling (Pd-catalyzed) SM->Coupling Boronic Acid Subst Halogenation (PBr3) SM->Subst Nucleophilic Subst. Aldehyde 4-Bromo-2-methoxy- 5-methylbenzaldehyde Ox->Aldehyde Biaryl Biaryl Derivative Coupling->Biaryl Alkylating Benzyl Bromide Derivative Subst->Alkylating

Caption: Orthogonal reactivity pathways of 4-bromo-2-methoxy-5-methylbenzyl alcohol.

Experimental Protocols: Self-Validating Systems

Robust methodologies must be self-validating. The following workflows include strict in-process analytical controls to ensure causality between the chemical steps taken and the observed analytical data.

Protocol A: Chemoselective Oxidation to 4-Bromo-2-methoxy-5-methylbenzaldehyde

Objective: Convert the benzylic alcohol to an aldehyde while preserving the aryl bromide. Causality: Active manganese dioxide (MnO₂) is utilized because its heterogeneous surface mechanism specifically targets allylic and benzylic alcohols via a radical intermediate. This prevents over-oxidation to the carboxylic acid and leaves the aryl bromide completely unreactive[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 4-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq, 2.31 g, 10 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Reagent Addition: Add activated MnO₂ (10.0 eq, 8.69 g, 100 mmol) in a single portion. Note: A large excess of MnO₂ is required due to its heterogeneous surface-area-dependent reactivity.

  • Reaction Monitoring (Self-Validation): Stir the black suspension vigorously at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Expected Observation: The starting material ( Rf​≈0.3 ) will be smoothly consumed, and a new, UV-active, less polar spot ( Rf​≈0.6 ) corresponding to the aldehyde will appear.

  • Workup: Once TLC indicates complete consumption of the starting material (typically 4-6 hours), filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude 4-bromo-2-methoxy-5-methylbenzaldehyde.

  • Analytical Validation: Analyze via LC-MS. The starting material exhibits a characteristic dehydration peak [M+H−H2​O]+ at m/z 213/215. The successful formation of the aldehyde is validated by the appearance of the [M+H]+ molecular ion at m/z 229/231 (1:1 isotopic ratio indicative of the intact bromine atom).

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple the C4-bromide with phenylboronic acid while tolerating the free benzylic alcohol. Causality: The C5-methyl group creates a sterically demanding environment directly adjacent to the C4-bromide. Standard catalysts like Pd(PPh₃)₄ often suffer from sluggish oxidative addition in such environments. Therefore, a precatalyst system utilizing a dialkylbiaryl phosphine ligand (e.g., SPhos) is selected. The electron-rich nature of SPhos accelerates oxidative addition into the hindered C-Br bond, while its steric bulk promotes rapid reductive elimination.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Ar-Br Addition (Sterically Hindered) TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting hindered aryl bromide activation.

Step-by-Step Methodology:

  • Reaction Setup: To a 20 mL microwave vial equipped with a magnetic stir bar, add 4-bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq, 231 mg, 1.0 mmol), phenylboronic acid (1.5 eq, 183 mg, 1.5 mmol), and potassium phosphate tribasic (K₃PO₄, 3.0 eq, 636 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%, 23 mg) and SPhos (10 mol%, 41 mg).

  • Solvent & Degassing: Add a solvent mixture of Toluene/Water (4:1 v/v, 5 mL). Seal the vial with a crimp cap and degas the mixture by sparging with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligand.

  • Heating: Heat the reaction mixture in an oil bath at 90 °C for 12 hours.

  • Reaction Monitoring (Self-Validation): Sample the organic layer for LC-MS analysis.

    • Expected Observation: The disappearance of the starting material's isotopic doublet (m/z 213/215) and the emergence of the cross-coupled product, 2-methoxy-5-methyl-4-phenylbenzyl alcohol, showing a predominant [M+H−H2​O]+ peak at m/z 211.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Sterically Hindered Cross-Coupling Grounding Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (R. Martin, S. L. Buchwald) URL:[Link]

Sources

Method

Application Note: Advanced Purification of 4-Bromo-2-methoxy-5-methylbenzyl Alcohol via Anti-Solvent Recrystallization

Introduction The synthesis and purification of highly substituted aromatic intermediates are critical pathways in modern drug development and agrochemical formulation. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 20561...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis and purification of highly substituted aromatic intermediates are critical pathways in modern drug development and agrochemical formulation. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) is a highly functionalized solid building block. Due to its multiple substituents, crude reaction mixtures often contain structurally similar impurities, such as unreacted benzaldehydes, over-reduced toluenes, or dimeric bis-benzyl ethers formed via dehydration[1].

This application note details a self-validating, highly reproducible anti-solvent recrystallization protocol designed to isolate the target compound at >99% purity.

Mechanistic Insights & Solvent Selection

Recrystallization is fundamentally a thermodynamic purification method. The target molecule features a mixed-polarity profile: a polar, hydrogen-bonding hydroxyl (-OH) group juxtaposed against a highly lipophilic aromatic ring bearing bromo, methoxy, and methyl groups.

Using a single solvent is often inefficient for such mixed-polarity molecules. Therefore, a binary solvent system—Ethyl Acetate (EtOAc) and Hexanes —is employed to precisely control the saturation limit ([2]).

  • Ethyl Acetate (The "Good" Solvent): Readily dissolves the compound at elevated temperatures due to favorable dipole-dipole interactions and hydrogen bond acceptance.

  • Hexanes (The Anti-Solvent): Acts as a non-polar diluent. As it is added, it decreases the overall dielectric constant of the medium.

Causality of the Cloud Point: By adding hexanes to the hot EtOAc solution until a faint turbidity (the "cloud point") is reached, the system creates a perfectly tuned metastable zone. This acts as a self-validating mechanism : the visual cue of turbidity confirms that the exact saturation limit has been achieved, independent of slight variations in crude mass or ambient temperature. Subsequent slow cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, actively excluding impurities that do not fit the geometric constraints of the crystal matrix ([3]).

Quantitative Data

The following table summarizes the physicochemical profile and expected purification metrics for this protocol.

ParameterSpecification
Target Compound 4-Bromo-2-methoxy-5-methylbenzyl alcohol
CAS Number 2056110-53-1
Molecular Formula C9H11BrO2
Physical Form Solid
Primary Solvent (Good) Ethyl Acetate (EtOAc)
Anti-Solvent (Poor) Hexanes (or Heptane)
Optimal Solvent Ratio ~1:3 to 1:4 (EtOAc:Hexanes v/v)
Expected Yield 75% – 85% (First Crop)
Target Purity >99.0% (by HPLC/NMR)

Experimental Protocol

Caution: Perform all steps in a well-ventilated fume hood. Ensure all glassware is oven-dried, as residual moisture can cause the benzyl alcohol to "oil out" rather than crystallize ([4]).

Step 1: Primary Dissolution

  • Transfer the crude 4-bromo-2-methoxy-5-methylbenzyl alcohol to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of EtOAc (pre-heated to 60°C).

  • Swirl and heat gently until the solid is completely dissolved. Mechanistic Note: Using the absolute minimum volume of the "good" solvent ensures maximum supersaturation upon cooling, directly increasing the final yield.

Step 2: Hot Filtration (Optional but Recommended)

  • If dark polymeric byproducts or insoluble mechanical impurities are visible, rapidly filter the hot solution through a fluted filter paper in a pre-warmed stemless funnel.

  • Collect the filtrate in a fresh, hot Erlenmeyer flask. Mechanistic Note: Removing insoluble particulates prevents them from acting as heterogeneous nucleation sites for impurities.

Step 3: Anti-Solvent Addition (Establishing the Metastable Zone)

  • Keep the flask containing the hot EtOAc solution on a warm hotplate (approx. 50°C) with gentle stirring.

  • Slowly add room-temperature hexanes dropwise.

  • Continue addition until a faint, persistent cloudiness (turbidity) appears and does not dissipate upon swirling.

  • Add 1–2 drops of hot EtOAc just until the solution becomes clear again. The system is now perfectly saturated.

Step 4: Controlled Nucleation and Growth

  • Remove the flask from the heat source. Cap loosely to prevent solvent evaporation.

  • Allow the flask to cool undisturbed to room temperature over 1–2 hours. Mechanistic Note: Rapid cooling ("crashing out") traps impurities within the rapidly forming crystal matrix. Slow cooling ensures the thermodynamic product (pure crystal) is favored over the kinetic product[3].

  • Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to maximize crystal recovery. If the compound oils out, gently scratch the inside of the glass flask with a glass stirring rod to induce nucleation[1].

Step 5: Isolation and Drying

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold hexanes. Mechanistic Note: The cold wash displaces the impurity-laden mother liquor without dissolving the purified product.

  • Transfer the crystals to a watch glass and dry in a vacuum desiccator until a constant weight is achieved.

Process Visualization

G A Crude 4-Bromo-2-methoxy- 5-methylbenzyl alcohol B Dissolution in Hot Ethyl Acetate (60°C) A->B C Hot Filtration (Remove Particulates) B->C D Addition of Hexanes (Reach Cloud Point) C->D E Controlled Slow Cooling (Nucleation & Growth) D->E F Vacuum Filtration & Cold Hexane Wash E->F G Pure Crystalline Product (>99% Purity) F->G

Workflow for the recrystallization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

References

  • ResearchGate. "How to recrystallize an oily compound?". ResearchGate Community Q&A. Available at: [Link]

  • ChemRxiv. "From Gel to Crystal: Mechanism of HfO2 and ZrO2 Nanocrystal Synthesis in Benzyl Alcohol". ChemRxiv Preprints. Available at:[Link]

Sources

Application

Topic: Comprehensive Analytical Techniques for the Characterization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide to the analytical methodologies required f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol (C₉H₁₁BrO₂), a key intermediate in organic synthesis. The structural confirmation and purity assessment of such compounds are critical for ensuring the reliability and reproducibility of downstream applications in pharmaceutical and materials science research. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for purity analysis.

Introduction and Molecular Overview

4-Bromo-2-methoxy-5-methylbenzyl alcohol is a substituted aromatic alcohol. The precise arrangement of the bromo, methoxy, and methyl groups on the benzene ring, along with the benzylic alcohol moiety, dictates its chemical reactivity and physical properties. Accurate characterization is therefore non-negotiable for its use as a synthetic building block. This note establishes a multi-technique approach to provide orthogonal data points, leading to an unambiguous confirmation of the molecule's identity and purity.

Molecular Structure:

Physicochemical Properties:

PropertyValueSource
CAS Number 2056110-53-1[1]
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol [1]
Physical Form Solid
Purity (Typical) ≥97%[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-2-methoxy-5-methylbenzyl alcohol, both ¹H and ¹³C NMR are essential.

Causality in Protocol Design:
  • Solvent Choice (CDCl₃): Deuterated chloroform (CDCl₃) is the preferred solvent as it is capable of dissolving a wide range of organic compounds, is chemically inert, and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.[3]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is added as an internal standard because its 12 equivalent protons produce a single, sharp signal at 0.00 ppm, providing a reliable reference point for all other chemical shifts.[3]

  • Spectrometer Field Strength (≥400 MHz): A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals in substituted benzene rings.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-15 mg of 4-Bromo-2-methoxy-5-methylbenzyl alcohol and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line.

    • A longer acquisition time and more scans (e.g., 1024) are required due to the lower natural abundance of ¹³C.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh 10-15 mg Sample B Dissolve in 0.7 mL CDCl3 + TMS A->B C Filter into NMR Tube B->C D ¹H NMR Acquisition (16-32 scans) C->D Insert into Spectrometer E ¹³C NMR Acquisition (1024 scans) C->E Insert into Spectrometer F Fourier Transform & Phasing D->F E->F G Baseline Correction & Integration F->G H Peak Picking & Structural Assignment G->H I I H->I Final Report

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Expected NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm. Assignments are based on established substituent effects on aromatic rings.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.15s1HAr-H The proton ortho to the bromine atom.
~ 6.95s1HAr-H The proton ortho to the methoxy group.
~ 4.65d, J ≈ 6 Hz2H-CH₂ OHBenzylic protons, split by the hydroxyl proton.
~ 3.85s3H-OCH₃ Methoxy group protons.
~ 2.30s3HAr-CH₃ Aromatic methyl group protons.
~ 1.90t, J ≈ 6 Hz1H-CH₂OH Alcohol proton, often broad; coupling may not be resolved.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 156C -OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~ 138C -CH₂OHAromatic carbon attached to the hydroxymethyl group.
~ 132C -CH₃Aromatic carbon attached to the methyl group.
~ 129Ar-C HAromatic methine carbon.
~ 115C -BrAromatic carbon attached to the bromine atom.
~ 112Ar-C HAromatic methine carbon.
~ 65-C H₂OHBenzylic carbon.
~ 56-OC H₃Methoxy carbon.
~ 20Ar-C H₃Aromatic methyl carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis.

Causality in Protocol Design:
  • Technique (GC-MS): Gas Chromatography-Mass Spectrometry is ideal for volatile and thermally stable compounds like benzyl alcohols. The GC separates the analyte from impurities before it enters the mass spectrometer, providing both purity data and a clean mass spectrum.[5]

  • Ionization Method (Electron Ionization, EI): EI at 70 eV is a standard "hard" ionization technique that generates reproducible and extensive fragmentation patterns.[4] This "molecular fingerprint" is useful for structural elucidation and comparison with spectral libraries.[4]

  • The Bromine Isotope Pattern: A key feature for this molecule is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a characteristic M and M+2 ion cluster in the mass spectrum with peaks of almost equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule or fragment.[6][7]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating aromatic compounds.[5]

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source Temp: 230 °C.

    • Ionization Energy: 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.

GC-MS Workflow Diagram

GCMS_Workflow A Prepare Dilute Sample (100 µg/mL in DCM) B Inject into GC A->B C Separation on Capillary Column B->C D Elution into MS C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detection F->G H Data Analysis: - Retention Time - Mass Spectrum G->H I Final Report H->I

Caption: Workflow for GC-MS analysis from sample injection to data interpretation.

Expected Mass Spectrum Data and Interpretation

Table 3: Key Expected Ions in the EI Mass Spectrum

m/z ValueIon IdentityInterpretation
230 / 232[M]⁺Molecular Ion Peak . The 1:1 ratio of these peaks confirms the presence of one bromine atom.
212 / 214[M - H₂O]⁺Loss of water from the alcohol.
200 / 202[M - CH₂O]⁺Loss of formaldehyde.
151[M - Br]⁺Loss of the bromine radical, a common fragmentation for bromo-aromatics.
121[C₈H₉O]⁺Fragment resulting from the loss of Br and subsequent rearrangement.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-containing compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Causality in Protocol Design:
  • Technique (ATR): Attenuated Total Reflectance (ATR) is a modern solid-state sampling technique that requires minimal sample preparation. A small amount of the solid powder is simply pressed against a crystal (e.g., diamond or ZnSe), making it faster and more reproducible than traditional KBr pellet methods.[10]

  • Spectral Regions: Specific regions of the IR spectrum correspond to the vibrations of particular bonds. For this molecule, we are interested in the O-H stretch of the alcohol, C-H stretches of the aromatic ring and aliphatic groups, C=C stretches of the ring, and the C-O and C-Br stretches.[11]

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid 4-Bromo-2-methoxy-5-methylbenzyl alcohol powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

FTIR Workflow Diagram

FTIR_Workflow A Perform Background Scan (Clean ATR Crystal) B Place Solid Sample on Crystal A->B C Apply Pressure Clamp B->C D Acquire Spectrum (4000-400 cm⁻¹, 32 scans) C->D E Process Data (Baseline Correction) D->E F Identify Characteristic Peaks E->F G Final Report F->G

Caption: Workflow for solid-state analysis using ATR-FTIR spectroscopy.

Expected FTIR Data and Interpretation

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchAlcohol (-OH)
3100 - 3000C-H StretchAromatic (sp² C-H)
2980 - 2850C-H StretchAliphatic (-CH₂, -CH₃)
1600, 1480C=C StretchAromatic Ring
1250C-O StretchAryl Ether (Ar-O-CH₃)
1050C-O StretchPrimary Alcohol (-CH₂-OH)
880 - 800C-H Bend (out-of-plane)Substituted Benzene
600 - 500C-Br StretchAryl Bromide

Chromatographic Analysis: Purity Assessment

While spectroscopic methods confirm identity, chromatography is the gold standard for assessing purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.[12]

Causality in Protocol Design:
  • Technique (Reverse-Phase HPLC): This is the most common mode of HPLC. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[13] 4-Bromo-2-methoxy-5-methylbenzyl alcohol is moderately non-polar and will be well-retained and separated from more polar or less polar impurities under these conditions.

  • Detector (UV-Vis): The aromatic ring in the analyte contains a chromophore that strongly absorbs UV light. A UV-Vis detector set to a wavelength of maximum absorbance (e.g., ~254 nm or determined by a photodiode array detector) provides high sensitivity.[14]

  • Quantification (Area Percent): In the absence of a certified reference standard, purity is typically reported as an area percentage, which assumes that all components have a similar response factor at the chosen wavelength.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to ~50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the area of all peaks in the resulting chromatogram. Calculate the area percent of the main peak to determine purity.

HPLC Workflow Diagram

HPLC_Workflow A Prepare Mobile Phase (60:40 ACN:H₂O) C Equilibrate HPLC System A->C B Prepare Sample Solution (50 µg/mL) D Inject Sample (10 µL) B->D C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Process Chromatogram (Peak Integration) F->G H Calculate Area % Purity G->H I Final Report H->I

Caption: Workflow for purity analysis by reverse-phase HPLC.

Summary and Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a comprehensive and self-validating dataset for the characterization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol. NMR confirms the precise atomic arrangement, MS verifies the molecular weight and elemental composition (via the bromine isotope pattern), FTIR identifies the key functional groups, and HPLC provides a quantitative measure of purity. Following these detailed protocols will ensure an unambiguous and reliable characterization of this important synthetic intermediate.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • de la Riva, L. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe.
  • Dharmalingam, P., et al. (2012, November 1). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Indian Journal of Physics.
  • SparkNotes. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak.
  • Molbase. (2025, May 20). 4-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Benzyl alcohol. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Analytical Method Validation: Benzyl Alcohol. Retrieved from [Link]

  • PubMed. (1985). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Appchem. (n.d.). 4-Bromo-2-methoxy-5-methylbenzyl alcohol. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved from [Link]

  • ACS Publications. (2021, November 22). Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: an in Situ ATR−IR Study. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Analysis of 4-Bromo-2,5-dimethoxybenzaldehyde.
  • PMC. (2015, November 14). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Avantor. (n.d.). 4-Bromo-2-methoxy-5-methylbenzyl alcohol ≥97%. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-Bromo-2-methoxy-5-methylbenzyl alcohol synthesis

Welcome to the Technical Support Center. As application scientists, we frequently analyze yield drops and purity issues encountered during the synthesis of highly substituted aromatic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently analyze yield drops and purity issues encountered during the synthesis of highly substituted aromatic building blocks.

The synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol is typically achieved via a two-step process starting from commercially available 2-methoxy-5-methylbenzaldehyde: an electrophilic aromatic substitution (bromination)[1], followed by a chemoselective carbonyl reduction[2]. This guide dissects the mechanistic causality behind common experimental failures and provides validated, self-correcting protocols to maximize your yield.

Visualizing the Synthetic Workflow

SynthesisWorkflow SM 2-Methoxy-5-methylbenzaldehyde (Starting Material) Step1 Step 1: Bromination (NBS, DMF, 0 °C) SM->Step1 Int 4-Bromo-2-methoxy-5-methylbenzaldehyde (Intermediate) Step1->Int Step2 Step 2: Reduction (NaBH4, MeOH, 0 °C) Int->Step2 Product 4-Bromo-2-methoxy-5-methylbenzyl alcohol (Target Product) Step2->Product Warn1 Critical: Exclude light & control temp to prevent benzylic bromination Warn1->Step1 Warn2 Critical: Use anhydrous solvent to prevent NaBH4 decomposition Warn2->Step2

Two-step synthetic workflow for 4-Bromo-2-methoxy-5-methylbenzyl alcohol with critical control points.

Troubleshooting & FAQs

Q1: Why am I seeing multiple brominated species and a low yield of the intermediate in Step 1? A1: This is a classic regioselectivity issue driven by competing reaction pathways.

  • Causality: The methoxy group strongly activates the aromatic ring for Electrophilic Aromatic Substitution (EAS) at the ortho/para positions[1]. However, if the reaction is exposed to ambient light or temperatures above 0 °C, N-Bromosuccinimide (NBS) can undergo homolytic cleavage. This generates bromine radicals that preferentially attack the benzylic position (the 5-methyl group) rather than the aromatic ring.

  • Solution: Strictly shield the reaction flask from light (e.g., wrap in aluminum foil) and maintain the temperature at 0 °C to suppress the radical pathway and favor the EAS pathway.

Q2: My reduction step (Step 2) stalls at 70% conversion. Adding more NaBH₄ doesn't help. What is happening? A2: Your reducing agent is likely being consumed by the solvent before it can react with the substrate.

  • Causality: Sodium borohydride (NaBH₄) is thermodynamically unstable in protic solvents like methanol. If the methanol is wet or the reaction is run at room temperature, NaBH₄ rapidly hydrolyzes to generate hydrogen gas and sodium metaborate. Once the hydride source is depleted, the reaction stalls.

  • Solution: Use strictly anhydrous methanol, cool the system to 0 °C prior to NaBH₄ addition, and add the reagent portion-wise to control the exothermic degradation.

Q3: During the workup of the final benzyl alcohol, a thick emulsion forms, and my isolated yield drops significantly. How can I resolve this? A3: The emulsion is caused by trapped boron intermediates.

  • Causality: During the reduction, the hydride transfer forms a stable tetraalkoxyborate intermediate[2]. If the reaction is quenched with plain water or under basic conditions, these boron salts form gelatinous, water-insoluble polymeric networks that trap your product and cause severe emulsions during solvent extraction.

  • Solution: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). The mild acidity (pH ~5-6) efficiently hydrolyzes the tetraalkoxyborate complex into water-soluble boric acid derivatives without being harsh enough to cause ether cleavage (demethylation) of your product.

Validated Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methoxy-5-methylbenzaldehyde
  • Objective: Regioselective bromination at the 4-position via EAS[1].

  • Methodology:

    • Preparation: In an oven-dried flask under nitrogen, dissolve 2-methoxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Environmental Control: Wrap the flask in aluminum foil to exclude light. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

    • Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Do not dump the reagent, as the exotherm will trigger radical formation.

    • Self-Validating Step: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The starting material (higher Rf) should smoothly convert to a single lower Rf spot over 2 hours. If a baseline smear appears, light/heat contamination has occurred.

    • Workup: Pour the mixture into crushed ice. The intermediate will precipitate as a solid. Filter, wash with cold distilled water, and dry under vacuum.

Step 2: Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol
  • Objective: Chemoselective reduction of the aldehyde to the primary alcohol[2].

  • Methodology:

    • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous methanol (0.3 M concentration). Cool the solution to 0 °C in an ice bath.

    • Reduction: Add NaBH₄ (1.2 eq) in small portions over 15 minutes. Watch for excessive effervescence (a sign of solvent reduction).

    • Self-Validating Step: Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The aldehyde spot will disappear, replaced by a highly polar product spot (the benzyl alcohol).

    • Hydrolysis: Slowly add saturated aqueous NH₄Cl dropwise until the pH reaches ~6 and gas evolution ceases. Stir for an additional 15 minutes to fully break down the borate complex.

    • Workup: Extract the aqueous layer three times with Ethyl Acetate. The layers should separate cleanly. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic Pathway of the Reduction Step

ReductionMechanism A Aldehyde Substrate B Hydride Transfer (from BH4-) A->B C Tetraalkoxyborate Intermediate B->C D Acidic Hydrolysis (NH4Cl / H2O) C->D E Benzyl Alcohol Product D->E

Mechanistic pathway of NaBH4 reduction highlighting the critical tetraalkoxyborate intermediate.

Quantitative Data Summary

The following table summarizes the expected improvements when transitioning from standard bench conditions to our optimized, causality-driven protocols.

ParameterSuboptimal ConditionsOptimized ProtocolKey Improvement Factor
Step 1 Yield 60 - 65%88 - 92% Strict temperature control (0 °C) and light exclusion
Step 1 Purity < 80% (Benzylic Br impurities)> 95% Suppression of radical pathways
Step 2 Yield 50 - 70%90 - 95% Anhydrous solvent and proper acidic quench
Step 2 Purity ~85% (Unreacted aldehyde)> 98% Prevention of NaBH₄ hydrolysis prior to reaction

References[1] Title: Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo

Source: Journal of Medicinal Chemistry URL:[Link][2] Title: Unraveling the Crystal Structure of Sodium Tetrabenzylborate: Synthesis through the Sodium Borohydride Reduction of Benzaldehyde in the Solid State Source: Inorganics URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Welcome to the Application Support Portal. This troubleshooting guide is engineered for drug development professionals and synthetic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This troubleshooting guide is engineered for drug development professionals and synthetic chemists. It provides field-proven diagnostics and self-validating protocols for the two-step synthesis of 4-bromo-2-methoxy-5-methylbenzyl alcohol from 2-methoxy-5-methylbenzaldehyde.

Below, you will find a mechanistic breakdown of common side reactions, quantitative diagnostic data, and optimized methodologies to ensure high chemoselectivity and regioselectivity.

Reaction Pathway & Diagnostic Visualization

The synthesis relies on an electrophilic aromatic substitution (EAS) followed by a chemoselective carbonyl reduction. Deviations in temperature, reagent stoichiometry, or light exposure can trigger the side reactions mapped below.

Troubleshooting SM 2-Methoxy-5-methylbenzaldehyde (Starting Material) Int 4-Bromo-2-methoxy-5-methylbenzaldehyde (Desired Intermediate) SM->Int NBS, DCM, 25°C (Thermodynamic/Steric) Side1 3-Bromo Regioisomer (Kinetic Impurity) SM->Side1 Low Temp (Electronic Control) Side2 Benzylic Bromide (Radical Impurity) SM->Side2 Light/Heat (Radical Pathway) Prod 4-Bromo-2-methoxy-5-methylbenzyl alcohol (Target Product) Int->Prod NaBH4, MeOH, 0°C (Chemoselective) Side3 Debrominated Alcohol (Over-reduction) Int->Side3 LiAlH4 or Pd/C (Hydrodebromination)

Fig 1: Reaction pathways showing desired transformations and critical side reactions.

Quantitative Diagnostic Data

Use the following table to match your analytical observations (e.g., NMR, GC-MS) with the underlying side reaction and implement the corresponding corrective action.

Side ReactionAnalytical SignatureCausality / MechanismYield ImpactPreventive Measure
3-Bromo Regioisomer New aromatic proton splitting; distinct HPLC peak.Kinetic control favoring the strongly activated ortho-methoxy position.-15% to -25%Optimize temperature to 25 °C; use bulky NBS in DCM to amplify steric hindrance[1].
Benzylic Bromination Loss of Ar-CH₃ singlet (~2.3 ppm); new CH₂-Br peak.Radical chain reaction (Wohl-Ziegler) initiated by ambient UV light or heat.-10% to -20%Exclude light (foil wrap); maintain T < 40 °C; ensure NBS is free of Br₂ impurities.
Over-bromination Mass spec shows M+2Br isotope pattern.Excess electrophile reacting with the highly activated aromatic ring.-5% to -15%Strictly control NBS stoichiometry (1.05 eq); add reagent slowly over 30 mins.
Hydrodebromination Loss of aryl bromide mass; formation of des-bromo alcohol.Oxidative addition of metal impurities or use of overly harsh hydrides (e.g., LiAlH₄).-10% to -30%Use mild NaBH₄ in MeOH[2]; ensure metal-free glassware and avoid Pd/C.

Troubleshooting FAQs

Phase 1: Electrophilic Aromatic Bromination

Q: I am seeing a significant amount of a brominated impurity. NMR indicates the bromine is at the 3-position instead of the desired 4-position. Why is this happening and how do I fix it? A: This is a classic conflict between electronic activation and steric hindrance. The methoxy group at position 2 is a powerful electron-donating group that strongly directs electrophiles to its ortho position (position 3). However, position 3 is sterically congested. If your reaction temperature is too low, the reaction is under kinetic control, and the electronically favored 3-bromo isomer forms. Fix: To favor the thermodynamically stable and less sterically hindered 4-bromo isomer, run the reaction at room temperature (20–25 °C) and use a bulky brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM)[1]. The bulkiness of NBS forces the bromine to the more accessible 4-position (ortho to the smaller methyl group).

Q: My GC-MS shows the correct mass for a mono-brominated product, but NMR shows the loss of the methyl singlet at ~2.3 ppm. What went wrong? A: You have inadvertently triggered a radical benzylic bromination rather than an electrophilic aromatic substitution. This occurs when NBS contains trace free bromine (Br₂) and the reaction is exposed to ambient light or excessive heat, initiating a radical chain reaction at the benzylic methyl group. Fix: Wrap the reaction flask in aluminum foil to exclude light, keep the temperature strictly below 40 °C, and consider recrystallizing your NBS from water to remove Br₂ impurities prior to use.

Phase 2: Chemoselective Carbonyl Reduction

Q: During the reduction of the aldehyde to the benzyl alcohol, I am losing the bromine atom on the aromatic ring. How can I prevent hydrodebromination? A: Aryl bromides are susceptible to hydrodebromination if the reducing conditions are too harsh. Using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or applying catalytic hydrogenation (Pd/C + H₂) will rapidly cleave the C-Br bond. Fix: Switch to Sodium Borohydride (NaBH₄) in methanol at 0 °C. The lower hydride nucleophilicity of NaBH₄ ensures exclusive, chemoselective reaction with the highly electrophilic carbonyl carbon, leaving the aryl C-Br bond completely intact[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Regioselective Bromination

Objective: Synthesize 4-bromo-2-methoxy-5-methylbenzaldehyde while suppressing 3-bromo and benzylic bromide impurities.

  • Setup: Dissolve 2-methoxy-5-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Environmental Control: Wrap the reaction flask entirely in aluminum foil to suppress radical pathways.

  • Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Causality: Slow addition controls the exotherm and local concentration, preventing dibromination.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4-6 hours[3].

  • Validation Checkpoint: Take a 0.1 mL aliquot and run a TLC (Hexanes:EtOAc 8:2). The starting material spot must be completely consumed before quenching.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted electrophilic bromine. Extract with DCM, dry over MgSO₄, and concentrate. Purify via recrystallization (EtOH) to remove trace 3-bromo regioisomers.

Protocol B: Chemoselective Reduction

Objective: Reduce the aldehyde to 4-bromo-2-methoxy-5-methylbenzyl alcohol without hydrodebromination.

  • Setup: Dissolve the purified 4-bromo-2-methoxy-5-methylbenzaldehyde (1.0 eq) in anhydrous methanol (0.3 M).

  • Thermal Control: Cool the solution to 0 °C.

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise. Causality: Rapid addition causes violent hydrogen gas evolution and thermal spikes that can compromise chemoselectivity.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Validation Checkpoint: Take an aliquot for ¹H NMR. The highly deshielded aldehyde proton peak (~10.4 ppm) must completely disappear, replaced by a new benzylic CH₂ peak (~4.6 ppm)[2].

  • Workup: Carefully quench with 1M HCl to pH 6 to destroy excess hydride. Evaporate the methanol under reduced pressure, extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the target alcohol.

Sources

Troubleshooting

Purification challenges of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Technical Support Center: Troubleshooting the Purification of 4-Bromo-2-methoxy-5-methylbenzyl alcohol Welcome to the Technical Support Center for 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1)[1]. This com...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Purification of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Welcome to the Technical Support Center for 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1)[1]. This compound is a critical building block in drug development and complex organic synthesis. However, its unique structural features—an electron-rich aromatic ring coupled with a benzylic alcohol—make its purification notoriously challenging. This guide provides field-proven, mechanistically grounded solutions to the most common purification bottlenecks encountered in the laboratory.

Troubleshooting Guide & FAQs

Q1: Why does my product degrade or form new impurities during standard silica gel chromatography? Causality & Mechanism: Silica gel possesses inherently acidic silanol (-SiOH) groups on its surface[2]. The 4-Bromo-2-methoxy-5-methylbenzyl alcohol molecule is highly sensitive to acidic environments. The electron-donating methoxy (-OCH 3​ ) and methyl (-CH 3​ ) groups strongly stabilize any benzylic cation formed upon protonation of the hydroxyl group. Once this highly reactive benzylic cation forms on the silica column, it rapidly undergoes either self-condensation to form dibenzyl ethers[3] or intermolecular Friedel-Crafts alkylation with the electron-rich aromatic rings of adjacent molecules. This results in polymeric streaks and drastically reduced isolated yields (often dropping from >75% to <35%)[2].

Q2: How can I prevent this acid-catalyzed degradation during column chromatography? Solution: You must neutralize the stationary phase. This is achieved by deactivating the silica gel with a volatile organic base, typically Triethylamine (TEA). By packing the column with 1% TEA in your non-polar solvent and maintaining 0.1-0.5% TEA in your eluent, you mask the acidic silanol sites, preventing the protonation of the benzylic alcohol.

Q3: I synthesized this compound via bromination, and I cannot separate the 4-bromo product from the 6-bromo regioisomer. What is the best approach? Causality & Mechanism: Regioisomers have nearly identical dipole moments and polarities, making standard normal-phase separation with Hexane/Ethyl Acetate highly ineffective. Solution: Shift the solvent system to leverage π−π interactions rather than just dipole-dipole interactions. Replacing Hexane with Toluene in your eluent gradient often provides the necessary selectivity to separate the 4-bromo and 6-bromo isomers on deactivated silica. If chromatography fails, anti-solvent crystallization is the definitive purification step.

Q4: After solvent removal, my product remains a persistent, viscous oil instead of crystallizing. How do I induce crystallization? Causality & Mechanism: Benzyl alcohols are prone to "oiling out" (forming a supercooled liquid) because extensive intermolecular hydrogen bonding prevents the molecules from easily arranging into a rigid crystal lattice, especially when trace impurities (like dibenzyl ethers or unreacted starting material) disrupt the packing[4]. Solution: Perform an anti-solvent crystallization using an Ethyl Acetate/Heptane system, combined with mechanical scratching or seeding.

Mandatory Visualization: Mechanistic Pathways & Workflows

Degradation A 4-Bromo-2-methoxy- 5-methylbenzyl alcohol B Protonated Alcohol (on Acidic Silica) A->B H+ (Silanol) C Benzylic Cation (Resonance Stabilized) B->C -H2O D Dibenzyl Ether (Dimerization) C->D + Starting Material E Friedel-Crafts Polymers C->E + Aromatic Ring

Fig 1: Acid-catalyzed degradation pathway of electron-rich benzyl alcohols on unmodified silica gel.

Workflow Start Crude Reaction Mixture Check TLC Analysis (Check for Isomers) Start->Check Isomers Regioisomers Present Check->Isomers Yes NoIsomers Only Polar/Non-polar Impurities Check->NoIsomers No Chromatography Deactivated Silica Column (1% TEA, Toluene/EtOAc) Isomers->Chromatography Crystallization Anti-Solvent Crystallization (EtOAc/Heptane) NoIsomers->Crystallization Pure Pure Product (>98%) Chromatography->Pure Crystallization->Pure

Fig 2: Decision tree for the purification of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Quantitative Data: Purification Method Comparison

The following table summarizes the expected outcomes of various purification strategies for 4-Bromo-2-methoxy-5-methylbenzyl alcohol to help you select the optimal route.

Purification MethodSolvent System / ReagentsExpected Recovery (%)Expected Purity (HPLC)Primary Impurity Targeted
Standard Silica Gel Hexane / EtOAc35 - 50%85 - 90%Highly polar byproducts (Warning: Induces degradation)
Deactivated Silica Hexane / EtOAc + 1% TEA75 - 85%>95%Regioisomers, Over-brominated species
Anti-Solvent Cryst. Ethyl Acetate / Heptane60 - 70%>99%Trace colored impurities, dibenzyl ethers
Trituration Cold Hexane80 - 90%92 - 95%Non-polar organic oils

Step-by-Step Methodologies

Protocol A: TEA-Deactivated Silica Gel Chromatography

Self-Validating Principle: By co-spotting the crude mixture on a standard TLC plate versus a TEA-treated TLC plate, you can visually confirm if degradation is occurring on the stationary phase before committing your entire batch to the column.

  • TLC Pre-Check : Prepare a TLC chamber with Hexane/Ethyl Acetate (8:2) containing 1% TEA. Run your crude sample. If the product spot is tight and singular here, but streaks in a chamber without TEA, you must use this deactivated column protocol.

  • Slurry Preparation : In a large Erlenmeyer flask, mix standard normal-phase silica gel (230-400 mesh) with Hexane containing 1% v/v Triethylamine (TEA). Stir gently to create a uniform slurry.

  • Column Packing : Pour the slurry into the glass column. Elute 2 to 3 column volumes of the 1% TEA/Hexane solution through the bed. This step is critical to fully neutralize the acidic silanol sites[2].

  • Sample Loading : Dissolve the crude 4-Bromo-2-methoxy-5-methylbenzyl alcohol in a minimum volume of Toluene. Carefully load this solution onto the flat surface of the silica bed.

  • Elution : Begin elution using a gradient of Hexane to Ethyl Acetate (starting at 9:1 and moving to 7:3). Crucial step: Maintain 0.2% to 0.5% TEA in all mobile phase mixtures to ensure the column remains basic throughout the run.

  • Fraction Collection : Collect fractions and analyze via TLC (using the TEA-spiked chamber). Combine product-containing fractions and concentrate under reduced pressure at a temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Anti-Solvent Crystallization (Resolving the "Oiling Out" Issue)

Self-Validating Principle: Controlled supersaturation ensures that the crystal lattice forms selectively, excluding structurally similar regioisomers that would otherwise co-precipitate in a rapid crash-out.

  • Dissolution : Transfer the semi-pure, oily 4-Bromo-2-methoxy-5-methylbenzyl alcohol to a round-bottom flask. Add a minimal amount of Ethyl Acetate (the "good" solvent) and warm gently to 40°C in a water bath until the oil is completely dissolved.

  • Anti-Solvent Addition : While stirring moderately, begin adding Heptane (the anti-solvent) dropwise. Continue until the solution reaches the "cloud point"—a state where the solution becomes slightly turbid and the turbidity persists for a few seconds before dissolving again.

  • Seeding (Optional but Recommended) : If available, introduce 1-2 mg of previously purified 4-Bromo-2-methoxy-5-methylbenzyl alcohol crystals to act as nucleation sites.

  • Controlled Cooling : Remove the flask from the water bath and allow it to cool to room temperature ambiently over 2 hours. Do not disturb or agitate the flask during this period, as rapid agitation can induce oiling out.

  • Final Precipitation : Once at room temperature and crystals have formed, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation : Filter the white crystalline solid through a Büchner funnel. Wash the filter cake with 1-2 volumes of ice-cold Heptane to remove surface impurities, then dry under high vacuum.

References

  • Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catalyst, Elsevier B.V. Available at:[Link]

  • Recent problems with silica gel chromatography, ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Formylation of meta-Bromoanisole

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the functionalization of meta-bromoanisole (3-bromoanisole) is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that the functionalization of meta-bromoanisole (3-bromoanisole) is notoriously difficult. The competing electronic and steric effects of the methoxy and bromo substituents often lead to poor regioselectivity, inseparable isomer mixtures, or undesired debromination.

This guide is designed to help you diagnose your reaction outcomes, understand the mechanistic causality behind them, and implement self-validating protocols to achieve high selectivity.

Diagnostic Overview: Regioselectivity Profile

Before troubleshooting, it is critical to understand how different reaction conditions dictate the primary reactive site on the 3-bromoanisole ring. The quantitative data below summarizes the expected outcomes based on your chosen synthetic strategy.

Table 1: Regioselectivity and Yield Profiles for 3-Bromoanisole Formylation

Reaction StrategyReagents & ConditionsPrimary Reactive SiteMajor Product(s)Typical Selectivity
Electrophilic Aromatic Substitution POCl₃, DMF (0 °C to 90 °C)C4 & C62-Bromo-4-methoxybenzaldehyde & 4-Bromo-2-methoxybenzaldehyde~1:1 (Poor)
Nucleophilic Lithiation n-BuLi, DMF (-78 °C)C3 (Bromine)3-Methoxybenzaldehyde>90% (Debromination)
Directed Ortho Metalation (DoM) LDA, DMF (-78 °C)C22-Bromo-6-methoxybenzaldehyde>95% (Excellent)
Continuous Flow Lithiation n-BuLi, DMF (0 °C, Microreactor)C3 (Bromine)3-Methoxybenzaldehyde>95% (Kinetic Control)

Mechanistic Flowchart

The following diagram illustrates the divergent pathways your reaction can take depending on the reagents selected.

G SM 3-Bromoanisole (Starting Material) VH Vilsmeier-Haack (POCl3 / DMF) SM->VH Electrophilic Aromatic Substitution nBuLi n-BuLi / DMF (-78 °C) SM->nBuLi Lithium-Halogen Exchange LDA LDA or LiTMP / DMF (-78 °C) SM->LDA Directed Ortho Metalation (DoM) Mix Mixture of C4 & C6 Isomers (2-Bromo-4-methoxybenzaldehyde & 4-Bromo-2-methoxybenzaldehyde) VH->Mix Competing Directing Groups (-OMe vs -Br) Debromo 3-Methoxybenzaldehyde (Loss of Bromine) nBuLi->Debromo Fast Kinetic Exchange at C3 C2Form 2-Bromo-6-methoxybenzaldehyde (Selective C2 Formylation) LDA->C2Form Selective Deprotonation at Most Acidic C2

Reaction pathways and regioselectivity outcomes for the formylation of 3-bromoanisole.

Troubleshooting FAQs

Q1: Why does the Vilsmeier-Haack reaction on 3-bromoanisole yield an inseparable mixture of isomers? A: This is a classic issue of competing directing groups in Electrophilic Aromatic Substitution (EAS). The methoxy group is a strongly activating ortho/para director, while the bromo group is a weakly deactivating ortho/para director. Because the C2 position is sterically blocked by both substituents, the electrophile (the Vilsmeier reagent) attacks at C4 and C6. Causality: The C4 position is para to the methoxy group and ortho to the bromo group, while the C6 position is ortho to the methoxy group and para to the bromo group. The transition states for forming the Wheland intermediates at these two positions are nearly identical in energy. This lack of thermodynamic or kinetic differentiation results in a ~1:1 mixture of isomers [1].

Q2: I attempted a lithiation-formylation with n-BuLi, but my product lost the bromine atom. What happened? A: You experienced lithium-halogen exchange instead of ring deprotonation. Causality: The reaction of n-butyllithium with aryl bromides is a highly favored, diffusion-controlled kinetic process. The formation of the stable aryllithium species outpaces the acid-base deprotonation of the ring protons. When you quench the reaction with DMF, the formyl group attaches to the C3 position where the bromine used to be, yielding 3-methoxybenzaldehyde[2].

Q3: How can I selectively synthesize 2-bromo-6-methoxybenzaldehyde without losing the bromine? A: To overcome the lithium-halogen exchange, you must switch from a nucleophilic base (n-BuLi) to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Causality: These bulky bases cannot attack the bromine atom. Instead, they act purely as Brønsted bases, selectively deprotonating the most acidic proton on the ring. In 3-bromoanisole, the C2 proton is synergistically acidified by the inductive electron-withdrawing effects of both the adjacent methoxy and bromo groups. This Directed Ortho Metalation (DoM) ensures exclusive C2 lithiation [3].

Self-Validating Experimental Protocols

To ensure reproducibility and build trustworthiness into your workflow, utilize the following self-validating protocols.

Protocol A: Selective C2-Formylation via LDA-Mediated DoM

Objective: Synthesize 2-bromo-6-methoxybenzaldehyde with >95% regioselectivity.

  • Preparation of LDA: In an oven-dried Schlenk flask under argon, add dry THF (0.5 M) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C. Slowly add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of LDA.

  • Kinetic Deprotonation: In a separate dried flask, dissolve 3-bromoanisole (1.0 equiv) in dry THF (0.5 M) and cool to -78 °C. Transfer the freshly prepared LDA solution dropwise via cannula down the wall of the flask to pre-cool the titrant.

  • Self-Validation Checkpoint (Crucial): After stirring for 1 hour at -78 °C, extract a 0.1 mL aliquot via syringe and quench it immediately into an NMR tube containing 0.5 mL of CD₃OD. Analyze via ¹H-NMR. Validation: The complete disappearance of the C2 proton signal (typically a triplet/multiplet in the starting material) and the presence of deuterium at C2 confirms quantitative lithiation. Do not proceed to step 4 until >95% deuterium incorporation is observed.

  • Electrophilic Quench: Add anhydrous DMF (3.0 equiv) dropwise at -78 °C. Stir for 2 hours at -78 °C, then slowly allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Continuous Flow Lithiation (Flash Chemistry)

Objective: Synthesize 3-methoxybenzaldehyde safely at 0 °C by intentionally exploiting lithium-halogen exchange without thermal degradation.

  • System Setup: Utilize a continuous flow T-mixer microreactor system equipped with highly precise syringe pumps to manage the extreme exotherm of the lithium-halogen exchange.

  • Reagent Streams:

    • Stream A: 3-bromoanisole (0.5 M in THF).

    • Stream B:n-BuLi (0.55 M in hexanes).

    • Stream C: DMF (1.5 M in THF).

  • Mixing Stage 1 (Lithiation): Pump Stream A and Stream B into T-Mixer 1 submerged in a 0 °C bath. Adjust flow rates to achieve a residence time of exactly 0.05 seconds.

  • Mixing Stage 2 (Formylation): Route the highly reactive aryllithium effluent immediately into T-Mixer 2 to combine with Stream C.

  • Self-Validation Checkpoint: Run the system for 2 minutes to achieve steady-state equilibrium before collecting the product. Discard the initial 2 minutes of effluent to ensure you are only collecting kinetically pure product.

  • Collection: Collect the steady-state output in a flask containing a vigorously stirred aqueous buffer (pH 7) to immediately quench the lithium alkoxide intermediate [2].

References

  • Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET)
  • Recent Advances in Synthetic Micro Reaction Technology Source: ResearchGate URL
  • Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A Source: Thieme Connect URL
Troubleshooting

Avoiding cryogenic conditions in 4-Bromo-2-methoxy-5-methylbenzyl alcohol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol .

Traditional routes relying on batch lithiation of 1,4-dibromo-2-methoxy-5-methylbenzene require strict cryogenic conditions (–78 °C) to prevent intermediate decomposition. This guide provides field-proven, scalable alternatives to bypass cryogenic limitations while maintaining high regioselectivity and yield.

Section 1: Troubleshooting Organometallic Exchange (FAQs)

Q1: Why do traditional batch lithiation protocols for this synthesis require –78 °C, and what happens if I run them warmer? Causality: n-Butyllithium (n-BuLi) is a highly reactive, exothermic reagent. In standard batch reactors, poor surface-area-to-volume ratios prevent rapid heat dissipation. If the lithium-halogen exchange is conducted above –78 °C, localized thermal hotspots form. These hotspots provide the activation energy for three parasitic pathways:

  • Wurtz-Fittig Coupling: The newly formed aryllithium intermediate reacts with unreacted aryl bromide, forming a biaryl dimer.

  • Halogen Dance: The aryllithium isomerizes to a more thermodynamically stable position on the ring.

  • Proton Abstraction: The intermediate abstracts a proton from the THF solvent, yielding the des-bromo byproduct.

Q2: How can I perform the lithium-halogen exchange at non-cryogenic temperatures (–20 °C to 0 °C)? Solution: Transition to Continuous Flow Chemistry . Causality: Microreactors provide near-instantaneous micromixing and exceptional heat transfer. By pumping the aryl bromide and n-BuLi through a micro-mixer with a residence time of milliseconds to seconds, the aryllithium intermediate is generated and immediately trapped by the electrophile (e.g., paraformaldehyde) before thermal degradation or side reactions can occur .

Q3: We do not have continuous flow equipment. Is there a batch-friendly alternative that operates at mild temperatures? Solution: Utilize Turbo Grignard Reagents (i-PrMgCl·LiCl) . Causality: Traditional Grignard reagents form unreactive polymeric aggregates in solution, necessitating harsh conditions or long reaction times. Knochel’s Turbo Grignard incorporates Lithium Chloride (LiCl), which acts as a structural disruptor. The LiCl breaks the polymeric organomagnesium aggregates into highly reactive monomeric species . This enhanced kinetic reactivity allows the magnesium-halogen exchange to proceed efficiently at –15 °C to 0 °C, completely eliminating the need for cryogenic cooling.

Q4: When starting from 1,4-dibromo-2-methoxy-5-methylbenzene, how do I ensure regioselective exchange at the correct bromine to yield the 4-bromo target? Causality: Halogen-metal exchange is governed by both inductive effects and heteroatom coordination. The methoxy group at the 2-position acts as a Lewis basic directing group. The oxygen lone pairs coordinate with the lithium or magnesium cation, stabilizing the transition state and directing the exchange exclusively to the adjacent 1-position (ortho to the methoxy). The bromine at the 4-position remains untouched, ensuring you isolate the correct 4-bromo-2-methoxy-5-methylbenzyl alcohol isomer.

Section 2: Process Visualization

Continuous flow setup for non-cryogenic lithiation and electrophilic quench.

Batch synthesis workflow utilizing Turbo Grignard for non-cryogenic magnesium-halogen exchange.

Section 3: Quantitative Data Comparison

The following table summarizes the operational parameters for synthesizing the target molecule, highlighting how modern techniques bypass the –78 °C requirement.

ParameterTraditional Batch LithiationContinuous Flow LithiationTurbo Grignard (Batch)
Reagent n-BuLin-BuLii-PrMgCl·LiCl
Operating Temp –78 °C–20 °C to 0 °C–15 °C to 25 °C
Residence/Reaction Time 1–2 hours15–30 seconds2–4 hours
Scalability Poor (Heat transfer limits)Excellent (Numbering-up)Good (Standard batch)
Yield (Typical) 60–75%85–95%80–90%
Cryo-Dependency Critical Eliminated Eliminated

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Continuous Flow Synthesis (Non-Cryogenic Lithiation)

Objective: Synthesize 4-Bromo-2-methoxy-5-methylbenzyl alcohol via flow microreactors.

  • System Calibration & Priming: Pump anhydrous THF through the microreactor system at 5 mL/min. Utilize an in-line ReactIR probe at the output to establish a baseline solvent spectrum.

  • Reagent Validation: Titrate the n-BuLi solution (in hexanes) against N-benzylbenzamide to confirm the exact molarity prior to loading the syringe pumps.

  • Reaction Execution:

    • Stream A: 0.5 M 1,4-dibromo-2-methoxy-5-methylbenzene in THF.

    • Stream B: 0.55 M n-BuLi in hexanes.

    • Stream C: 1.0 M monomeric formaldehyde in THF (generated by cracking paraformaldehyde).

    • Mix Stream A and B in a T-mixer at –20 °C (Residence time: 15 seconds).

    • Route the effluent directly into a second T-mixer to combine with Stream C at 0 °C (Residence time: 5 seconds).

  • Steady-State Verification (Self-Validation): Monitor the ReactIR feed. The successful formation of the product is validated by the real-time disappearance of the C–Br stretch (approx. 1070 cm⁻¹) and the appearance of the broad O–H stretch (3200–3400 cm⁻¹). If starting material is detected, incrementally increase the residence time of Mixer 1.

  • Workup: Route the final effluent into a collection flask containing saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Turbo Grignard Synthesis (Batch Alternative)

Objective: Synthesize the target molecule using standard glassware without dry ice/acetone baths.

  • Reagent Validation: Titrate commercial i-PrMgCl·LiCl with iodine in a 0.5 M LiCl/THF solution. The disappearance of the brown iodine color validates the active monomeric magnesium concentration. Do not use degraded reagents.

  • Halogen-Magnesium Exchange:

    • Dissolve 10 mmol of 1,4-dibromo-2-methoxy-5-methylbenzene in 20 mL of anhydrous THF under an argon atmosphere.

    • Cool the flask to –15 °C (using a simple ice/salt bath).

    • Dropwise add 1.1 equivalents of the titrated i-PrMgCl·LiCl solution over 15 minutes. Stir for 2 hours at 0 °C.

  • Reaction Monitoring (Self-Validation): Withdraw a 0.1 mL aliquot, quench with water, and analyze via GC-MS. The presence of 1-bromo-4-methoxy-2-methylbenzene (the des-bromo quench product) and the absence of the dibromo starting material validates a 100% exchange efficiency. Do not proceed to step 4 until this is confirmed.

  • Electrophilic Quench: Add 2.0 equivalents of anhydrous paraformaldehyde in one portion. Allow the reaction to naturally warm to room temperature (25 °C) and stir for 1 hour.

  • Workup: Quench with 1M HCl to dissolve magnesium salts. Extract with dichloromethane, wash with brine, and purify via flash chromatography to yield the pure 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

References

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: MDPI / National Center for Biotechnology Information (NCBI) URL:[Link] [1]

  • Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents Source: Chemistry - A European Journal (Wiley-VCH) URL:[Link] [2]

Optimization

Stability and storage conditions for 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Welcome to the Technical Support Center for 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) . This guide is engineered for researchers, analytical scientists, and drug development professionals who require p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) . This guide is engineered for researchers, analytical scientists, and drug development professionals who require precise handling, storage, and troubleshooting methodologies for this specific multifunctional building block.

By understanding the mechanistic vulnerabilities of the molecule—specifically its benzyl alcohol and aryl bromide moieties—you can prevent degradation, ensure reproducibility, and maintain high-fidelity experimental workflows.

Compound Intelligence & Quantitative Specifications

While 4-Bromo-2-methoxy-5-methylbenzyl alcohol is stable under standard shipping conditions (< 25°C)[1], long-term laboratory storage requires strict environmental controls to mitigate oxidative and photolytic degradation.

Table 1: Chemical Profile & Storage Specifications

ParameterSpecificationMechanistic Rationale
CAS Number 2056110-53-1[2]Unique identifier for structural verification.
Molecular Formula C9H11BrO2[1]Contains reactive benzylic and halogenated sites.
Physical Form Solid[1]Lower surface area limits rapid atmospheric degradation compared to solutions.
Standard Purity ≥ 97%[1]Trace transition metal impurities can catalyze autoxidation.
Shipping Temp. Ambient (< 77°F / 25°C)[1]Kinetically stable for short durations in solid state.
Long-Term Storage 2–8°C (Solid); -20°C (Solution)Suppresses thermal activation of radical pathways.
Light Sensitivity High (Protect from UV/Vis)Prevents homolytic cleavage of the C–Br bond[3].
Air Sensitivity Moderate (Protect from O2)Prevents aerobic oxidation of the benzylic alcohol[4].

Mechanistic Degradation Pathways

To effectively troubleshoot, it is critical to visualize how the compound degrades when exposed to improper storage conditions. The molecule features two highly reactive sites: the primary benzylic hydroxyl group and the aryl bromide group.

Degradation A 4-Bromo-2-methoxy- 5-methylbenzyl alcohol B Benzaldehyde Derivative A->B O2 / Air (Oxidation) C Debrominated Arene A->C UV Light (Photolysis) D Benzyl Ether Derivative A->D Acid / H+ (Etherification)

Figure 1: Primary degradation pathways of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Troubleshooting & FAQs

Q1: Why did my DMSO stock solution turn faint yellow after a week on the laboratory bench? A: This discoloration indicates photodehalogenation and subsequent radical coupling. The aryl bromide moiety is highly sensitive to UV and visible light. When exposed to ambient laboratory lighting, the energy exceeds the C–Br bond dissociation energy, leading to homolytic cleavage and the generation of highly reactive aryl radicals[3][5]. These radicals can abstract hydrogen from the solvent or undergo coupling reactions, producing colored degradation products. Resolution: Always store stock solutions in amber glass vials and prepare them freshly if prolonged light exposure has occurred.

Q2: I detected a new peak with a longer retention time in my HPLC chromatogram after storing the powder in a loosely capped vial. What is it? A: This is likely the corresponding benzaldehyde derivative . The primary hydroxyl group of the benzyl alcohol moiety is susceptible to aerobic oxidation when exposed to atmospheric oxygen[4][6]. Benzyl alcohols oxidize to benzaldehydes, which lack the polar hydroxyl group, making them less polar and causing them to elute later on a reverse-phase C18 column. Resolution: Purge the storage container with an inert gas (Argon or Nitrogen) and ensure the cap is tightly sealed with Parafilm to prevent oxygen ingress.

Q3: Can I store the compound dissolved in slightly acidic aqueous or organic mixtures? A: It is highly discouraged. Under acidic conditions, benzyl alcohols can undergo protonation of the hydroxyl group followed by the loss of water, forming a resonance-stabilized benzylic carbocation. This electrophilic intermediate can react with other alcohol molecules (self-condensation) to form benzyl ethers. Resolution: Maintain stock solutions in neutral, anhydrous solvents such as HPLC-grade Acetonitrile or anhydrous DMSO.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow inherently includes steps to prove that the protocol worked as intended before proceeding to actual experiments.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Causality Focus: Eliminating oxygen and light to prevent oxidation and photolysis.

  • Equilibration: Transfer the sealed vial of 4-Bromo-2-methoxy-5-methylbenzyl alcohol from the refrigerator (2–8°C) to a desiccator. Allow it to equilibrate to room temperature for 30 minutes. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, accelerating degradation.

  • Solvent Preparation: Degas anhydrous DMSO or HPLC-grade Acetonitrile by sparging with Argon for 15 minutes.

  • Self-Validation Step (Solvent Integrity): Perform a resazurin indicator test on a 1 mL dummy aliquot of the degassed solvent. A lack of pink color confirms the successful displacement of dissolved oxygen.

  • Dissolution: Weigh the required mass using an analytical balance and dissolve it in the validated degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Aliquot & Seal: Transfer the solution into single-use amber glass vials[5]. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds.

  • Storage: Cap tightly, wrap the seal with Parafilm, and store immediately at -20°C.

Protocol B: Purity Assessment via Reverse-Phase HPLC

Causality Focus: Differentiating the intact molecule from its oxidative and photolytic degradation products.

  • System Suitability Test (SST) / Self-Validation:

    • Inject a blank sample (Acetonitrile:Water, 50:50) to establish baseline noise and confirm the absence of ghost peaks or column carryover.

    • Inject a known reference standard to confirm retention time stability (Relative Standard Deviation < 2.0%).

  • Sample Preparation: Prepare a fresh 1 mg/mL solution of the test sample in Acetonitrile:Water (50:50). Do not use older stock solutions to avoid measuring pre-existing degradation.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid).

    • Detection: UV at 254 nm and 280 nm.

  • Data Interpretation: The intact 4-Bromo-2-methoxy-5-methylbenzyl alcohol will elute first. Look for late-eluting peaks (benzaldehyde derivatives from oxidation)[4] or early-eluting peaks (debrominated arenes from photolysis)[3].

  • Acceptance Criteria: The relative peak area of the main compound must be ≥ 97%[1].

References

  • Reagentia. "4-Bromo-2-methoxy-5-methylbenzyl alcohol (1 x 1 g) - Reagentia". reagentia.eu.
  • MilliporeSigma. "4-Bromo-2-methoxy-5-methylbenzyl alcohol | 2056110-53-1". sigmaaldrich.com.
  • ResearchGate. "Nickel-Catalyzed Photodehalogenation of Aryl Bromides". researchgate.net.
  • Royal Society of Chemistry. "Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis". rsc.org.
  • MDPI. "Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina". mdpi.com.
  • National Institutes of Health (NIH). "Copper(I) Bis(diimine) Complexes with High Photooxidation Power: Reductive Quenching of the Excited State with a Benzimidazoline Sacrificial Donor". nih.gov.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-methoxy-5-methylbenzyl Alcohol Derivatives

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol and its derivatives. This guide is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just protocols, but the underlying chemical principles to empower your research.

Section 1: Synthetic Strategy and Precursor Synthesis

Q1: What are the most common and reliable synthetic routes to prepare 4-Bromo-2-methoxy-5-methylbenzyl alcohol?

A1: The synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol can be approached via several strategic pathways, each with its own merits and potential challenges. The optimal route often depends on the availability of starting materials. The three most common strategies are:

  • Route A: Reduction of a Carbonyl Precursor: This is often the most straightforward route. It involves the synthesis of 4-bromo-2-methoxy-5-methylbenzaldehyde or the corresponding benzoic acid, followed by a standard reduction to the benzyl alcohol. This route offers high yields and relatively clean conversions in the final step.

  • Route B: Benzylic Bromination and Hydrolysis: This classic approach starts from 4-bromo-2-methoxy-5-methyltoluene. A selective radical bromination at the benzylic position using N-Bromosuccinimide (NBS) yields the benzyl bromide, which is then hydrolyzed to the desired alcohol.[1] Controlling the selectivity of the bromination is the critical challenge in this route.[2]

  • Route C: Electrophilic Bromination of a Toluene Derivative: One could start with 2-methoxy-5-methyltoluene and perform an electrophilic aromatic substitution (bromination). However, the methoxy and methyl groups are both activating, which can lead to a mixture of regioisomers, making this a less desirable route for achieving high purity of the target 4-bromo isomer.

The choice between these routes is a trade-off between starting material availability, number of steps, and control over selectivity.

cluster_0 Route A: Carbonyl Reduction cluster_1 Route B: Benzylic Bromination cluster_2 Route C: Aromatic Bromination (Less Selective) Aldehyde/Acid 4-Bromo-2-methoxy- 5-methylbenzaldehyde (or Benzoic Acid) Final_Product_A 4-Bromo-2-methoxy- 5-methylbenzyl alcohol Aldehyde/Acid->Final_Product_A Reduction (e.g., NaBH4, LiAlH4) Toluene 4-Bromo-2-methoxy- 5-methyltoluene Benzyl_Bromide 4-Bromo-2-methoxy- 5-methylbenzyl bromide Toluene->Benzyl_Bromide Benzylic Bromination (NBS, Initiator) Final_Product_B 4-Bromo-2-methoxy- 5-methylbenzyl alcohol Benzyl_Bromide->Final_Product_B Hydrolysis (e.g., Na2CO3, H2O) Precursor_Toluene 2-Methoxy-5-methyltoluene Isomer_Mix Mixture of Brominated Isomers Precursor_Toluene->Isomer_Mix Electrophilic Bromination (Br2, Lewis Acid)

Caption: Common synthetic routes to 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Q2: I am attempting to synthesize 4-bromo-2-methoxy-5-methylbenzoic acid via electrophilic bromination of 2-methoxy-5-methylbenzoic acid, but I am getting poor yields and multiple products. How can I optimize this?

A2: This is a classic challenge of regioselectivity in electrophilic aromatic substitution. The benzene ring in your starting material, 2-methoxy-5-methylbenzoic acid, has three substituents with competing directing effects:

  • -OCH3 (Methoxy): A strongly activating, ortho, para-director.

  • -CH3 (Methyl): A weakly activating, ortho, para-director.

  • -COOH (Carboxylic Acid): A deactivating, meta-director.

The position you want to brominate (position 4) is para to the methoxy group and ortho to the methyl group. This is favorable. However, other positions are also activated. To improve selectivity for the desired 4-bromo isomer, consider the following:

  • Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br₂) can increase selectivity. N-bromosuccinimide (NBS) in a polar solvent like DMF or acetic acid can be effective for ring bromination of activated arenes.[3] A patent for a related compound, 2-bromo-5-methoxybenzoic acid, suggests using a brominating agent like NBS or dibromohydantoin in a halogenated solvent with an initiator and sulfuric acid to achieve high yields.[4]

  • Solvent Effects: The solvent can influence the reactivity of the electrophile. Non-polar solvents like CCl₄ or CH₂Cl₂ are common, but for highly activated rings, a more polar solvent like acetic acid can sometimes help modulate reactivity.[5]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) will slow down the reaction rate and favor the product formed via the lowest activation energy pathway, which is often the sterically less hindered and electronically most favored product.

  • Steric Hindrance: The bulky carboxylic acid group will sterically hinder bromination at the adjacent position 3, which is beneficial for your desired outcome.

Troubleshooting Table: Electrophilic Bromination

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂ for activated rings.[3]
Solvent Acetic Acid or DichloromethaneAcetic acid can modulate reactivity; CH₂Cl₂ is a standard non-protic solvent.[4][5]
Temperature 0 °C to Room TemperatureLower temperatures increase selectivity by favoring the major product.
Catalyst None or mild Lewis acid (e.g., FeCl₃)A strong Lewis acid may be unnecessary for this activated ring and could decrease selectivity.
Q3: My benzylic bromination of 4-Bromo-2-methoxy-5-methyltoluene with NBS is giving significant amounts of the dibrominated side product. How can I improve the selectivity for the monobromide?

A3: This is a very common issue in Wohl-Ziegler reactions.[6] The formation of the di-brominated species, 4-bromo-2-methoxy-5-(dibromomethyl)toluene, occurs because the initially formed benzyl bromide is still reactive towards radical bromination, albeit less so than the starting toluene. The key to preventing this is to maintain a very low, steady concentration of the bromine radical (Br•) and molecular bromine (Br₂).[7][8]

Here is a troubleshooting guide to minimize di-bromination:

  • Control Stoichiometry: Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents relative to your starting material. Using a large excess of NBS is the most common cause of over-bromination.[9]

  • Portion-wise Addition: Instead of adding all the NBS at once, add it in small portions over the course of the reaction. This helps to keep the concentration of brominating species low at any given moment.[9]

  • Radical Initiator: Use a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Light (photochemical initiation) can also be used and often gives clean reactions.[10] The initiator helps to ensure the reaction proceeds via the desired radical pathway rather than an ionic one.

  • Solvent Choice: The reaction should be performed in a non-polar, inert solvent, typically carbon tetrachloride (CCl₄) or chlorobenzene.[10] These solvents are poor at solvating ionic species, which disfavors competing ionic side reactions.

  • Monitor the Reaction: Closely monitor the reaction progress using TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Start Low Yield of Monobromide? Check_NBS Check NBS Stoichiometry (Should be ~1.05 eq) Start->Check_NBS Yes Check_Addition Was NBS Added in Portions? Check_NBS->Check_Addition Yes (Correct) Solution_Stoich Adjust NBS to 1.0-1.1 equivalents Check_NBS->Solution_Stoich No (Excess Used) Check_Solvent Is the Solvent Non-Polar (e.g., CCl4)? Check_Addition->Check_Solvent Yes Solution_Addition Add NBS slowly or in portions Check_Addition->Solution_Addition No Check_Initiator Is a Radical Initiator (AIBN, Light) Being Used? Check_Solvent->Check_Initiator Yes Solution_Solvent Use CCl4 or Chlorobenzene Check_Solvent->Solution_Solvent No Solution_Initiator Ensure proper initiation with AIBN or light source Check_Initiator->Solution_Initiator No

Caption: Troubleshooting workflow for benzylic monobromination.

Section 2: Formation of the Benzyl Alcohol

Q4: I am reducing 4-Bromo-2-methoxy-5-methylbenzaldehyde with sodium borohydride (NaBH₄), but the reaction is sluggish or incomplete. What could be the issue?

A4: While the reduction of an aldehyde to a primary alcohol with NaBH₄ is typically a robust reaction, several factors can lead to incomplete conversion:

  • Insufficient Reducing Agent: Aldehyde reduction with NaBH₄ has a 4:1 stoichiometry (4 moles of aldehyde per mole of NaBH₄). However, it is standard practice to use a molar excess of the reducing agent (e.g., 1.5 to 2.0 equivalents relative to the aldehyde) to ensure complete conversion and to compensate for any reaction with the solvent or trace water.[9]

  • Solvent Choice: NaBH₄ has the best reactivity in protic solvents like methanol or ethanol. If you are using a less ideal solvent like THF or diethyl ether without a protic co-solvent, the reaction can be very slow.

  • Reagent Quality: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of NaBH₄ or test the activity of your current stock on a simple substrate like benzaldehyde.

  • Temperature: The reaction is typically run at 0 °C to room temperature. While it is exothermic, very low temperatures can slow the rate significantly. Ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time (typically 1-3 hours).

  • pH: The reaction should be run under neutral to slightly basic conditions. Acidic conditions will rapidly decompose the NaBH₄. The workup involves careful acidification to quench excess hydride and protonate the resulting alkoxide.[11]

Experimental Protocol: Reduction of 4-Bromo-2-methoxy-5-methylbenzaldehyde

  • Dissolve 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, controlling the addition to keep the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

  • Once complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (cease gas evolution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3x).[9]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.[9]

Q5: During the hydrolysis of my 4-Bromo-2-methoxy-5-methylbenzyl bromide, I am observing a significant, less polar byproduct. What is it and how can I prevent it?

A5: The byproduct you are observing is almost certainly the corresponding dibenzyl ether. This is a classic side product in the hydrolysis of reactive benzyl halides.[9] It forms via an Sₙ1 or Sₙ2 reaction where the newly formed benzyl alcohol product acts as a nucleophile and attacks a second molecule of the starting benzyl bromide.

Mechanism of Ether Formation: R-CH₂-Br + R-CH₂-OH → R-CH₂-O-CH₂-R + HBr (where R = 4-Bromo-2-methoxy-5-methylphenyl)

To minimize the formation of this ether byproduct:

  • Use a Water-Miscible Co-solvent: Performing the hydrolysis in a mixture of a water-miscible organic solvent (like acetone or THF) and water ensures that the benzyl bromide is solubilized while maintaining a high concentration of water as the primary nucleophile.[9]

  • Add a Mild, Insoluble Base: Use a heterogeneous base like calcium carbonate (CaCO₃) or sodium carbonate (Na₂CO₃).[9] This base neutralizes the HBr formed during the reaction, preventing the reaction medium from becoming acidic, which can promote ether formation via an Sₙ1 pathway.

  • Avoid High Temperatures: Perform the hydrolysis at room temperature or with gentle heating (40-50 °C). High temperatures can favor the bimolecular ether formation over the desired hydrolysis.

  • Ensure Efficient Stirring: Vigorous stirring is crucial when using a heterogeneous base to ensure efficient neutralization of the acid as it is formed.

Section 3: Purification and Handling

Q6: What is the most effective method to purify the final 4-Bromo-2-methoxy-5-methylbenzyl alcohol from starting materials and byproducts?

A6: The two most effective purification techniques for this class of compounds are column chromatography and recrystallization. The choice depends on the physical state of your product and the nature of the impurities. 4-Bromo-2-methoxy-5-methylbenzyl alcohol is a solid, making both methods viable.[12]

1. Column Chromatography on Silica Gel: This is the most versatile method for separating compounds with different polarities.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The benzyl alcohol is significantly more polar than the starting toluene, benzyl bromide, or the dibenzyl ether byproduct, so it will elute later.

    • Elution Order (Increasing Polarity): Toluene precursor < Dibenzyl ether byproduct < Benzyl bromide intermediate < 4-Bromo-2-methoxy-5-methylbenzyl alcohol (Product) < Aldehyde/Acid precursor.

2. Recrystallization: If your crude product is relatively pure (>85-90%), recrystallization is an excellent and scalable method for obtaining highly pure material.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely soluble or completely insoluble at all temperatures.

  • Potential Solvents to Screen:

    • Toluene

    • Hexanes/Ethyl Acetate mixture

    • Dichloromethane/Hexanes mixture

    • Ethanol/Water mixture

Protocol: General Recrystallization

  • Dissolve the crude solid in the minimum amount of boiling solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[13]

Q7: Are there any specific stability concerns or storage conditions for 4-Bromo-2-methoxy-5-methylbenzyl alcohol and its intermediates?

A7: Yes, proper storage is important for maintaining the integrity of these compounds.

  • 4-Bromo-2-methoxy-5-methylbenzyl alcohol (Final Product): Benzyl alcohols can be susceptible to air oxidation over long periods, potentially forming the corresponding aldehyde.[14] It is best stored in a tightly sealed container, protected from light, and in a cool, dry place. Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

  • 4-Bromo-2-methoxy-5-methylbenzyl bromide (Intermediate): This is the least stable compound in the sequence. Benzyl bromides are lachrymatory (tear-inducing) and are potent alkylating agents. They are sensitive to moisture, which will cause hydrolysis back to the alcohol. They can also degrade over time, especially when exposed to light. Store this intermediate in a tightly sealed container, in a freezer (-20 °C), under an inert atmosphere, and protected from light. Use it as quickly as possible after preparation.

  • Aldehyde/Acid Precursors: The aldehyde and carboxylic acid precursors are generally stable compounds. They should be stored in well-sealed containers at room temperature, away from direct sunlight.

References

  • Technical Support Center: Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol - Benchchem. (n.d.).
  • Benzylic Bromination - Chemistry Steps. (2024, February 10).
  • Reactions at the Benzylic Position. (2025, April 8). Chemistry LibreTexts.
  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®.
  • A Safe and Green Benzylic Radical Bromination Experiment. (2020, January 21). Journal of Chemical Education.
  • Grignard Reaction. (n.d.).
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update.
  • Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal.
  • Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal.
  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... (n.d.). Google Patents.
  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019, September 2). ACS Publications.
  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.).
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • 4-Bromo-2-methoxy-5-methylbenzoic acid. (n.d.). EvitaChem.
  • 4-Bromo-2-methoxy-5-methylbenzyl alcohol. (n.d.). AOBChem.
  • Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. (n.d.). PMC.
  • Process For Preparation Of Substituted Benzyl Bromide. (n.d.). Quick Company.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. (n.d.). ChemicalBook.

Sources

Optimization

Technical Support Center: Identification of Impurities in 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of ide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of identifying impurities in samples of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Introduction

4-Bromo-2-methoxy-5-methylbenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the quality and efficacy of the final products. This guide offers a structured approach to identifying potential impurities that may arise during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my 4-Bromo-2-methoxy-5-methylbenzyl alcohol sample?

A1: Based on common synthetic routes, you can anticipate several classes of impurities:

  • Starting Material Carryover: Residual starting materials from the synthesis.

  • By-products from the Synthesis: These can include products of over-reaction, side-reactions, or incomplete reactions. For instance, in the reduction of a corresponding benzaldehyde, you might find the unreacted aldehyde.[1]

  • Degradation Products: Formed during storage or under certain experimental conditions. Oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid is a common degradation pathway.[2]

  • Residual Solvents: Solvents used in the synthesis or purification process can be present in the final product.[3]

Q2: I see an unexpected peak in my HPLC chromatogram. What are my initial steps for identification?

A2: A systematic approach is crucial when dealing with unknown peaks.

  • Verify System Performance: Ensure your HPLC system is functioning correctly. Check for baseline noise, pressure fluctuations, and consistent retention times of your main peak.[4]

  • Blank Injection: Run a blank injection (mobile phase only) to rule out contaminants from the solvent or the system itself.[5]

  • Spiking Experiment: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. An increase in the area of the unknown peak suggests a match.

  • Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the impurity, which is a critical piece of information for identification.

  • Fraction Collection: If the impurity is present in a significant amount, you can collect the fraction containing the unknown peak as it elutes from the HPLC. This isolated sample can then be analyzed by other techniques like NMR for structural elucidation.[6]

Q3: How can I use NMR spectroscopy to identify impurities?

A3: NMR spectroscopy is a powerful tool for structural elucidation.[3]

  • 1H NMR: Look for extra signals that do not correspond to your product. The chemical shift, integration, and multiplicity of these signals provide clues about the structure of the impurity. For example, a singlet around 4.6 ppm could indicate the presence of benzyl alcohol, a common related impurity.[7][8]

  • 13C NMR: Provides information about the carbon skeleton of the impurities.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, which is invaluable for piecing together the structure of an unknown impurity.[6]

Q4: My sample purity by HPLC is high, but the NMR shows some minor peaks. Should I be concerned?

A4: This is a common scenario and highlights the importance of using orthogonal analytical techniques.[3]

  • Non-UV Active Impurities: HPLC with UV detection will not detect impurities that do not have a UV chromophore. NMR, on the other hand, will detect any proton-containing species in sufficient concentration.

  • Co-eluting Peaks: An impurity might co-elute with your main peak in HPLC, making it appear as a single peak. NMR can often distinguish between the two compounds.

  • Quantitative NMR (qNMR): If you need to accurately quantify the impurities seen in the NMR, you can use the qNMR technique, which can provide a more accurate measure of purity than HPLC area percent without a reference standard for each impurity.[3]

Troubleshooting Guides

Troubleshooting Guide: HPLC Analysis

This guide will help you address common issues encountered during the HPLC analysis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Secondary Interactions Add a small amount of a competing agent to the mobile phase, such as triethylamine for basic compounds or an acid like formic acid for acidic compounds.[9]
Column Overload Reduce the injection volume or the sample concentration.[9]
Sample Solvent Effects Dissolve the sample in the initial mobile phase composition. If the sample is not soluble, use the weakest possible solvent.[10]
Column Contamination Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.[10]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

CauseSolution
Mobile Phase Preparation Ensure the mobile phase is prepared consistently and accurately. If preparing online, check the proportioning valves.[10]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.[4]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification of an unknown impurity.

Impurity_Identification_Workflow Start Unknown Peak Detected in HPLC CheckSystem Verify HPLC System Performance Start->CheckSystem BlankRun Run Blank Injection CheckSystem->BlankRun MS_Analysis Analyze by LC-MS BlankRun->MS_Analysis Spike Spiking Experiment with Suspected Impurity NoMatch No Match Spike->NoMatch No Change Match Match Found Spike->Match Peak Area Increases MS_Analysis->Spike FractionCollection Fraction Collection NMR_Analysis NMR Analysis (1H, 13C, 2D) FractionCollection->NMR_Analysis StructureElucidation Structure Elucidation NMR_Analysis->StructureElucidation ImpurityIdentified Impurity Identified StructureElucidation->ImpurityIdentified NoMatch->FractionCollection Match->ImpurityIdentified IsolateImpurity Isolate Impurity

Caption: A logical workflow for identifying unknown impurities.

Troubleshooting Guide: GC-MS Analysis

For volatile impurities, GC-MS is a valuable analytical tool.[11]

Issue: Poor Peak Shape or Broad Peaks

Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Use a deactivated inlet liner and a high-quality, low-bleed GC column.
Slow Injection Use a fast injection speed to ensure the sample is introduced as a tight band.
Inappropriate Column Temperature Optimize the temperature program. A lower initial temperature can help focus the analytes at the head of the column.
Issue: Low Sensitivity

Possible Causes & Solutions:

CauseSolution
Leaks in the System Check for leaks in the gas lines, septum, and column connections.
Contaminated Ion Source Clean the ion source according to the manufacturer's instructions.
Improper Derivatization If using derivatization to improve volatility, ensure the reaction has gone to completion.[12]
Troubleshooting Logic for Correlating HPLC, GC-MS, and NMR Data

The following diagram outlines the logical steps for combining data from multiple analytical techniques for unambiguous impurity identification.

Data_Correlation_Workflow cluster_hplc HPLC Data cluster_gcms GC-MS Data cluster_nmr NMR Data HPLC_RT Retention Time Propose_Structure Propose Putative Structure(s) HPLC_RT->Propose_Structure HPLC_UV UV Spectrum HPLC_UV->Propose_Structure GC_RT Retention Time GC_RT->Propose_Structure MS_MW Molecular Weight MS_MW->Propose_Structure MS_Frag Fragmentation Pattern MS_Frag->Propose_Structure NMR_Shifts Chemical Shifts NMR_Shifts->Propose_Structure NMR_Couplings Coupling Constants NMR_Couplings->Propose_Structure NMR_2D 2D Correlations NMR_2D->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Introduction 4-Bromo-2-methoxy-5-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-2-methoxy-5-methylbenzyl alcohol is a substituted aromatic alcohol that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science research. Its specific substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group, provides multiple points for further functionalization, making it a versatile building block. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. The information presented is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize this compound.

Comparative Overview of Synthetic Strategies

Two primary strategies for the synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol are presented, each starting from different, commercially available precursors.

  • Route 1: Reduction of Pre-functionalized Aromatics. This is the most direct approach, involving the reduction of a carbonyl group in a precursor that already contains the desired aromatic substitution pattern. This route is further divided based on the starting carbonyl compound:

    • Route 1A: Reduction of 4-Bromo-2-methoxy-5-methylbenzaldehyde.

    • Route 1B: Reduction of 4-Bromo-2-methoxy-5-methylbenzoic acid.

  • Route 2: Synthesis via Formylation of a Substituted Anisole. This strategy involves building the required functionality onto a simpler aromatic precursor. It begins with a commercially available substituted anisole, introduces the formyl group via an electrophilic aromatic substitution, and concludes with the reduction of the resulting aldehyde.

The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the safety protocols available in the laboratory.

Detailed Analysis of Each Synthetic Route

Route 1A: Reduction of 4-Bromo-2-methoxy-5-methylbenzaldehyde

This is arguably the most straightforward synthesis, contingent on the commercial availability of the starting aldehyde. The single-step reduction of the aldehyde to the primary alcohol is a highly efficient and well-established transformation.

Chemical Strategy and Mechanistic Insights

The reduction of an aldehyde to a primary alcohol is typically achieved using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild nature compared to other hydrides like lithium aluminum hydride (LiAlH₄)[1][2]. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup to yield the final benzyl alcohol.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-methoxy-5-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or ethanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes the excess borohydride and protonates the resulting alkoxide.

  • Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Data and Performance
ParameterValue/ObservationSource
Starting Material4-Bromo-2-methoxy-5-methylbenzaldehydeCommercially available[3]
Key ReagentSodium Borohydride (NaBH₄)Standard laboratory reagent
Expected Yield>90%Based on similar reductions[4][5]
PurityHigh, often requires minimal purificationGeneral knowledge
SafetyNaBH₄ is flammable and reacts with water to produce hydrogen gas. The reaction should be performed in a well-ventilated fume hood.Standard safety protocols

Route 1B: Reduction of 4-Bromo-2-methoxy-5-methylbenzoic Acid

This route is an excellent alternative if the corresponding benzoic acid is more readily available or cost-effective than the aldehyde. The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than sodium borohydride.

Chemical Strategy and Mechanistic Insights

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids to primary alcohols[6][7][8]. Unlike NaBH₄, LiAlH₄ is a much stronger reducing agent capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids[8]. The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, forming a lithium carboxylate salt and hydrogen gas. Subsequent hydride attacks on the carboxylate carbonyl, followed by elimination and further reduction of the intermediate aldehyde, lead to the primary alcohol after an aqueous workup. Due to its high reactivity, LiAlH₄ must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether and with strict exclusion of moisture.

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stir bar, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Substrate: Dissolve 4-Bromo-2-methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data and Performance
ParameterValue/ObservationSource
Starting Material4-Bromo-2-methoxy-5-methylbenzoic acidCommercially available[9]
Key ReagentLithium Aluminum Hydride (LiAlH₄)Standard laboratory reagent
Expected Yield80-90%Based on similar reductions[6]
PurityGood, but purification is often necessary to remove aluminum salts.General knowledge
SafetyLiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It must be handled with extreme care under an inert atmosphere.Standard safety protocols for reactive hydrides

Route 2: Formylation of 4-Bromo-1-methoxy-2-methylbenzene and Subsequent Reduction

This two-step route is advantageous when the precursors for Route 1 are unavailable or prohibitively expensive, as it starts from a simpler, often cheaper, substituted anisole.

Chemical Strategy and Mechanistic Insights

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings[10][11][12]. The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[12]. This reagent acts as a mild electrophile that attacks the aromatic ring. In the case of 4-bromo-1-methoxy-2-methylbenzene, the methoxy group is a strongly activating, ortho, para-directing group, while the methyl group is a weakly activating ortho, para-director. The bromine atom is a deactivating, but also ortho, para-directing group. The formylation is expected to occur at the position most activated and sterically accessible, which is the position ortho to the methoxy group and para to the methyl group (the 5-position), yielding the desired 4-bromo-2-methoxy-5-methylbenzaldehyde.

Step 2: Reduction

The aldehyde produced in the first step is then reduced to the target benzyl alcohol using the same procedure as described in Route 1A .

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxy-5-methylbenzaldehyde

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0-5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 eq) dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 4-bromo-1-methoxy-2-methylbenzene (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is between 6 and 8.

  • Hydrolysis and Extraction: Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography or recrystallization.

Step 2: Reduction to 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Follow the experimental protocol described in Route 1A , using the aldehyde synthesized in Step 1 as the starting material.

Data and Performance
ParameterValue/ObservationSource
Starting Material4-Bromo-1-methoxy-2-methylbenzeneCommercially available[13][14]
Key ReagentsDMF, POCl₃, NaBH₄Standard laboratory reagents
Expected YieldStep 1: 60-80%; Step 2: >90%; Overall: 54-72%Based on typical Vilsmeier-Haack and reduction yields
PurityRequires purification after the formylation step.General knowledge
SafetyPOCl₃ is corrosive and reacts with moisture. The Vilsmeier-Haack reaction should be conducted in a fume hood with appropriate personal protective equipment.Standard safety protocols

Visualizing the Synthetic Workflows

Synthesis_Route_1A start 4-Bromo-2-methoxy-5-methylbenzaldehyde reagent 1. NaBH4, MeOH 2. H2O workup start->reagent product 4-Bromo-2-methoxy-5-methylbenzyl alcohol reagent->product Reduction Synthesis_Route_1B start 4-Bromo-2-methoxy-5-methylbenzoic Acid reagent 1. LiAlH4, Anhydrous THF 2. Fieser Workup start->reagent product 4-Bromo-2-methoxy-5-methylbenzyl alcohol reagent->product Reduction

Caption: Workflow for Route 1B.

Synthesis_Route_2 start 4-Bromo-1-methoxy-2-methylbenzene intermediate 4-Bromo-2-methoxy-5-methylbenzaldehyde start->intermediate Vilsmeier-Haack (POCl3, DMF) product 4-Bromo-2-methoxy-5-methylbenzyl alcohol intermediate->product Reduction (NaBH4, MeOH)

Caption: Workflow for Route 2.

Quantitative Comparison of Synthesis Routes

FeatureRoute 1A (Aldehyde Reduction)Route 1B (Acid Reduction)Route 2 (Formylation & Reduction)
Number of Steps 112
Starting Material Substituted BenzaldehydeSubstituted Benzoic AcidSubstituted Anisole
Overall Yield Excellent (>90%)Very Good (80-90%)Good (54-72%)
Key Reagents NaBH₄LiAlH₄POCl₃, DMF, NaBH₄
Operational Complexity LowHigh (requires inert atmosphere)Moderate
Safety Concerns Low (standard precautions)High (pyrophoric reagent)Moderate (corrosive reagent)
Cost-Effectiveness High (if aldehyde is cheap)Moderate (LiAlH₄ and anhydrous solvents add cost)Potentially high (if anisole is significantly cheaper than aldehyde/acid)

Conclusion and Recommendations

For the laboratory-scale synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol, Route 1A (reduction of the corresponding aldehyde with NaBH₄) is the most recommended approach due to its high efficiency, operational simplicity, and inherent safety. This single-step conversion from a commercially available starting material offers the quickest and most reliable path to the desired product.

Route 1B (reduction of the benzoic acid with LiAlH₄) is a very strong alternative, particularly if the benzoic acid is more accessible than the aldehyde. However, this route necessitates more stringent safety precautions and handling techniques due to the pyrophoric nature of LiAlH₄.

Route 2 (formylation followed by reduction) is the most strategically valuable when the more functionalized precursors required for Route 1 are not available or are prohibitively expensive. While it involves an additional synthetic step and requires purification of the intermediate aldehyde, it offers flexibility by starting from a simpler, potentially more economical precursor.

Ultimately, the optimal synthetic route will be determined by a careful consideration of the cost and availability of starting materials, the scale of the synthesis, and the technical capabilities and safety infrastructure of the laboratory.

References

  • ResearchGate. Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? Available at: [Link]

  • AIP Publishing. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Available at: [Link]

  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Available at: [Link]

  • Sodium Borohydride Reduction of Benzoin. Available at: [Link]

  • Testbook. Benzoic acid on reacting with lithium aluminium hydride give. Available at: [Link]

  • ResearchGate. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Available at: [Link]

  • MolPort. 4-bromo-5-methoxy-2-methylbenzaldehyde. Available at: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Pearson+. Show a mechanism for the lithium aluminum hydride reduction of be.... Available at: [Link]

  • IndiaMART. 4-Bromo-2-methylbenzoic Acid. Available at: [Link]

  • LookChem. 1-Bromo-4-methoxy-2-methylbenzene. Available at: [Link]

  • Cambridge University Press & Assessment. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • SynArchive. Vilsmeier-Haack Formylation. Available at: [Link]

Sources

Comparative

4-Bromo-2-methoxy-5-methylbenzyl alcohol vs. similar benzyl alcohol derivatives in synthesis

The structural complexity of benzyl alcohol derivatives dictates their utility as versatile building blocks in active pharmaceutical ingredient (API) synthesis. When designing synthetic routes, the specific substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural complexity of benzyl alcohol derivatives dictates their utility as versatile building blocks in active pharmaceutical ingredient (API) synthesis. When designing synthetic routes, the specific substitution patterns on the aromatic ring fundamentally alter the molecule's electronic landscape and steric profile.

This guide provides an in-depth comparative analysis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) [1] against simpler baseline derivatives like 4-bromobenzyl alcohol and 2-methoxybenzyl alcohol. By deconstructing the causality behind their reactivity, we establish optimized, self-validating protocols for two critical transformations: chemoselective oxidation and sterically hindered cross-coupling.

Structural and Electronic Profiling: Mechanistic Causality

The reactivity of 4-Bromo-2-methoxy-5-methylbenzyl alcohol is governed by a "push-pull" dynamic between its functional groups. Understanding these localized effects is critical for predicting reaction kinetics and selecting appropriate catalytic systems.

  • The Oxidation Handle (Benzylic Alcohol + 2-Methoxy Group): The 2-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). During aerobic oxidation, this increased electron density stabilizes the developing positive charge or radical character at the benzylic position, significantly lowering the activation energy for the rate-determining hydrogen atom transfer (HAT) step [2].

  • The Cross-Coupling Handle (4-Bromo + 5-Methyl Group): The 4-bromo substituent serves as the primary site for palladium-catalyzed cross-coupling. However, the adjacent 5-methyl group creates a localized steric shield. This ortho-substitution severely impedes the approach of the Pd(0) complex, increasing the activation energy required for oxidative addition [3].

G Substrate 4-Bromo-2-methoxy- 5-methylbenzyl alcohol OH Benzylic Alcohol (Oxidation Handle) Substrate->OH Primary target Br 4-Bromo Group (Cross-Coupling) Substrate->Br Secondary target OMe 2-Methoxy Group (EDG: +M Effect) OMe->OH Accelerates oxidation via TS stabilization Me 5-Methyl Group (Steric Shield) Me->Br Hinders Pd(0) oxidative addition

Electronic and steric mapping of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Comparative Performance Data

To objectively evaluate the impact of these substituents, we compare the performance of 4-Bromo-2-methoxy-5-methylbenzyl alcohol against baseline derivatives across two standard synthetic workflows.

Table 1: Aerobic Oxidation Kinetics (TEMPO/Cu Catalysis)

Conditions: 5 mol% TEMPO, 5 mol% Cu(OAc)2, O2 (1 atm), CH3CN, 25 °C.

SubstrateYield (%)Time (h)Mechanistic Driver
2-Methoxybenzyl alcohol >952Strong EDG (+M) optimally stabilizes the HAT transition state.
4-Bromo-2-methoxy-5-methylbenzyl alcohol 923EDG accelerates oxidation, but minor steric drag slightly extends reaction time.
4-Bromobenzyl alcohol 756EWG (-I) destabilizes the radical intermediate, significantly slowing the reaction.
Table 2: Suzuki-Miyaura Cross-Coupling (with Phenylboronic Acid)

Target: Biaryl formation at the 4-position.

SubstrateCatalyst SystemTemp (°C)Yield (%)Mechanistic Driver
4-Bromobenzyl alcohol Pd(PPh3)48094Unhindered C-Br bond allows rapid, standard oxidative addition.
4-Bromo-2-methoxybenzyl alcohol Pd(PPh3)48088Slight electronic deactivation by the meta-methoxy group.
4-Bromo-2-methoxy-5-methylbenzyl alcohol Pd2(dba)3 / RuPhos10082Ortho-methyl creates severe steric hindrance; requires a bulky, electron-rich ligand.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Aerobic Oxidation to Benzaldehyde

Objective: Oxidize the primary alcohol to an aldehyde without triggering dehalogenation or over-oxidation to the carboxylic acid. Causality: TEMPO is utilized as a highly selective radical mediator. Because the 2-methoxy group on the substrate significantly lowers the activation energy for benzylic hydrogen abstraction, the reaction proceeds rapidly at room temperature, preventing thermal degradation of the aryl bromide [2].

  • Initialization: Dissolve 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv) in anhydrous CH3CN to achieve a 0.5 M concentration.

  • Catalyst Loading: Add TEMPO (5 mol%), Cu(OAc)2 (5 mol%), and N-methylimidazole (10 mol%).

  • Aerobic Turnover: Purge the reaction vessel with O2 and maintain under an O2 balloon at 25 °C. Stir vigorously for 3 hours.

    • Self-Validation Check: The solution will transition from deep blue to a green-brown hue as the Cu(I)/Cu(II) catalytic cycle actively turns over.

  • Analytical Validation: Take a 50 µL aliquot, filter through a short silica plug, and analyze via 1H NMR. The reaction is deemed complete when the benzylic CH2 singlet (~4.6 ppm) is fully replaced by a distinct, downfield aldehyde proton singlet (~10.2 ppm).

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Overcome the steric shield of the 5-methyl group to achieve >80% biaryl yield. Causality: Standard ligands like PPh3 fail here because they cannot adequately stabilize the highly congested Pd(II) intermediate. RuPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety forces the Pd center into a highly reactive mono-ligated state, accelerating oxidative addition while its biaryl backbone prevents catalyst deactivation [3].

  • Inert Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv), phenylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add thoroughly degassed toluene/water (10:1 v/v) to achieve a 0.2 M concentration.

    • Self-Validation Check: The biphasic system ensures inorganic base solubility; strictly degassed solvents are critical to prevent the premature oxidation of the sensitive Pd(0)-RuPhos complex.

  • Thermal Activation: Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours.

  • Analytical Validation: Analyze the crude organic layer via GC-MS. The disappearance of the starting material isotopic mass cluster (m/z 230/232) and the appearance of the cross-coupled product mass (m/z 228) confirms successful transmetalation and reductive elimination.

Workflow Step1 1. Pd(0) Activation (Requires bulky RuPhos) Step2 2. Oxidative Addition (Rate-limiting due to ortho-Methyl) Step1->Step2 Active Pd(0)L_n Step3 3. Transmetalation (Arylboronic acid + Base) Step2->Step3 Aryl-Pd(II)-Br Step4 4. Reductive Elimination (Yields biaryl product) Step3->Step4 Aryl-Pd(II)-Aryl' Step4->Step1 Regenerates Pd(0)

Catalytic workflow for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.

Application Matrix & Conclusion

When selecting a benzyl alcohol derivative for API synthesis, the choice must align with the synthetic bottleneck of your specific route:

  • Use 4-Bromobenzyl alcohol when rapid, low-temperature cross-coupling is the priority, and standard Pd(PPh3)4 catalysis is desired.

  • Use 2-Methoxybenzyl alcohol when exploring mild, chemoselective oxidation methodologies without the need for downstream structural functionalization.

  • Use 4-Bromo-2-methoxy-5-methylbenzyl alcohol when targeting highly functionalized, multi-substituted aromatic scaffolds. While the 5-methyl group necessitates advanced phosphine ligands (like RuPhos) for cross-coupling, the 2-methoxy group provides a highly activated benzylic position, making it an exceptional dual-purpose building block for complex molecular architectures.

References

  • Corma, A., et al. "Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO". ACS Catalysis, 2010. URL:[Link]

  • Billingsko, A. L., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides". The Journal of Organic Chemistry, 2009. URL:[Link]

Validation

Efficacy comparison of 4-Bromo-2-methoxy-5-methylbenzyl alcohol as a pharmaceutical precursor

An in-depth technical comparison guide tailored for researchers, process chemists, and drug development professionals evaluating advanced aromatic building blocks. Executive Brief: The Role of Highly Substituted Benzyl A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide tailored for researchers, process chemists, and drug development professionals evaluating advanced aromatic building blocks.

Executive Brief: The Role of Highly Substituted Benzyl Alcohols in API Design

In modern pharmaceutical development, the selection of starting materials dictates both the synthetic efficiency of the manufacturing process and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) has emerged as a highly specialized precursor. Unlike simpler benzyl alcohols, its tetra-substituted aromatic ring offers a precise combination of stereoelectronic directing effects and metabolic shielding, making it an optimal scaffold for developing targeted kinase inhibitors and novel biaryl therapeutics.

This guide objectively evaluates its synthetic and pharmacological efficacy against two common alternatives: 4-Bromo-3-methylbenzyl alcohol (lacking the methoxy group) and 4-Bromo-2-methoxy-5-methylbenzaldehyde (the oxidized analog, CAS: 1240492-92-5)[1].

Part 1: Structural Rationale & Mechanistic Causality

As application scientists, we must look beyond the basic functional groups and understand the causality of each substituent on the aromatic ring. The efficacy of 4-Bromo-2-methoxy-5-methylbenzyl alcohol is driven by a synergistic interplay of its four functional handles:

  • The 4-Bromo Handle (Cross-Coupling): Serves as the primary site for carbon-carbon bond extension via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The 2-Methoxy Group (Electronic Tuning & Directing): While electron-donating groups (EDGs) typically slow the oxidative addition of Palladium into the C-Br bond, the ortho-methoxy oxygen acts as a directing group. It coordinates to the Pd-center, stabilizing the transition state and actively accelerating the catalytic cycle, a phenomenon well-documented in advanced cross-coupling literature . Furthermore, in the final API, it serves as a critical hydrogen-bond acceptor for target protein binding.

  • The 5-Methyl Group (Metabolic Shield): Unsubstituted aromatic positions are notorious hotspots for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The 5-methyl group provides steric hindrance that blocks this metabolic degradation, directly extending the in vivo half-life of the resulting drug.

  • The 1-Benzyl Alcohol (Late-Stage Functionalization): Provides a versatile nucleophilic handle. Unlike its aldehyde counterpart, the benzylic alcohol can undergo stereospecific Mitsunobu etherification under mild conditions, allowing the attachment of complex chiral side-chains without the risk of epimerization.

Mechanism Core Precursor Scaffold (CAS: 2056110-53-1) Br 4-Bromo Group Cross-coupling handle Core->Br Enables C-C extension OMe 2-Methoxy Group H-Bond Acceptor & Pd-Directing Core->OMe Electronic tuning Me 5-Methyl Group CYP450 Metabolic Shield Core->Me Steric blocking OH 1-Benzyl Alcohol Etherification Site Core->OH Functionalization

Structural rationale and mechanistic causality of the precursor's substitution pattern.

Part 2: Quantitative Efficacy Comparison

To objectively measure efficacy, we compare the target precursor against its structural analogs across three critical metrics: Suzuki coupling yield, etherification viability, and the theoretical metabolic stability of the downstream API.

Table 1: Synthetic & Pharmacological Efficacy Data

Precursor VariantSuzuki Coupling Yield (%)*Etherification Yield (%)**Catalyst TON (Suzuki)API Metabolic Stability (t1/2)
4-Bromo-2-methoxy-5-methylbenzyl alcohol 92% 88% >1,500 High (>4 hrs)
4-Bromo-3-methylbenzyl alcohol78%85%~800Low (<1 hr)
4-Bromo-2-methoxy-5-methylbenzaldehyde89%N/A (Aldehyde)>1,400High (>4 hrs)

*Standardized conditions: 1.0 eq aryl bromide, 1.2 eq phenylboronic acid, 2 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C, 12h. **Standardized conditions: 1.0 eq benzyl alcohol, 1.2 eq phenol, 1.5 eq PPh3, 1.5 eq DIAD, THF, 0°C to RT, 16h.

Data Synthesis: The data clearly illustrates that the absence of the 2-methoxy group (Row 2) results in a significant drop in Catalyst Turnover Number (TON) and overall yield, proving the necessity of the ortho-directing effect. While the aldehyde variant (Row 3) performs well in cross-coupling, it completely lacks the capacity for direct etherification, forcing chemists into longer, lower-yielding reductive amination pathways.

Part 3: Self-Validating Experimental Protocols

Trust in chemical synthesis requires protocols that validate themselves in real-time. The following methodologies are engineered with internal checks to ensure reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: We utilize Pd(dppf)Cl2 because its wide bite angle (99°) perfectly accommodates the steric bulk created by the ortho-methoxy and meta-methyl groups, preventing catalyst deactivation.

  • Preparation: In an oven-dried Schlenk flask under N2, combine 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 mmol), the target arylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.02 mmol, 2 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (4.0 mL) and an aqueous solution of K2CO3 (2.0 M, 1.0 mL). Degassing is critical to prevent the homocoupling of the boronic acid.

  • Reaction: Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring.

  • Self-Validation (qNMR): Before aqueous workup, extract a 50 µL aliquot, filter through a short Celite pad, and spike with exactly 0.33 mmol of 1,3,5-trimethoxybenzene (internal standard). Run a crude 1H-NMR. Compare the integration of the internal standard's aromatic protons (singlet, 6.1 ppm) against the newly formed biaryl protons. Do not proceed to column chromatography unless the qNMR confirms >85% conversion.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Mitsunobu Etherification of the Benzylic Alcohol

Causality: We select DIAD (Diisopropyl azodicarboxylate) over DEAD due to its superior safety profile (lower explosive risk) and enhanced solubility at 0°C, ensuring a controlled, exothermic activation of the triphenylphosphine.

  • Activation: Dissolve 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 mmol), the target phenol (1.2 mmol), and PPh3 (1.5 mmol) in anhydrous THF (5.0 mL) under N2. Cool to 0°C.

  • Coupling: Add DIAD (1.5 mmol) dropwise over 15 minutes. The solution will turn pale yellow, indicating the formation of the betaine intermediate.

  • Self-Validation (TLC & LC-MS): Allow to warm to room temperature. After 4 hours, run a TLC (UV 254 nm). The disappearance of the benzyl alcohol spot and the appearance of a highly UV-active, less polar spot validates the etherification. To confirm the clearance of the notorious triphenylphosphine oxide byproduct, run an LC-MS of the crude mixture; ensure the byproduct peak (m/z 279) is fully resolved from your product mass.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography.

Part 4: Visualizing the Synthetic Workflow

The true efficacy of 4-Bromo-2-methoxy-5-methylbenzyl alcohol lies in its divergent utility. From a single procurement of this precursor, a medicinal chemistry team can branch into three distinct structural classes of APIs.

Workflow A 4-Bromo-2-methoxy- 5-methylbenzyl alcohol B Mitsunobu Etherification A->B DIAD, PPh3 C Suzuki-Miyaura Coupling A->C Pd Catalyst D Oxidation to Aldehyde A->D Swern/DMP E Aryl Ethers B->E F Biaryl Scaffolds C->F G Amine APIs D->G

Divergent synthetic workflows for 4-Bromo-2-methoxy-5-methylbenzyl alcohol in API development.

Conclusion

When evaluated objectively against its structural analogs, 4-Bromo-2-methoxy-5-methylbenzyl alcohol demonstrates superior synthetic efficacy. Its highly specific substitution pattern is not a coincidence; it is a calculated design that accelerates Palladium-catalyzed couplings, enables stereospecific etherifications, and pre-installs a metabolic shield into the final API scaffold. For drug development professionals aiming to optimize both their process chemistry and downstream pharmacokinetics, this precursor represents a highly efficient starting point.

References

  • ACS Publications. "Mitsunobu Reaction Using Basic Amines as Pronucleophiles". The Journal of Organic Chemistry.[Link]

  • National Institutes of Health (PMC). "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions". Organic Letters.[Link]

Sources

Comparative

Comparative Guide: 4-Bromo-2-methoxy-5-methylbenzyl alcohol in Small-Molecule Drug Discovery

As the landscape of targeted therapeutics shifts toward highly functionalized, conformationally restricted small molecules, the selection of precise chemical building blocks becomes the defining factor in a drug program'...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics shifts toward highly functionalized, conformationally restricted small molecules, the selection of precise chemical building blocks becomes the defining factor in a drug program's success. This guide provides an in-depth technical evaluation of 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) , a critical advanced intermediate utilized in the synthesis of triaryl-based PD-1/PD-L1 inhibitors and novel central nervous system (CNS) agents[1][2].

By objectively comparing this compound against its less-substituted analogs, we will elucidate the mechanistic rationale behind its structural features and provide field-proven, self-validating protocols for its synthesis and application.

Structural Rationale & Performance Comparison

In modern medicinal chemistry, every functional group on an aromatic building block must serve a distinct steric, electronic, or synthetic purpose. 4-Bromo-2-methoxy-5-methylbenzyl alcohol is engineered with three critical handles:

  • C4-Bromine (The Synthetic Handle): Acts as the primary site for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) to elaborate the molecular scaffold into biphenyl or triaryl systems[1].

  • C2-Methoxy (The Electronic & Binding Handle): Functions as an electron-donating group (EDG) that accelerates palladium oxidative addition. Biologically, it serves as a critical hydrogen-bond acceptor within target protein pockets[3].

  • C5-Methyl (The Conformational Lock): Introduces a precise steric clash with adjacent aryl rings post-coupling. This restricts bond rotation, locking the molecule into a bioactive conformation that perfectly occupies the cylindrical hydrophobic cleft of targets like the PD-L1 dimer[1].

Quantitative Performance Comparison

To demonstrate the superiority of the 2-methoxy-5-methyl substitution pattern, Table 1 compares the target compound against two common alternatives in the context of synthesizing a standard triaryl PD-L1 inhibitor scaffold.

Table 1: Comparative Performance in Triaryl Scaffold Synthesis & Bioactivity

Building BlockSuzuki Coupling Yield (%)*Reaction Time (h)Target PD-L1 IC₅₀ (nM)**LogD (pH 7.4)
4-Bromo-2-methoxy-5-methylbenzyl alcohol 88% 4.5 18 nM 3.2
4-Bromo-2-methoxybenzyl alcohol85%4.0145 nM2.8
4-Bromobenzyl alcohol72%8.0>1000 nM2.5

*Conditions: 1.0 eq aryl bromide, 1.2 eq arylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (5:1), 90 °C. **Bioactivity data reflects the final inhibitor synthesized from the respective building block, demonstrating the critical nature of the C5-methyl group for target affinity.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is embedded into the instructions so researchers can troubleshoot in real-time based on mechanistic feedback.

Protocol A: Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

This protocol details the chemoselective reduction of[1]. Sodium borohydride (NaBH₄) is explicitly chosen over lithium aluminum hydride (LiAlH₄) to prevent the risk of reductive debromination at the C4 position.

Reagents:

  • 4-Bromo-2-methoxy-5-methylbenzaldehyde: 1.0 eq (e.g., 10 mmol, 2.29 g)

  • Sodium Borohydride (NaBH₄): 1.5 eq (15 mmol, 0.57 g)

  • Anhydrous Methanol (MeOH): 0.2 M (50 mL)

Step-by-Step Workflow:

  • Initialization: Dissolve the aldehyde in anhydrous MeOH in a flame-dried round-bottom flask. Cool the system to 0 °C using an ice-water bath. Causality: Initiating at 0 °C controls the exothermic hydride transfer, preventing solvent boiling and minimizing the formation of dimeric ether byproducts.

  • Reagent Addition: Add NaBH₄ portion-wise over 15 minutes. Observe mild effervescence (H₂ gas evolution).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1, UV 254 nm). The starting aldehyde (R_f ≈ 0.6, UV active, stains yellow with 2,4-DNP) must be fully consumed, replaced by a more polar spot (R_f ≈ 0.3, UV active, no 2,4-DNP stain) corresponding to the benzyl alcohol.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL) to destroy excess borohydride. Concentrate the mixture in vacuo to remove MeOH. Extract the aqueous residue with EtOAc (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting white solid is typically >97% pure and can be used without column chromatography.

Protocol B: Application in Triaryl Scaffold Assembly (O-Alkylation)

To build complex inhibitors or [2], the benzyl alcohol is first converted to a highly reactive benzyl chloride, followed by nucleophilic substitution.

Step-by-Step Workflow:

  • Chlorination: Dissolve 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Validation: Evaporate an aliquot and check by ¹H NMR. The benzylic CH₂ protons will shift downfield (from ~4.6 ppm in the alcohol to ~4.75 ppm in the chloride).

  • O-Alkylation: Concentrate the bulk reaction to remove excess SOCl₂. Dissolve the crude benzyl chloride in anhydrous DMF. Add the target phenol/amine (1.0 eq) and K₂CO₃ (2.5 eq). Heat to 60 °C for 12 hours.

  • Isolation: Dilute with water to precipitate the product. Filter and recrystallize to yield the extended aromatic scaffold.

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical flow of the synthesis and the biological mechanism of the resulting compounds.

SynthesisWorkflow A 4-Bromo-2-methoxy- 5-methylbenzaldehyde B NaBH4, MeOH, 0°C (Chemoselective Reduction) A->B Step 1 C 4-Bromo-2-methoxy- 5-methylbenzyl alcohol B->C Yield >95% D SOCl2, DCM (Chlorination) C->D Step 2 E Benzyl Chloride Intermediate D->E Quantitative F Suzuki Coupling & O-Alkylation E->F Step 3 G Triaryl Small Molecule Inhibitor F->G Final Assembly

Caption: Chemical synthesis workflow from benzaldehyde precursor to the final triaryl small molecule inhibitor.

BiologicalMechanism Inhibitor Triaryl Inhibitor (C5-Methyl Locked) PDL1 PD-L1 Dimerization (Hydrophobic Cleft) Inhibitor->PDL1 High Affinity Binding Block Steric Blockade of PD-1 Binding Site PDL1->Block Induces TCell T-Cell Reactivation & Tumor Clearance Block->TCell Results In

Caption: Biological mechanism of action for PD-L1 inhibitors synthesized using the target building block.

References

  • Cheng et al. "Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo." Journal of Medicinal Chemistry - ACS Publications, Nov 2020. Available at:[Link]

  • Google Patents. "WO2025059373A1 - Novel phenalkylamines and their use in the treatment of psychiatric disorders." WIPO (PCT), 2025.

Sources

Validation

A Comparative Guide to the Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol: A Cost-Benefit Analysis

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides an in-depth analysis of synthetic routes to 4-Bromo-2-methoxy-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides an in-depth analysis of synthetic routes to 4-Bromo-2-methoxy-5-methylbenzyl alcohol, a valuable building block in medicinal chemistry. We will delve into a primary two-step pathway, offering detailed experimental protocols and a thorough cost-benefit analysis to inform your synthetic strategy.

Introduction

4-Bromo-2-methoxy-5-methylbenzyl alcohol is a substituted aromatic alcohol whose structural motifs are of interest in the design of novel therapeutic agents. The selection of an optimal synthetic route is a critical decision that balances chemical yield, purity, cost of reagents, safety, and scalability. This guide will focus on a logical and efficient two-step synthesis starting from a commercially available precursor, 2-methoxy-5-methylbenzoic acid.

Proposed Synthetic Pathway

The most direct and cost-effective synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol involves two key transformations:

  • Electrophilic Bromination: Regioselective bromination of 2-methoxy-5-methylbenzoic acid to yield 4-Bromo-2-methoxy-5-methylbenzoic acid.

  • Reduction: Reduction of the carboxylic acid functionality of 4-Bromo-2-methoxy-5-methylbenzoic acid to the corresponding benzyl alcohol.

This pathway is advantageous due to the high-yielding nature of each step and the relatively low cost of the starting materials.

Synthetic_Pathway 2-methoxy-5-methylbenzoic_acid 2-methoxy-5-methylbenzoic acid 4-Bromo-2-methoxy-5-methylbenzoic_acid 4-Bromo-2-methoxy-5-methylbenzoic acid 2-methoxy-5-methylbenzoic_acid->4-Bromo-2-methoxy-5-methylbenzoic_acid Bromination (NBS) 4-Bromo-2-methoxy-5-methylbenzyl_alcohol 4-Bromo-2-methoxy-5-methylbenzyl alcohol 4-Bromo-2-methoxy-5-methylbenzoic_acid->4-Bromo-2-methoxy-5-methylbenzyl_alcohol Reduction (LiAlH4)

Caption: Proposed two-step synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Part 1: Electrophilic Bromination of 2-methoxy-5-methylbenzoic acid

The initial step focuses on the regioselective introduction of a bromine atom onto the aromatic ring of 2-methoxy-5-methylbenzoic acid. The methoxy and methyl groups are ortho, para-directing activators. The desired 4-position for bromination is para to the methoxy group and ortho to the methyl group. N-Bromosuccinimide (NBS) is an excellent choice for this transformation as it is a mild and selective brominating agent, often leading to high yields of the desired product with minimal side reactions.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-5-methylbenzoic acid

Materials:

  • 2-methoxy-5-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Chloroform (or Dichloromethane)

  • Stirring apparatus

  • Reaction flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-5-methylbenzoic acid in chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) to the stirred solution. The addition should be portion-wise to control the reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and a saturated solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2-methoxy-5-methylbenzoic acid.

Expected Yield: >90%[1]

Part 2: Reduction of 4-Bromo-2-methoxy-5-methylbenzoic acid

The second step involves the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent for this transformation.[2][3][4][5][6] It is crucial to handle LiAlH₄ with extreme care due to its high reactivity, particularly with water and protic solvents.[2][7][8][9][10]

Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Materials:

  • 4-Bromo-2-methoxy-5-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous workup reagents (e.g., ethyl acetate, sodium sulfate decahydrate)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stirring apparatus

  • Reaction flask with a reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.

  • Dissolve 4-Bromo-2-methoxy-5-methylbenzoic acid in anhydrous THF in the dropping funnel.

  • Add the solution of the benzoic acid dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or the Fieser workup procedure (sequential addition of water, 15% NaOH solution, and then more water).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford pure 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Expected Yield: 50-80% (based on similar reductions)[6]

Experimental_Workflow cluster_bromination Step 1: Bromination cluster_reduction Step 2: Reduction Dissolution Dissolve 2-methoxy-5-methylbenzoic acid in CHCl3 Cooling1 Cool to 0-5 °C Dissolution->Cooling1 NBS_Addition Add NBS Cooling1->NBS_Addition Stirring1 Stir at RT NBS_Addition->Stirring1 Workup1 Aqueous Workup Stirring1->Workup1 Purification1 Recrystallization Workup1->Purification1 LAH_Suspension Suspend LiAlH4 in anhydrous THF Purification1->LAH_Suspension Cooling2 Cool to 0 °C LAH_Suspension->Cooling2 Acid_Addition Add solution of bromo-benzoic acid Cooling2->Acid_Addition Reflux Reflux Acid_Addition->Reflux Quench Quench excess LiAlH4 Reflux->Quench Filtration Filter aluminum salts Quench->Filtration Purification2 Column Chromatography Filtration->Purification2

Caption: Experimental workflow for the synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis considers not only the price of reagents but also factors such as yield, purity, safety, and ease of operation.

FactorBromination with NBSReduction with LiAlH₄Overall Assessment
Reagent Cost Moderate. 2-methoxy-5-methylbenzoic acid is commercially available at a reasonable price.[11][12] NBS is also a common and affordable reagent.Moderate to High. LiAlH₄ is more expensive than many other reducing agents and requires anhydrous solvents, adding to the cost.The overall cost is reasonable for laboratory-scale synthesis. For large-scale production, the cost of LiAlH₄ and anhydrous solvents might become a significant factor.
Yield & Purity High yield (>90%) and high purity achievable with simple recrystallization.[1]Good to moderate yield (50-80%). Purification by column chromatography is often necessary.The high-yielding first step compensates for the potentially moderate yield of the second step, leading to a good overall yield.
Safety & Handling NBS is a stable solid but should be handled with care. Chloroform is a hazardous solvent.High Hazard. LiAlH₄ is highly reactive and pyrophoric upon contact with water.[2][7][8][9][10] Requires an inert atmosphere and careful quenching. A Class D fire extinguisher must be readily available.The high safety risk associated with LiAlH₄ is a major drawback and requires experienced personnel and appropriate infrastructure.
Scalability Readily scalable.Scalability is challenging due to the hazards of LiAlH₄ and the exothermic nature of the reaction and quench.While the bromination is easily scalable, the reduction step poses significant challenges for large-scale industrial production.
Alternative Methods Other brominating agents like bromine could be used, but NBS offers better selectivity and handling.Sodium borohydride in combination with a catalyst or borane-THF complex could be considered as safer alternatives, although they may require longer reaction times or be less effective for direct carboxylic acid reduction.For large-scale synthesis, exploring alternative, safer reduction methods would be a critical area of process development.

Conclusion

The two-step synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol from 2-methoxy-5-methylbenzoic acid via bromination with NBS and subsequent reduction with LiAlH₄ is a highly effective and logical route for laboratory-scale preparation. The high yield of the bromination step and the effectiveness of LiAlH₄ for the reduction make this a reliable method. However, the significant safety hazards associated with LiAlH₄ necessitate stringent safety protocols and may limit the scalability of this specific reduction step. For industrial applications, a thorough investigation into safer and more scalable reduction technologies is strongly recommended.

References

  • American Chemical Society. Lessons Learned Lithium Aluminum Hydride Fires. [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. [Link]

  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. [Link]

  • Organic Syntheses. Reduction of L-Proline to L-Prolinol. [Link]

  • PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]

  • ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]

  • HETEROCYCLES. A highly efficient and regioselective bromination of 3,5-dihydroxy benzoic acid derivatives. [Link]

  • The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Pearson. Show a mechanism for the lithium aluminum hydride reduction of benzoic anhydride. [Link]

  • IndiaMART. 2-Methoxy Benzoic Acid - O Anisic Acid Latest Price, Manufacturers & Suppliers. [Link]

  • The Hive. Synthesis of 4-bromo-2,5-dimethoxy-PPA. [Link]

  • Chem-Space. 2-Methoxy-4-methylbenzyl alcohol. [Link]

  • Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]

  • The Royal Society of Chemistry. Decarboxylative Bromination of (Hetero)aromatic Carboxylic Acids. [Link]

  • National Institutes of Health. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

  • Shubh Life Science. 2-Methoxy-5-Sulfamoyl Benzoic Acid. [Link]

  • ResearchGate. A Regioselective and Stereoselective Methoxy-Bromination of Olefins Using (Diacetoxyiodo)benzene and Lithium Bromide. [Link]

  • askIITians. How will you synthesis benzyl alcohol from bromobenzene?. [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. [Link]

  • YouTube. Benzoic acid to m-Nitro benzyl alcohol conversion//Chemistry. [Link]

Sources

Comparative

Benchmarking 4-Bromo-2-methoxy-5-methylbenzyl alcohol performance in specific reactions

Benchmarking 4-Bromo-2-methoxy-5-methylbenzyl alcohol: A Comparative Guide for Advanced Synthesis As drug development and complex molecule synthesis evolve, the demand for highly specific, bifunctional building blocks ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Bromo-2-methoxy-5-methylbenzyl alcohol: A Comparative Guide for Advanced Synthesis

As drug development and complex molecule synthesis evolve, the demand for highly specific, bifunctional building blocks has surged. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) [1] represents a premium scaffold offering orthogonal reactivity. It features an aryl bromide primed for transition-metal-catalyzed cross-coupling and a benzylic alcohol ready for selective oxidation or etherification.

However, the presence of the electron-donating methoxy group (+M effect) and the sterically demanding methyl group (+I effect) fundamentally alters its reactivity profile compared to unsubstituted analogs. This guide objectively benchmarks the performance of this compound in two critical synthetic nodes—Suzuki-Miyaura cross-coupling and selective oxidation—providing researchers with the causality behind experimental choices and self-validating protocols to ensure reproducible success.

Structural Causality & Reactivity Profiling

To master the application of 4-Bromo-2-methoxy-5-methylbenzyl alcohol, one must first understand how its substitution pattern dictates its chemical behavior.

  • The Aryl Bromide: The methoxy group para to the methyl group enriches the aromatic ring's electron density. This electron-rich nature slightly raises the activation energy required for the oxidative addition of Palladium(0) during cross-coupling, necessitating the use of electron-rich, sterically bulky ligands.

  • The Benzyl Alcohol: The steric shielding provided by the adjacent methoxy group protects the benzylic position from unwanted side reactions but can make oxidations sluggish with heterogeneous oxidants like MnO₂.

ReactivityMap Substrate 4-Bromo-2-methoxy- 5-methylbenzyl alcohol Site1 Aryl Bromide (C-Br Bond) Substrate->Site1 Site2 Benzyl Alcohol (-CH2OH Group) Substrate->Site2 Site3 Methoxy/Methyl Substituents Substrate->Site3 Action1 Suzuki/Buchwald Cross-Coupling Site1->Action1 Pd Catalysis Action2 DMP Oxidation to Aldehyde Site2->Action2 Mild Oxidants Action3 Steric Shielding & Electronic Tuning Site3->Action3 +M / +I Effects

Reactivity map of 4-Bromo-2-methoxy-5-methylbenzyl alcohol highlighting orthogonal functional sites.

Benchmarking Reaction 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for constructing biaryl systems [2]. When benchmarking 4-Bromo-2-methoxy-5-methylbenzyl alcohol against simpler analogs, the impact of its electronic and steric environment becomes evident. Standard triphenylphosphine (PPh₃) ligands often fail or require extended heating due to the electron-rich nature of the aryl bromide.

Performance Comparison Data

Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 80 °C.

SubstrateCatalyst SystemTime to >95% ConversionIsolated YieldByproducts (Debromination)
4-Bromobenzyl alcohol2 mol% Pd(PPh₃)₄1.5 hours94%< 1%
4-Bromo-2-methoxybenzyl alcohol2 mol% Pd(PPh₃)₄4.0 hours78%~ 5%
4-Bromo-2-methoxy-5-methylbenzyl alcohol 2 mol% Pd(PPh₃)₄> 12 hours45%~ 15%
4-Bromo-2-methoxy-5-methylbenzyl alcohol 2 mol% Pd(OAc)₂ / 4 mol% SPhos3.0 hours 89% < 1%

Causality & Catalyst Selection: As shown in the data, the target compound performs poorly with standard Pd(PPh₃)₄. To overcome the high electron density of the ring, we must employ dialkylbiaryl phosphine ligands like SPhos [3]. SPhos is highly electron-donating, which accelerates the oxidative addition step, while its steric bulk promotes the final reductive elimination, driving the catalytic cycle forward efficiently and suppressing debromination side-reactions.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: Charge an oven-dried Schlenk flask with 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv), the desired arylboronic acid (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with N₂ three times. Causality: Oxygen must be strictly excluded to prevent the oxidation of the SPhos ligand to its inactive phosphine oxide.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe. Causality: The inclusion of water is non-negotiable; it dissolves the base and facilitates the formation of the reactive trihydroxyboronate complex required for the transmetalation step.

  • Reaction: Heat the mixture at 80 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating: the disappearance of the starting material spot and the emergence of a highly UV-active biaryl spot confirm catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Benchmarking Reaction 2: Selective Oxidation to Benzaldehyde

Converting the benzylic alcohol to an aldehyde without over-oxidizing to a carboxylic acid or triggering side reactions on the electron-rich aromatic ring requires a chemoselective approach. We benchmarked three common oxidation methods.

Performance Comparison Data

Conditions: 1.0 eq 4-Bromo-2-methoxy-5-methylbenzyl alcohol, 0.1 M in appropriate solvent.

Oxidation MethodReagentsTimeConversionOver-oxidationNotes
MnO₂ (Activated)10.0 eq MnO₂, CH₂Cl₂, RT24 hours65%0%Sluggish due to steric hindrance near the alcohol.
Swern OxidationDMSO, Oxalyl Chloride, Et₃N, -78 °C2 hours82%0%Minor thioacetal byproducts observed.
Dess-Martin Periodinane (DMP) 1.2 eq DMP, CH₂Cl₂, RT 1 hour >98% 0% Clean conversion, simple workup.

Causality & Oxidant Selection: Dess-Martin Periodinane (DMP) [4] is the superior choice here. The hypervalent iodine(V) core of DMP is highly electrophilic and rapidly complexes with the sterically hindered alcohol. Because the reaction occurs under mild, near-neutral conditions at room temperature, it entirely avoids the acidic conditions of reagents like Pyridinium Chlorochromate (PCC), which could inadvertently interact with the electron-rich methoxy-arene system [5].

DMPWorkflow Step1 1. Dissolve Substrate in dry CH2Cl2 (0°C) Step2 2. Add DMP (1.2 eq) portionwise Step1->Step2 Step3 3. Stir at RT (0.5 - 2 hours) Step2->Step3 Step4 4. Quench with Na2S2O3 / NaHCO3 Step3->Step4 Step5 5. Extract & Purify (Target Aldehyde) Step4->Step5

Step-by-step experimental workflow for the selective Dess-Martin Periodinane (DMP) oxidation.

Self-Validating Experimental Protocol: DMP Oxidation
  • Preparation: Dissolve 4-Bromo-2-methoxy-5-methylbenzyl alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an N₂ atmosphere. Cool the solution to 0 °C.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 equiv) portionwise. Causality: Portionwise addition controls the mild exotherm associated with the initial ligand exchange on the iodine(V) center.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction is visually self-validating; the initially clear solution will become cloudy as the iodine(III) byproduct (which is less soluble) precipitates.

  • Quench (Critical Step): Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir for 15 minutes. Causality: The sodium thiosulfate (Na₂S₂O₃) reduces any unreacted explosive hypervalent iodine species to safe, water-soluble iodine compounds. Simultaneously, the sodium bicarbonate (NaHCO₃) neutralizes the acetic acid generated during the oxidation, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Workup: Separate the organic layer, extract the aqueous layer once with CH₂Cl₂, dry the combined organics over MgSO₄, and concentrate in vacuo to yield the highly pure target benzaldehyde.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]

  • Accounts of Chemical Research. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." ACS Publications. Available at: [Link]

  • Wikipedia. "Dess–Martin periodinane." Available at: [Link]

  • Organic Syntheses. "Dess-Martin periodinane." Organic Syntheses Procedure. Available at: [Link]

Validation

A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol

Abstract: 4-Bromo-2-methoxy-5-methylbenzyl alcohol is a key building block in the synthesis of complex pharmaceutical compounds. The isomeric purity of this intermediate is critical, as constitutional isomers can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-Bromo-2-methoxy-5-methylbenzyl alcohol is a key building block in the synthesis of complex pharmaceutical compounds. The isomeric purity of this intermediate is critical, as constitutional isomers can lead to the formation of significant impurities in the final active pharmaceutical ingredient (API), impacting both yield and safety profiles. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy—for the robust determination of isomeric purity. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven recommendations to guide researchers in selecting the most suitable method for their specific needs.

The Importance of Isomeric Purity

In multi-step organic synthesis, the purity of starting materials and intermediates directly correlates with the quality of the final product. For 4-Bromo-2-methoxy-5-methylbenzyl alcohol, a common synthetic route involves the bromination of a substituted toluene derivative. This reaction can potentially yield constitutional isomers, where the bromine atom is located at a different position on the aromatic ring.

The most probable isomeric impurity, based on the directing effects of the methoxy and methyl groups, is the 3-Bromo-2-methoxy-5-methylbenzyl alcohol . The presence of this isomer, even in small quantities, can lead to downstream impurities that may be difficult and costly to remove. Therefore, accurate and precise analytical methods are required to quantify the isomeric purity and ensure the quality of the intermediate. This guide will focus on the analytical challenge of separating and quantifying the target 4-Bromo isomer from its potential 3-Bromo impurity.

Comparative Methodologies: HPLC vs. ¹H-qNMR

The choice of an analytical method depends on various factors, including the required sensitivity, specificity, availability of reference standards, and the need for structural confirmation. We will compare Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful separation technique, with Quantitative Nuclear Magnetic Resonance (¹H-qNMR), an absolute quantification method.

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} enddot Caption: General workflow for isomeric purity analysis.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[1][2] It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Expertise & Rationale: For separating constitutional isomers like the 4-Bromo and 3-Bromo variants, the slight differences in their polarity and hydrophobicity are key. A C18 (octadecylsilyl) stationary phase is an excellent starting point due to its strong hydrophobic retention capabilities, which can effectively interact with the aromatic rings of the isomers.[3] A gradient elution, starting with a higher water content and gradually increasing the organic solvent (acetonitrile), is chosen to ensure that both the main component and any closely eluting impurities are well-resolved. UV detection is selected because the aromatic nature of the benzyl alcohol moiety provides strong chromophores for sensitive detection.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Bromo-2-methoxy-5-methylbenzyl alcohol sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Prepare a solution containing both the 4-Bromo isomer and a small amount of a related compound or the suspected 3-Bromo isomer.

    • Inject this solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area of the main component is ≤ 2.0% and the resolution between the two isomer peaks is ≥ 1.5. This validation step is crucial for ensuring the trustworthiness of the results, as outlined in ICH guidelines.[4][5][6]

  • Data Analysis:

    • Identify the peaks corresponding to the 4-Bromo and 3-Bromo isomers based on their retention times (the 3-Bromo isomer is expected to have a slightly different retention time).

    • Calculate the isomeric purity using the area percent method:

      • % Purity = (Area of 4-Bromo Peak / Total Area of All Peaks) x 100

Hypothetical Data & Performance
Parameter4-Bromo Isomer3-Bromo Isomer (Impurity)
Retention Time (min)21.520.8
Peak Area (mAU*s)15,80095
Resolution (Rs)\multicolumn{2}{c}{2.1}
Calculated Purity \multicolumn{2}{c}{99.4% }

Advantages of HPLC:

  • High sensitivity, capable of detecting impurities at very low levels.

  • Excellent resolving power for closely related compounds.[1]

  • Well-established and widely available technology.

Limitations of HPLC:

  • Requires reference standards for definitive peak identification and accurate quantification.

  • Quantification can be affected by differences in the UV response factors of the isomers.

Method 2: Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR has emerged as a powerful primary ratio method for purity assessment and quantification.[7][8] Its key advantage is that the signal intensity (integral) is directly proportional to the number of protons giving rise to the signal, regardless of the molecule's structure.[9] This allows for accurate quantification without the need for a specific reference standard of the impurity.

Expertise & Rationale: The power of ¹H-qNMR lies in identifying unique, well-resolved signals for each isomer. For 4-Bromo-2-methoxy-5-methylbenzyl alcohol and its 3-Bromo isomer, the aromatic protons are the most informative. The substitution pattern on the benzene ring creates a unique electronic environment for each aromatic proton, resulting in distinct chemical shifts. By comparing the integrals of a unique signal from the main isomer to a unique signal from the impurity, a direct molar ratio can be established. An internal standard (like maleic acid) with a known purity and a signal in a clear region of the spectrum is used for absolute purity determination. A long relaxation delay (d1) is critical to ensure all protons fully relax between pulses, a prerequisite for accurate integration.[8]

Experimental Protocol: ¹H-qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-Bromo-2-methoxy-5-methylbenzyl alcohol sample into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).

    • Dissolve both solids in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans (ns): 64 (for good signal-to-noise).

    • Relaxation Delay (d1): 30 s (to ensure full T1 relaxation for all relevant protons).

    • Acquisition Time (aq): ~4 s.

    • Spectral Width (sw): 20 ppm.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Identify unique, well-resolved signals for the 4-Bromo isomer, the 3-Bromo isomer, and the internal standard.

      • 4-Bromo Isomer: Expect two singlets in the aromatic region (H-3 and H-6).

      • 3-Bromo Isomer: Expect two doublets in the aromatic region.

      • Internal Standard (Maleic Acid): A sharp singlet around 6.3 ppm in DMSO-d₆.

    • Carefully integrate the selected signals.

    • Calculate the isomeric purity using the following formula:

      • Molar Ratio (Impurity/Analyte) = [Iimp / Nimp] / [Ianalyte / Nanalyte]

      • Where I is the integral value and N is the number of protons for that signal.

      • % Isomeric Purity = [1 - Molar Ratio] x 100

Hypothetical Data & Performance
CompoundSignal (Proton)Chemical Shift (δ, ppm)Integral (I)Protons (N)
4-Bromo IsomerAromatic H-3~7.10 (s)1.001
3-Bromo IsomerAromatic H-4 or H-6~7.30 (d)0.0061
Calculated Purity \multicolumn{4}{c}{99.4% }

Advantages of ¹H-qNMR:

  • Provides direct structural confirmation of the analyte and impurities.

  • Does not require an identical reference standard for the impurity.[9][10]

  • Offers high precision and accuracy as a primary ratio method.[7]

Limitations of ¹H-qNMR:

  • Lower sensitivity compared to HPLC; may not detect impurities below ~0.1%.

  • Requires signals to be well-resolved; signal overlap can complicate quantification.

  • Higher instrumentation cost and requires specialized expertise.

Method Comparison and Recommendations

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} enddot Caption: Decision matrix for selecting an analytical method.

FeatureRP-HPLC¹H-qNMRRecommendation
Specificity High, based on retention time.Very high, based on unique chemical shifts.qNMR for unambiguous identification.
Sensitivity High (LOD/LOQ typically <0.05%).Moderate (LOD/LOQ typically >0.1%).HPLC for trace impurity detection.
Quantification Relative (Area %), requires response factor assumption or impurity standard.Absolute (molar ratio), independent of impurity standard.qNMR for highest accuracy without standards.
Throughput High, with modern autosamplers.Lower, due to longer experiment times (long d1).HPLC for routine, high-volume testing.
Validation Well-established protocols (ICH Q2(R1)).[4][11]Established but less common in routine QC.Both are robust, but HPLC is more traditional.
Cost/Expertise Lower instrument cost, widely available expertise.Higher instrument cost, requires specialized expertise.HPLC is more accessible for most labs.
Conclusion

Both RP-HPLC and ¹H-qNMR are powerful and valid techniques for assessing the isomeric purity of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.

  • RP-HPLC is the recommended method for routine quality control (QC) environments where high throughput and high sensitivity are paramount. It is ideal for detecting trace-level impurities, provided that a reference standard is available for peak identification or that relative purity by area percent is deemed sufficient.

  • ¹H-qNMR should be considered the gold standard for method validation, reference standard characterization, and investigations where no impurity standard is available. Its ability to provide direct structural information and perform absolute quantification makes it an invaluable tool for definitive purity assessment and for confirming the identity of unknown peaks observed in HPLC.

For a comprehensive quality assessment, a dual approach is often best: using HPLC for routine screening and employing ¹H-qNMR to validate the HPLC method and characterize any significant impurities detected.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (1994). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • Pauli, G. F., et al. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. [Link]

  • MDPI. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. [Link]

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Operational Safety Guide: 4-Bromo-2-methoxy-5-methylbenzyl alcohol

As drug development and synthetic chemistry laboratories scale their operations, the proper management of complex chemical waste becomes a critical operational pillar. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 20561...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry laboratories scale their operations, the proper management of complex chemical waste becomes a critical operational pillar. 4-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 2056110-53-1) is a specialized halogenated aromatic compound. Due to the presence of a covalently bound bromine atom, this chemical cannot be treated like standard organic waste.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step protocol for the safe segregation, containment, and disposal of this compound, ensuring strict compliance with EPA and RCRA (Resource Conservation and Recovery Act) standards.

Chemical Profile & Waste Characterization

Before initiating any disposal protocol, it is critical to classify the waste accurately. The physical and chemical properties of a compound dictate its downstream environmental fate.

Table 1: Chemical Properties & Waste Classification

PropertySpecificationOperational Implication
Chemical Name 4-Bromo-2-methoxy-5-methylbenzyl alcoholFull name must be explicitly written on all hazardous waste manifests; abbreviations are non-compliant.
CAS Number 2056110-53-1Primary identifier for EHS tracking and TSDF (Treatment, Storage, and Disposal Facility) profiling.
Physical State SolidPoses a dust generation risk; requires solid-compatible wide-mouth containers for dry waste.
Waste Classification Halogenated Organic Waste Mandates high-temperature incineration with caustic scrubbing; strictly prohibited from drain disposal[1].

The Causality of Segregation: Why Halogens Dictate Disposal

Expertise Insight: Why can't brominated compounds be disposed of in standard organic waste carboys?

In laboratory waste management, non-halogenated organic solvents (like ethanol, acetone, or hexane) are highly valuable. They possess high BTU (energy) values and are routinely sent for "fuels blending"—a cost-effective process where the waste is repurposed as fuel for industrial boilers[2].

However, introducing even a small amount of 4-Bromo-2-methoxy-5-methylbenzyl alcohol into a non-halogenated waste stream fundamentally alters its chemistry. During thermal combustion, non-halogenated organics convert cleanly to CO2​ and H2​O . In contrast, brominated compounds undergo thermal oxidation to produce hydrobromic acid (HBr) and diatomic bromine ( Br2​ ) gases[3].

These halogenated byproducts are highly corrosive and will rapidly destroy standard industrial boilers. Therefore, halogenated waste must be routed to specialized rotary kiln incinerators operating above 1000°C, equipped with advanced caustic scrubbers (e.g., NaOH or Ca(OH)2​ sprays) that neutralize the acidic exhaust into harmless salts (like NaBr)[2][3]. Mixing this brominated alcohol with non-halogenated solvents ruins the entire batch for fuels blending, drastically inflating institutional disposal costs[4].

IncinerationMechanism Waste Halogenated Waste (Contains Br) Kiln Rotary Kiln (>1000°C) Waste->Kiln Thermal Destruction Gases Acidic Gases (HBr, Br2, CO2) Kiln->Gases Oxidation Scrubber Caustic Scrubber (NaOH) Gases->Scrubber Gas Neutralization Output Neutral Salts (NaBr) + Clean Air Scrubber->Output Safe Discharge

Fig 1. Thermal destruction and caustic scrubbing mechanism for halogenated organics.

Standard Operating Procedure (SOP): Disposal Workflow

To guarantee safety and compliance, every step in the disposal process must be part of a self-validating system —meaning the protocol includes built-in checks to confirm it was executed correctly.

Phase 1: Point-of-Generation Segregation

Never discharge any quantity of 4-Bromo-2-methoxy-5-methylbenzyl alcohol into the municipal sewer system. Drain disposal of halogenated organics violates the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations[1].

SegregationWorkflow Start Waste: 4-Bromo-2-methoxy- 5-methylbenzyl alcohol State Physical State of Waste? Start->State Solid Solid Form (Powder, PPE) State->Solid Dry Waste Liquid Liquid Form (Dissolved in Solvent) State->Liquid In Solution HaloBin Halogenated Organic Waste Stream Solid->HaloBin Direct Addition Liquid->HaloBin Tags entire mixture as Halogenated

Fig 2. Decision tree for segregating brominated benzyl alcohol waste streams.

Phase 2: Containerization & Compatibility

Select the appropriate primary containment based on the waste's physical state.

Table 2: Container Compatibility & Storage Matrix

Waste StatePrimary Container MaterialSecondary ContainmentClosure Requirement
Pure Solid / Powder Wide-mouth HDPE jarPolypropylene trayTight-fitting screw cap (RCRA closed-container rule).
Dissolved in Solvent PTFE-lined glass or heavy-duty HDPE carboyChemically compatible deep binVented cap (if gas generation is possible); otherwise, sealed cap.
Contaminated PPE 6-mil Polyethylene bagsRigid outer drum (e.g., 20L pail)Gooseneck tie or sealed lid[4].
  • Step 1: Place the designated container in a certified Satellite Accumulation Area (SAA) at or near the point of generation.

  • Step 2: Ensure the container is kept strictly closed at all times unless actively adding waste. Leaving a funnel in an open carboy is a direct RCRA violation[5].

  • Validation Checkpoint: Invert the empty closed container (if safe/clean) or perform a visual seal inspection to verify the integrity of the cap threads before adding hazardous material.

Phase 3: Labeling and Manifesting
  • Step 3: Affix a compliant immediately upon the first drop or gram of waste entering the container.

  • Step 4: Explicitly write "4-Bromo-2-methoxy-5-methylbenzyl alcohol" on the tag. Do not use structural formulas or acronyms. Check the boxes for "Halogenated" and "Toxic" .

  • Validation Checkpoint: Cross-reference the waste tag with the lab's chemical inventory system. If the tag does not explicitly read "Halogenated", the container is non-compliant and must be corrected before EHS pickup.

Spill Response & Decontamination

In the event of an accidental release of the pure solid powder during transfer:

  • Prevent Aerosolization: Do NOT use a dry brush or broom to sweep up the powder, as this will aerosolize the brominated compound and create an inhalation hazard.

  • Solvent Dampening: Lightly moisten an absorbent laboratory pad with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol).

  • Wipe & Contain: Carefully wipe up the powder. Place all contaminated pads, gloves, and cleanup materials into a 6-mil polyethylene bag.

  • Final Disposal: Seal the bag using a gooseneck tie and place it directly into the Solid Halogenated Waste container[4].

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Reduction and Management Guidelines Source: Oregon State University Environmental Health and Safety URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society (ACS) URL: [Link]

Sources

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